1-ISOXAZOL-5-YL-ETHYLAMINE
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
1-(1,2-oxazol-5-yl)ethanamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8N2O/c1-4(6)5-2-3-7-8-5/h2-4H,6H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NEUUDZFNGAFNIO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=NO1)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30695822 | |
| Record name | 1-(1,2-Oxazol-5-yl)ethan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30695822 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
112.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
933721-75-6 | |
| Record name | 1-(1,2-Oxazol-5-yl)ethan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30695822 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis of 1-Isoxazol-5-yl-ethylamine
Introduction: The Significance of a Versatile Chiral Building Block
1-Isoxazol-5-yl-ethylamine is a crucial chiral amine and a valuable intermediate in the landscape of modern medicinal chemistry and drug discovery. Its unique molecular architecture, featuring a reactive primary amine tethered to an isoxazole heterocycle, makes it a sought-after building block for synthesizing complex bioactive molecules. The isoxazole ring itself is a well-regarded pharmacophore, known to participate in various biological interactions, while the chiral ethylamine side chain allows for stereospecific interactions with biological targets. Consequently, this compound serves as a key component in the development of novel therapeutics, particularly in the realm of neuropharmacology where it aids in modulating neurotransmitter systems.[1]
This guide provides an in-depth exploration of the primary synthetic strategies for preparing this compound, designed for researchers, chemists, and drug development professionals. We will move beyond simple procedural outlines to dissect the underlying chemical principles, justify methodological choices, and present detailed, actionable protocols. The focus is on robust and scalable methods, including a critical examination of achieving stereochemical control, which is often paramount for pharmacological efficacy.
Strategic Overview: A Retrosynthetic Approach
To logically devise synthetic routes, we begin with a retrosynthetic analysis of the target molecule. This process involves mentally deconstructing the molecule into simpler, commercially available, or easily synthesized precursors.
The primary disconnection points for this compound are the C-N bond of the amine and the C-C bond connecting the ethyl group to the isoxazole ring. This analysis reveals two principal and highly effective strategies:
-
Route A: C-N Bond Formation via Reductive Amination. This is arguably the most direct approach, starting from the corresponding ketone, 5-acetylisoxazole. The C-N bond is formed by creating an imine or oxime intermediate, which is then reduced to the target amine.
-
Route B: Asymmetric Synthesis. Given the chirality of the target molecule, developing an enantioselective synthesis is of high importance for pharmaceutical applications. This can be achieved through the asymmetric reduction of an intermediate or the use of chiral auxiliaries.
Figure 1. Retrosynthetic analysis via C-N bond disconnection.
Route 1: Synthesis via Reductive Amination of 5-Acetylisoxazole
This strategy is a cornerstone of amine synthesis due to its reliability and operational simplicity.[2] The process involves a two-step, one-pot reaction where the ketone (5-acetylisoxazole) is first condensed with an ammonia source to form an imine intermediate, which is immediately reduced in situ to the desired primary amine.
Mechanism and Rationale
The reaction proceeds through the nucleophilic attack of ammonia on the carbonyl carbon of 5-acetylisoxazole, followed by dehydration to form a transient imine. This imine is then selectively reduced. The choice of reducing agent is critical. Sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃) are often preferred over stronger agents like sodium borohydride (NaBH₄).
-
Why NaBH(OAc)₃ is often superior: Sodium triacetoxyborohydride is a milder and more selective reducing agent.[3] It is particularly effective at reducing protonated imines under weakly acidic conditions (often using acetic acid as a catalyst), while being slow to reduce the starting ketone. This selectivity minimizes the formation of the corresponding alcohol byproduct, leading to cleaner reactions and higher yields of the desired amine. Catalytic hydrogenation over palladium or platinum is another effective, "green" alternative for the reduction step.[4]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 3. Novel enamine derivatives of 5,6-dihydro-2'-deoxyuridine formed in reductive amination of 5-formyl-2'-deoxyuridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
An In-depth Technical Guide to 1-(Isoxazol-5-yl)ethylamine: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
This guide provides a comprehensive technical overview of 1-(isoxazol-5-yl)ethylamine, a heterocyclic amine of significant interest in medicinal chemistry and drug discovery. We will delve into its core chemical properties, explore plausible synthetic routes, and discuss its reactivity and potential applications, offering insights grounded in established chemical principles.
Core Chemical Properties and Structural Elucidation
1-(Isoxazol-5-yl)ethylamine is a primary amine featuring an isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms. This structural motif is a cornerstone in a multitude of biologically active compounds. The ethylamine substituent at the 5-position of the isoxazole ring introduces a chiral center, leading to the existence of (R) and (S) enantiomers, each potentially exhibiting distinct pharmacological profiles. The hydrochloride salt is a common form for handling and formulation.
Predicted Physicochemical Properties
| Property | Predicted Value/Information | Justification |
| Molecular Formula | C₅H₈N₂O | Based on its chemical structure. |
| Molecular Weight | 112.13 g/mol | Calculated from the molecular formula. |
| Appearance | Likely a colorless to pale yellow oil or low-melting solid | Typical for small amine compounds. |
| Boiling Point | Estimated to be in the range of 150-200 °C | Based on similarly sized ethylamine and isoxazole derivatives. |
| Solubility | The free base is expected to have moderate solubility in organic solvents (e.g., ethanol, dichloromethane) and limited solubility in water. The hydrochloride salt should exhibit good water solubility. | The amine group allows for hydrogen bonding, while the isoxazole ring contributes some polarity. Salt formation significantly increases aqueous solubility. |
| pKa | Estimated to be around 9-10 for the protonated amine | Typical for primary alkylamines. |
Spectroscopic Characterization
Spectroscopic analysis is essential for the structural confirmation of 1-(isoxazol-5-yl)ethylamine. Below are the expected spectroscopic signatures.
¹H NMR Spectroscopy (Predicted)
The proton NMR spectrum is expected to be complex due to the chirality and the coupling between protons.
| Chemical Shift (δ, ppm) | Multiplicity | Assignment | Rationale |
| ~1.5 | Doublet | -CH₃ | Coupling to the methine proton. |
| ~2.0-3.0 | Broad Singlet | -NH₂ | Exchangeable protons, chemical shift can vary with solvent and concentration. |
| ~4.5 | Quartet | -CH(NH₂) | Coupling to the methyl and methine protons. |
| ~6.5 | Doublet | Isoxazole H-4 | Coupling to the isoxazole H-3. |
| ~8.3 | Doublet | Isoxazole H-3 | Deshielded due to proximity to electronegative oxygen and nitrogen atoms. |
¹³C NMR Spectroscopy (Predicted)
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~22 | -CH₃ | Aliphatic carbon. |
| ~50 | -CH(NH₂) | Aliphatic carbon attached to nitrogen. |
| ~100 | Isoxazole C-4 | Shielded carbon in the isoxazole ring. |
| ~150 | Isoxazole C-3 | Deshielded carbon adjacent to nitrogen. |
| ~170 | Isoxazole C-5 | Deshielded carbon attached to the ethylamine group and adjacent to oxygen. |
Infrared (IR) Spectroscopy (Predicted)
| Wavenumber (cm⁻¹) | Vibration | Rationale |
| 3400-3200 | N-H stretch | Characteristic of a primary amine (two bands expected). |
| 3150-3100 | C-H stretch (aromatic) | C-H bonds of the isoxazole ring. |
| 2980-2850 | C-H stretch (aliphatic) | C-H bonds of the ethyl group. |
| 1620-1580 | C=N stretch | Isoxazole ring vibration. |
| 1470-1430 | C=C stretch | Isoxazole ring vibration. |
| 1150-1020 | C-O stretch | Isoxazole ring vibration. |
Synthesis and Reactivity
The synthesis of 1-(isoxazol-5-yl)ethylamine can be approached through several established methodologies in heterocyclic chemistry. A plausible and efficient route involves the formation of an intermediate oxime followed by reduction.
Proposed Synthetic Pathway
A logical synthetic approach would start from a readily available precursor, such as a β-ketoester, to construct the isoxazole ring, followed by functional group manipulations to introduce the ethylamine side chain.
A [label="Ethyl Acetoacetate + Hydroxylamine"]; B [label="3-Methylisoxazol-5(4H)-one"]; C [label="Condensation with Acetaldehyde"]; D [label="5-(1-Hydroxyethylidene)-3-methylisoxazol-4(5H)-one"]; E [label="Reduction (e.g., NaBH4)"]; F [label="5-(1-Hydroxyethyl)-3-methylisoxazol-4(5H)-one"]; G [label="Mesylation/Toxylation"]; H [label="Intermediate"]; I [label="Amination (e.g., NaN3 then reduction, or direct amination)"]; J [label="1-(3-Methylisoxazol-5-yl)ethylamine"];
A -> B [label="Cyclization"]; B -> C; C -> D; D -> E; E -> F; F -> G; G -> H; H -> I; I -> J; }
Proposed synthetic pathway for 1-(isoxazol-5-yl)ethylamine.
Experimental Protocol: Synthesis via Oxime Reduction
This protocol outlines a common and reliable method for the synthesis of primary amines from ketones.
Step 1: Synthesis of 1-(Isoxazol-5-yl)ethanone
-
Reaction Setup: To a solution of a suitable isoxazole precursor (e.g., isoxazole-5-carboxylic acid) in an appropriate solvent (e.g., dry THF), add a Grignard reagent such as methylmagnesium bromide at 0 °C.
-
Reaction Execution: Allow the reaction to warm to room temperature and stir for several hours.
-
Work-up: Quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent, dry the organic layer, and purify by column chromatography to yield 1-(isoxazol-5-yl)ethanone.
Step 2: Oximation of 1-(Isoxazol-5-yl)ethanone
-
Reaction Setup: Dissolve 1-(isoxazol-5-yl)ethanone in ethanol, followed by the addition of hydroxylamine hydrochloride and a base such as sodium acetate.
-
Reaction Execution: Reflux the mixture for several hours. Monitor the reaction by TLC.
-
Work-up: After completion, cool the reaction mixture and pour it into water. The oxime product may precipitate or can be extracted with an organic solvent. Purify the crude product by recrystallization or column chromatography.
Step 3: Reduction of 1-(Isoxazol-5-yl)ethanone Oxime
-
Reaction Setup: Dissolve the oxime in a suitable solvent (e.g., ethanol or acetic acid).
-
Reaction Execution: Add a reducing agent such as zinc dust in acetic acid, or perform catalytic hydrogenation using a catalyst like Raney nickel or palladium on carbon under a hydrogen atmosphere.
-
Work-up: After the reaction is complete, filter off the catalyst (if used). Neutralize the reaction mixture and extract the product with an organic solvent. The crude amine can be purified by distillation or by forming a salt (e.g., hydrochloride) and recrystallizing it.
Chemical Reactivity and Stability
The isoxazole ring is generally considered an aromatic and relatively stable heterocycle.[1] However, its stability can be influenced by substituents and reaction conditions.
-
Stability: 3,5-Disubstituted isoxazoles exhibit considerable stability towards oxidizing agents, as well as acidic and basic conditions.[1] The N-O bond is the most labile part of the ring and can be cleaved under reductive conditions, such as catalytic hydrogenation, which would lead to the formation of a β-aminoenone.[1] Studies on the isoxazole-containing drug leflunomide have shown that the ring can undergo cleavage under basic conditions, with the rate increasing with temperature.[2]
-
Reactivity: The primary amine group of 1-(isoxazol-5-yl)ethylamine is expected to undergo typical reactions of primary amines, such as acylation, alkylation, and formation of Schiff bases. The isoxazole ring itself can participate in electrophilic substitution reactions, although it is generally less reactive than benzene.
Applications in Drug Discovery and Development
The isoxazole moiety is a privileged scaffold in medicinal chemistry, present in numerous approved drugs with a wide range of therapeutic applications.[1][3] Derivatives of isoxazole have shown anti-inflammatory, antimicrobial, anticancer, and neuroprotective activities.[4]
1-(Isoxazol-5-yl)ethylamine serves as a valuable chiral building block for the synthesis of more complex molecules. Its primary amine handle allows for the straightforward introduction of this pharmacologically relevant heterocycle into larger molecular frameworks. This is particularly useful in the generation of compound libraries for high-throughput screening in drug discovery campaigns. The presence of the isoxazole ring can influence the pharmacokinetic properties of a drug candidate, potentially improving its absorption, distribution, metabolism, and excretion (ADME) profile.
Safety and Handling
As with any chemical, proper safety precautions should be taken when handling 1-(isoxazol-5-yl)ethylamine and its derivatives.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.
-
Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of vapors. Avoid contact with skin and eyes.
-
Storage: Store in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.
-
Toxicity: While specific toxicity data for 1-(isoxazol-5-yl)ethylamine is not available, related amino-isoxazoles are known to be irritants. Assume the compound is harmful if swallowed, inhaled, or absorbed through the skin.
Conclusion
1-(Isoxazol-5-yl)ethylamine is a versatile and valuable building block for the synthesis of novel compounds with potential therapeutic applications. Its chemical properties are dictated by the interplay between the stable isoxazole ring and the reactive primary amine. A thorough understanding of its synthesis, reactivity, and handling is crucial for its effective use in research and development. The insights provided in this guide are intended to support the endeavors of scientists working at the forefront of chemical and pharmaceutical innovation.
References
- HETEROCYCLES, Vol. 12, No. 2, 1979.
- BenchChem, The Dual Nature of the Isoxazole Ring in Carboxylate Esters: A Technical Guide to Reactivity and Stability, 2025.
- Capot Chemical Co., Ltd., MSDS of 3-Amino-5-methyl-isoxazole, 2008.
- Davis, J. P., et al. (1999). In vitro metabolism studies on the isoxazole ring scission in the anti-inflammatory agent leflunomide to its active α-cyanoenol metabolite A771726. Drug Metabolism and Disposition, 27(9), 1043-1049.
- RSC Advances, 2025, 15, 12345-12367.
Sources
- 1. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 2. researchgate.net [researchgate.net]
- 3. capotchem.cn [capotchem.cn]
- 4. 1H proton nmr spectrum of ethylamine C2H7N CH3CH2NH2 low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 ethanamine 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]
Introduction: The Isoxazole Scaffold in Medicinal Chemistry
An In-Depth Technical Guide to the Biological Activity of Isoxazole Derivatives
The isoxazole ring, a five-membered aromatic heterocycle containing adjacent nitrogen and oxygen atoms, stands as a privileged scaffold in modern medicinal chemistry.[1][2][3] Its unique electronic properties, metabolic stability, and capacity for diverse molecular interactions have made it a cornerstone in the design of novel therapeutic agents.[1][4][5] The incorporation of the isoxazole moiety into a molecular structure can enhance physicochemical characteristics, improve potency, and reduce toxicity.[1][2] This guide offers a technical exploration into the multifaceted biological activities of isoxazole derivatives, designed for researchers, scientists, and drug development professionals. We will delve into their primary therapeutic applications, underlying mechanisms of action, structure-activity relationships (SAR), and the key experimental protocols used for their evaluation.
Core Biological Activities and Mechanisms of Action
Isoxazole derivatives exhibit a remarkable breadth of pharmacological effects, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective activities.[4][6][7] This versatility stems from the ring's ability to act as a bioisostere for other functional groups and to engage with biological targets through hydrogen bonding, dipole-dipole interactions, and π-π stacking.
Anticancer Activity
The development of novel, non-toxic, and more efficient anticancer agents is an urgent need in oncology.[8][9] Isoxazole derivatives have emerged as a promising class of compounds, exerting their antitumor effects through a variety of mechanisms.[8][9][10]
Mechanisms of Action:
-
Induction of Apoptosis: Many isoxazole compounds trigger programmed cell death in cancer cells.[8][10] This is often achieved by modulating key proteins in the apoptotic cascade, such as inhibiting anti-apoptotic proteins or activating pro-apoptotic caspases (e.g., caspase-3 and caspase-7).[10] Some derivatives may also act via DNA intercalation, binding to DNA to inhibit replication and transcription.[8]
-
Enzyme Inhibition: Isoxazole derivatives can selectively inhibit enzymes critical for cancer cell survival and proliferation. Key targets include protein kinases, topoisomerase, aromatase, and histone deacetylases (HDACs).[8][9][10]
-
Tubulin Polymerization Inhibition: Several isoxazole derivatives disrupt the formation of microtubules by inhibiting tubulin polymerization. This arrests the cell cycle in the G2/M phase, leading to apoptosis.[8][10] Their activity is often compared to the natural product Combretastatin A-4 (CA-4).[3]
Structure-Activity Relationship (SAR) Insights:
The anticancer potency of isoxazole derivatives is highly dependent on the nature and position of substituents on the isoxazole ring and any appended aryl rings.
| Position/Substitution | Effect on Anticancer Activity | Rationale |
| Aryl Ring Substituents | Electron-withdrawing groups (e.g., -F, -Cl, -CF3) often enhance cytotoxic activity.[8][11] | Increases the electrophilicity of the molecule, potentially enhancing interactions with nucleophilic residues in target proteins. |
| Indole Moiety | Fusing an indole ring to the isoxazole can significantly increase potency, particularly with substitutions on the indole's benzene ring.[11] | The rigid, fused system provides a specific conformation for target binding. |
| Methoxy Groups | Methoxy (-OCH3) substituents on aryl rings, particularly in configurations similar to CA-4, can enhance antimitotic activity.[3] | These groups are often critical for binding to the colchicine-binding site on tubulin. |
Antimicrobial Activity
With the rise of multidrug-resistant pathogens, there is a critical need for new antimicrobial agents. Isoxazole derivatives have demonstrated broad-spectrum activity against various bacteria and fungi.[1][12][13] Several commercially available drugs, such as Sulfamethoxazole, Cloxacillin, and Flucloxacillin, feature the isoxazole core, highlighting its clinical importance.[7]
Mechanisms of Action:
-
Bacteriostatic vs. Bactericidal: Isoxazole-based antimicrobials can be either bacteriostatic (inhibiting growth) or bactericidal (killing bacteria).[14] Bacteriostatic effects often involve the inhibition of essential metabolic pathways or protein synthesis, while bactericidal action typically targets the cell wall or membrane integrity.[14]
-
Enzyme Inhibition: A primary mechanism for antibacterial isoxazoles like sulfonamides is the inhibition of dihydropteroate synthase (DHPS), an enzyme essential for folic acid synthesis in bacteria.
-
Cell Wall Synthesis Inhibition: For antifungal derivatives, a key target is the enzyme 1,3-β-D-glucan synthase, which is vital for the integrity of the fungal cell wall.[1]
Structure-Activity Relationship (SAR) Insights:
-
The presence of specific functional groups can significantly enhance antibacterial efficacy. For instance, methoxy, dimethylamino, and bromine groups on a C-5 phenyl ring, along with nitro and chlorine groups on a C-3 phenyl ring, have been shown to boost activity.[1]
-
Hybrid molecules that combine the isoxazole scaffold with other pharmacophores, like thiazole, have shown potent antitubercular and antimicrobial effects.[15]
Anti-inflammatory Activity
Chronic inflammation is implicated in numerous diseases, including autoimmune disorders, neurodegenerative conditions, and cancer.[16][17] Isoxazole derivatives, most notably the selective COX-2 inhibitors (coxibs) like Valdecoxib, are potent anti-inflammatory agents.[1][18]
Mechanisms of Action:
-
COX-2/LOX Inhibition: The primary mechanism is the selective inhibition of cyclooxygenase-2 (COX-2), an enzyme that synthesizes pro-inflammatory prostaglandins.[18] This selectivity avoids the gastrointestinal side effects associated with non-selective NSAIDs that also inhibit COX-1.[18] Some derivatives also exhibit inhibitory activity against lipoxygenase (LOX), reducing the production of leukotrienes.[17]
-
Cytokine Suppression: Certain isoxazoles can suppress the production of pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) in macrophages, further contributing to their anti-inflammatory profile.[17][19]
Neuroprotective and CNS Activity
The isoxazole scaffold is also prevalent in compounds designed to treat central nervous system (CNS) disorders, including neuropsychiatric and neurodegenerative diseases.[4][16]
Mechanisms of Action:
-
Receptor Modulation: Isoxazole derivatives can act as modulators for various CNS receptors. This includes acting as agonists for nicotinic acetylcholine receptors (nAChRs), which is relevant for cognitive enhancement, or as modulators for GABA-A receptors, which is important for sedative and anxiolytic effects.[16][18]
-
Enzyme Inhibition: Inhibition of enzymes like stearoyl-CoA desaturase (SCD) within the CNS is another therapeutic strategy being explored with isoxazole compounds.[16]
Key Methodologies & Experimental Protocols
The evaluation of isoxazole derivatives requires a cascade of robust and validated assays. The choice of assay is dictated by the expected biological activity and provides crucial data on potency, selectivity, and mechanism of action.
Screening Cascade for Novel Isoxazole Derivatives
A logical workflow is essential for the efficient evaluation of newly synthesized compounds. This process typically moves from high-throughput in vitro assays to more complex cell-based and finally in vivo models.
Caption: A typical screening workflow for novel isoxazole derivatives.
Protocol 1: In Vitro Cytotoxicity (MTT Assay)
Causality: The MTT assay is a colorimetric method used to assess cell metabolic activity. It relies on the ability of NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells to reduce the yellow tetrazolium salt, MTT, to its insoluble purple formazan. The amount of formazan produced is directly proportional to the number of living cells, making it an excellent proxy for cytotoxicity.
Methodology:
-
Cell Seeding: Plate cancer cells (e.g., HeLa, A549) in a 96-well plate at a density of 5,000-10,000 cells/well. Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the isoxazole derivative in the appropriate cell culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO2.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Purple formazan crystals will become visible.
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value (the concentration at which 50% of cell growth is inhibited).
Protocol 2: Antimicrobial Susceptibility (Broth Microdilution)
Causality: This method determines the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. It is a gold standard for quantifying the in vitro potency of new antibacterial or antifungal compounds.
Methodology:
-
Compound Preparation: In a 96-well plate, prepare two-fold serial dilutions of the isoxazole derivative in cation-adjusted Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi).
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) equivalent to a 0.5 McFarland standard, then dilute it to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.
-
Inoculation: Add the prepared inoculum to each well of the microtiter plate. Include a growth control (no compound) and a sterility control (no inoculum).
-
Incubation: Incubate the plates at 35-37°C for 16-20 hours for bacteria or at 35°C for 24-48 hours for fungi.
-
MIC Determination: The MIC is visually determined as the lowest concentration of the compound at which there is no visible turbidity (growth).
Case Studies: Isoxazole-Based Drugs in the Clinic
The therapeutic success of the isoxazole scaffold is validated by several FDA-approved drugs.
| Drug Name | Therapeutic Class | Mechanism of Action |
| Valdecoxib | Anti-inflammatory (NSAID) | Selective inhibitor of the COX-2 enzyme, preventing the conversion of arachidonic acid to prostaglandins.[18] |
| Leflunomide | Antirheumatic (DMARD) | Inhibits dihydroorotate dehydrogenase, an enzyme involved in pyrimidine synthesis, thereby blocking the proliferation of autoimmune lymphocytes.[1] |
| Sulfamethoxazole | Antibiotic (Sulfonamide) | Inhibits bacterial dihydropteroate synthase, blocking the synthesis of essential folic acid.[7] |
| Risperidone | Atypical Antipsychotic | Acts as a potent antagonist at serotonin 5-HT2A and dopamine D2 receptors in the central nervous system.[7] |
Visualization of a Key Anticancer Mechanism
Many potent isoxazole derivatives exert their anticancer effects by initiating the intrinsic pathway of apoptosis. This pathway is controlled by the Bcl-2 family of proteins and culminates in the activation of executioner caspases.
Caption: Intrinsic apoptosis pathway induced by an isoxazole derivative.
Conclusion and Future Outlook
The isoxazole scaffold is a remarkably versatile and enduringly valuable core in drug discovery.[5][6][20] Its derivatives have demonstrated a wide spectrum of potent biological activities, leading to clinically successful drugs for treating inflammation, infection, and CNS disorders. Current research continues to uncover novel anticancer agents that function through diverse mechanisms like apoptosis induction and tubulin inhibition.[21] Future trends will likely focus on developing multi-targeted therapies and leveraging the isoxazole core for personalized medicine approaches.[5][6] The continued exploration of synthetic strategies and structure-activity relationships will undoubtedly solidify the role of isoxazoles in addressing unmet medical needs for years to come.[4][5]
References
- A review of isoxazole biological activity and present synthetic techniques. (2024).
- A Brief Review on Isoxazole Derivatives as Antibacterial Agents. (2022).
- A review of synthetic strategy, SAR, docking, simulation studies, and mechanism of action of isoxazole derivatives as anticancer agents. (2021). Taylor & Francis Online.
- Therapeutic Potential of Isoxazole–(Iso)oxazole Hybrids: Three Decades of Research. (2023). MDPI.
- Isoxazole Derivatives as Anticancer Agent: A Review on Synthetic Strategies, Mechanism of Action and SAR Studies. (2021).
- Isoxazole Derivatives as Regul
- Isoxazole derivatives as anticancer agent: A review on synthetic strategies, mechanism of action and SAR studies. (2021). PubMed.
- An In-Depth Technical Guide on the Core Mechanisms of Action of Bioactive Isoxazole Deriv
- A review of isoxazole biological activity and present synthetic techniques. (2024). Research Square.
- A Brief Review on Isoxazole Derivatives as Antibacterial Agents. (2022). Scilit.
- Advances in isoxazole chemistry and their role in drug discovery. (2025).
- Isoxazole/Isoxazoline Skeleton in the Structural Modification of N
- Antimicrobial activity of isoxazole derivatives: A brief overview. (2024).
- Advances in isoxazole chemistry and their role in drug discovery. (2025). RSC Publishing.
- Synthesis, characterization and anti-inflammatory activity of some novel isoxazoles. (2017). International Journal of Comprehensive and Advanced Pharmacology.
- A Review on Recent Synthetic Strategies and Biological Activities of Isoxazole. (2021).
- New thiazolyl-isoxazole derivatives as potential anti-infective agents: design, synthesis, in vitro and in silico antimicrobial efficacy. (2024). Taylor & Francis Online.
- Anti-inflammatory Properties of an Isoxazole Deriv
- Anti-inflammatory evaluation of isoxazole derivatives. (2016). Scholars Research Library.
- Structure-Activity Relationship (SAR) Studies of Isoxazoloindoles: A Technical Guide. (2025). Benchchem.
- Advances in isoxazole chemistry and their role in drug discovery. (2025). RSC Publishing.
- Cancer-Fighting Isoxazole Compounds: Sourcing Nature's Potential and Synthetic Advancements- A Comprehensive Review. (2023).
- Advances in isoxazole chemistry and their role in drug discovery. (2025). PubMed.
Sources
- 1. A review of isoxazole biological activity and present synthetic techniques - Int J Pharm Chem Anal [ijpca.org]
- 2. ijpca.org [ijpca.org]
- 3. mdpi.com [mdpi.com]
- 4. Advances in isoxazole chemistry and their role in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Advances in isoxazole chemistry and their role in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Advances in isoxazole chemistry and their role in drug discovery - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. Advances in isoxazole chemistry and their role in drug discovery - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08339C [pubs.rsc.org]
- 8. tandfonline.com [tandfonline.com]
- 9. Isoxazole derivatives as anticancer agent: A review on synthetic strategies, mechanism of action and SAR studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. ijrrjournal.com [ijrrjournal.com]
- 15. tandfonline.com [tandfonline.com]
- 16. mdpi.com [mdpi.com]
- 17. mdpi.com [mdpi.com]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. Anti-inflammatory properties of an isoxazole derivative - MZO-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. scilit.com [scilit.com]
- 21. espublisher.com [espublisher.com]
The Strategic Evolution of a Privileged Scaffold: A Technical Guide to 1-Isoxazol-5-yl-ethylamine Structural Analogs in Modern Drug Discovery
Distribution: For Researchers, Scientists, and Drug Development Professionals
Abstract
The 1-isoxazol-5-yl-ethylamine moiety represents a "privileged scaffold" in medicinal chemistry, a core structure that demonstrates a remarkable capacity for interaction with a diverse range of biological targets. Its inherent physicochemical properties, including its role as a hydrogen bond acceptor and its conformational influence, make it a valuable starting point for the rational design of novel therapeutics. This technical guide provides an in-depth exploration of the structural analogs of this compound, with a particular focus on their evolution into potent and selective modulators of T-type calcium channels for the treatment of neuropathic pain. We will dissect the synthetic strategies, unearth the nuanced structure-activity relationships (SAR), and provide detailed experimental protocols to empower researchers in their quest for next-generation therapies. This document is designed not as a rigid template, but as a comprehensive, experience-driven narrative to guide and inspire innovation in the field.
The this compound Core: A Foundation for Neurological Drug Discovery
The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, is a cornerstone in the architecture of numerous clinically successful drugs.[1][2] Its presence often imparts favorable pharmacokinetic properties and metabolic stability. When combined with an ethylamine side chain at the 5-position, the resulting this compound scaffold emerges as a particularly compelling pharmacophore for neurological applications.[3][4] The basic amine provides a critical interaction point for numerous receptors and enzymes within the central nervous system (CNS), while the isoxazole ring system offers a synthetically tractable platform for a multitude of chemical modifications.
Initial explorations into the utility of this compound hydrochloride revealed its potential as a versatile intermediate for the synthesis of bioactive molecules with promise in modulating neurotransmitter systems.[3][4] This foundational understanding has paved the way for more targeted drug discovery campaigns, one of the most fruitful of which has been the development of its structural analogs as potent T-type calcium channel blockers.
Strategic Diversification: Targeting T-Type Calcium Channels for Neuropathic Pain
Neuropathic pain, a debilitating condition arising from damage to the somatosensory nervous system, remains a significant therapeutic challenge.[5] A key pathological mechanism implicated in neuropathic pain is the aberrant activity of low-voltage-activated T-type calcium channels, particularly the Ca(v)3.1 (α1G) and Ca(v)3.2 (α1H) subtypes.[6][7] These channels play a crucial role in neuronal excitability and signaling, and their dysregulation contributes to the characteristic symptoms of allodynia and hyperalgesia.[6][7]
Recognizing this, a focused research effort was undertaken to rationally design structural analogs of this compound with the explicit goal of potently and selectively inhibiting T-type calcium channels. This strategic pivot from a general neuropharmacological scaffold to a targeted therapeutic agent exemplifies a modern approach to drug discovery.
The Genesis of a Pharmacophore Model
The design of novel T-type calcium channel blockers based on the this compound core was guided by a ligand-based virtual screening and the development of a hypothetical pharmacophore model.[6][7] This computational approach identified key structural features deemed essential for potent channel inhibition, leading to the synthesis of a series of N-substituted analogs.
Synthetic Elaboration of the this compound Scaffold
The synthesis of the target analogs is a multi-step process that hinges on the initial construction of the isoxazole core, followed by the introduction and modification of the ethylamine side chain.
General Synthetic Pathway
A representative synthetic route to access 1-(isoxazol-5-ylmethylaminoethyl)-4-phenyl tetrahydropyridine and piperidine derivatives is outlined below.[6][7] The causality behind these steps lies in the robust and well-established chemical transformations that allow for the controlled and efficient assembly of the final compounds.
Caption: Generalized synthetic workflow for this compound analogs.
Experimental Protocol: Synthesis of (3-p-tolyl-isoxazol-5-yl)methanol [3]
-
Oxime Formation: To a solution of 4-methylbenzaldehyde in pyridine, add hydroxylamine hydrochloride. Stir the mixture at room temperature until the reaction is complete (monitored by TLC).
-
Nitrile Oxide Generation and Cycloaddition: To the resulting aldoxime solution, add sodium hypochlorite solution dropwise at 0°C. This in situ generates the nitrile oxide. Subsequently, add propargyl alcohol to the reaction mixture.
-
Cyclization: Allow the reaction to warm to room temperature and stir for several hours. The [3+2] cycloaddition between the nitrile oxide and the alkyne yields the (3-p-tolyl-isoxazol-5-yl)methanol.
-
Work-up and Purification: Extract the product with a suitable organic solvent, wash with brine, dry over anhydrous sodium sulfate, and purify by column chromatography.
This protocol is a representative example; specific conditions may vary based on the desired substituents on the isoxazole ring.
Structure-Activity Relationship (SAR) and Biological Evaluation
The synthesized analogs were evaluated for their inhibitory activity against T-type calcium channels, providing crucial insights into the structure-activity relationship.
In Vitro Screening
The primary screening of the compounds was conducted using a fluorescence-based high-throughput assay to measure the inhibition of T-type calcium channels (Ca(v)3.1 and Ca(v)3.2) expressed in a stable cell line.[6][8] Promising candidates were then further characterized using the more definitive patch-clamp electrophysiology technique.[6][7]
Experimental Protocol: Fluorescence-Based T-Type Calcium Channel Assay [8][9]
-
Cell Culture: Plate cells stably expressing the target T-type calcium channel subtype (e.g., HEK-293 cells) in 384-well plates and culture overnight.
-
Dye Loading: Wash the cells and load with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Compound Incubation: Add the synthesized this compound analogs at various concentrations to the wells.
-
Channel Activation: Depolarize the cell membrane with a high-potassium solution to activate the T-type calcium channels, leading to calcium influx.
-
Signal Detection: Measure the change in fluorescence intensity using a fluorescence imaging plate reader. A decrease in the fluorescence signal in the presence of the compound indicates inhibition of the channel.
-
Data Analysis: Calculate the IC50 values by plotting the percentage of inhibition against the compound concentration.
Key SAR Findings
The biological data from these assays allowed for the elucidation of critical structure-activity relationships that govern the potency and selectivity of these this compound analogs.
| Compound ID | R Group on Amine Nitrogen | Ca(v)3.1 IC50 (µM) | Ca(v)3.2 IC50 (µM) |
| 7b | 4-phenyl-1,2,3,6-tetrahydropyridine | 0.43 | 0.28 |
| 10b | 4-phenylpiperidine | 0.21 | 0.17 |
| Reference | Mibefradil | 0.49 | 0.27 |
| Data adapted from a study on 1-(isoxazol-5-ylmethylaminoethyl) derivatives.[6][7] |
From the data, several key insights emerge:
-
The Nature of the N-Substituent is Critical: The introduction of bulky, lipophilic groups such as 4-phenyl-1,2,3,6-tetrahydropyridine and 4-phenylpiperidine on the terminal amine of the ethylamine side chain resulted in potent T-type calcium channel inhibition.[6][7]
-
Saturation of the Heterocyclic Ring Influences Potency: The piperidine analog (10b ) demonstrated slightly higher potency against both Ca(v)3.1 and Ca(v)3.2 subtypes compared to the tetrahydropyridine analog (7b ), suggesting that the conformational flexibility of the N-substituent plays a role in receptor binding.[6][7]
-
Favorable Comparison to Reference Compounds: Notably, the optimized analogs exhibited potency comparable to or greater than the known T-type calcium channel blocker, mibefradil.[6][7]
Mechanism of Action: Modulating Neuronal Excitability
The therapeutic effect of these this compound analogs in neuropathic pain is directly attributable to their mechanism of action as T-type calcium channel blockers.
Caption: Mechanism of action of this compound analogs in neuropathic pain.
By binding to and inhibiting the function of T-type calcium channels, these compounds reduce the influx of calcium into nociceptive neurons.[6][7] This, in turn, raises the threshold for action potential firing, dampens neuronal hyperexcitability, and ultimately leads to a reduction in the transmission of pain signals.[10] This targeted modulation of a key ion channel implicated in the pathophysiology of neuropathic pain underscores the value of a structure-based drug design approach.
Conclusion and Future Perspectives
The journey from the versatile this compound scaffold to potent and selective T-type calcium channel blockers for neuropathic pain exemplifies the power of rational drug design. This technical guide has illuminated the key aspects of this journey, from synthetic strategy and experimental evaluation to the elucidation of structure-activity relationships and mechanism of action.
The future for this privileged scaffold remains bright. Further optimization of the N-substituents could lead to analogs with enhanced subtype selectivity, improved pharmacokinetic profiles, and reduced off-target effects. Moreover, the inherent versatility of the this compound core suggests that it can be further exploited for the development of novel therapeutics targeting other CNS disorders. The principles and protocols outlined in this guide provide a solid foundation for researchers and drug development professionals to continue to unlock the full therapeutic potential of this remarkable chemical entity.
References
- Synthesis and biological evaluation of 1-(isoxazol-5-ylmethylaminoethyl)-4-phenyl tetrahydropyridine and piperidine derivatives as potent T-type calcium channel blockers with antinociceptive effect in a neuropathic pain model. European Journal of Medicinal Chemistry. [Link]
- Synthesis and biological evaluation of 1-(isoxazol-5-ylmethylaminoethyl)-4-phenyl tetrahydropyridine and piperidine derivatives as potent T-type calcium channel blockers with antinociceptive effect in a neuropathic pain model.
- A fluorescence-based high-throughput screening assay for the identification of T-type calcium channel blockers. Semantic Scholar. [Link]
- Inhibitors of T-Type Calcium Channel. PubChem. [Link]
- Pharmacological and computational evaluation of an isoxazolone derivative for mitigating cisplatin-induced neuropathic pain. Arabian Journal of Chemistry. [Link]
- Synthesis and SAR studies of a novel series of T-type calcium channel blockers. PubMed. [Link]
- Synthesis and T-type calcium channel-blocking effects of aryl(1,5-disubstituted-pyrazol-3-yl)
- The synthetic and therapeutic expedition of isoxazole and its analogs. PMC. [Link]
- Isoxazole Derivatives against Carbonic Anhydrase: Synthesis, Molecular Docking, MD Simulations, and Free Energy Calculations Coupled with In Vitro Studies. ACS Omega. [Link]
- T-type calcium channel. Wikipedia. [Link]
- Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies. RSC Publishing. [Link]
- T-type Calcium Channel Blockers as Neuroprotective Agents. PMC. [Link]
- In vitro characterization of T-type calcium channel antagonist TTA-A2 and in vivo effects on arousal in mice. PubMed. [Link]
- Investigating the Synthesis of (3-para-tolyl-isoxazol-5-yl)methanol Derivati. Biological and Molecular Chemistry. [Link]
- Synthesis of Isoxazol-5-One Derivatives Catalyzed by Amine-Functionalized Cellulose. MDPI. [Link]
- Exploration of isoxazole analogs: Synthesis, COX inhibition, anticancer screening, 3D multicellular tumor spheroids, and molecular modeling. PubMed. [Link]
- Drugs for neurop
Sources
- 1. The synthetic and therapeutic expedition of isoxazole and its analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and T-type calcium channel-blocking effects of aryl(1,5-disubstituted-pyrazol-3-yl)methyl sulfonamides for neuropathic pain treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. biolmolchem.com [biolmolchem.com]
- 4. chemimpex.com [chemimpex.com]
- 5. Drugs for neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and biological evaluation of 1-(isoxazol-5-ylmethylaminoethyl)-4-phenyl tetrahydropyridine and piperidine derivatives as potent T-type calcium channel blockers with antinociceptive effect in a neuropathic pain model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. A Fluorescence-Based High-Throughput Screening Assay for the Identification of T-Type Calcium Channel Blockers | Semantic Scholar [semanticscholar.org]
- 9. AID 489005 - Inhibitors of T-Type Calcium Channel - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. T-type calcium channel - Wikipedia [en.wikipedia.org]
A Technical Guide to 1-(1,2-Oxazol-5-yl)ethan-1-amine: Synthesis, Chiral Resolution, Characterization, and Applications in Drug Discovery
Abstract
1-(1,2-oxazol-5-yl)ethan-1-amine is a chiral primary amine featuring the versatile 1,2-isoxazole heterocycle. This combination of a stereogenic center and a privileged heterocyclic scaffold makes it a valuable and highly sought-after building block for the synthesis of complex molecular architectures, particularly in the fields of pharmaceutical and agrochemical research.[1] The isoxazole moiety, known for its diverse biological activities, imparts unique electronic and steric properties, while the chiral amine provides a key vector for stereospecific interactions with biological targets.[2][3] This guide provides an in-depth technical overview of 1-(1,2-oxazol-5-yl)ethan-1-amine, covering its synthesis, enantiomeric resolution, comprehensive analytical characterization, and strategic applications in modern drug development programs.
Core Molecular Attributes: Physicochemical and Stereochemical Properties
The foundational step in utilizing any chemical building block is a thorough understanding of its intrinsic properties. 1-(1,2-oxazol-5-yl)ethan-1-amine (also referred to as 1-isoxazol-5-yl-ethylamine) is a small molecule whose utility is defined by the interplay between its isoxazole ring and the chiral amine.
The presence of a stereocenter at the carbon atom adjacent to the amine group means the molecule exists as a pair of non-superimposable mirror images, or enantiomers: (R)-1-(1,2-oxazol-5-yl)ethan-1-amine and (S)-1-(1,2-oxazol-5-yl)ethan-1-amine. In drug development, it is crucial to isolate and test individual enantiomers, as they often exhibit profoundly different pharmacological and toxicological profiles.
Table 1: Physicochemical Properties of 1-(1,2-Oxazol-5-yl)ethan-1-amine Hydrochloride
| Property | Value | Source |
| IUPAC Name | 1-(1,2-oxazol-5-yl)ethan-1-amine;hydrochloride | [1][4] |
| CAS Number | 1187930-08-0 | [1] |
| Molecular Formula | C₅H₈N₂O·HCl | [1] |
| Molecular Weight | 148.59 g/mol | [1] |
| Appearance | Light yellow solid | [1] |
| Purity | ≥ 96% (Assay) | [1] |
| Storage Conditions | Store at 0-8 °C | [1] |
Synthesis and Enantiomeric Purification
The practical utility of this building block hinges on its efficient synthesis and, critically, the separation of its racemic form into single, pure enantiomers.
Synthesis of Racemic 1-(1,2-Oxazol-5-yl)ethan-1-amine
A robust and scalable synthesis is paramount. A common and effective strategy for preparing chiral amines of this nature is the reductive amination of the corresponding ketone precursor, 1-(1,2-oxazol-5-yl)ethan-1-one. This two-step, one-pot process involves the formation of an intermediate imine, which is then reduced in situ to the target amine.
Caption: Workflow for the synthesis of the racemic amine.
-
Reaction Setup: To a solution of 1-(1,2-oxazol-5-yl)ethan-1-one (1.0 eq) in methanol (MeOH, 10 volumes), add ammonium acetate (10.0 eq). Stir the mixture at room temperature for 1 hour to facilitate imine formation.
-
Reduction: Cool the reaction mixture to 0 °C in an ice bath. Add sodium cyanoborohydride (NaBH₃CN) (1.5 eq) portion-wise over 15 minutes, ensuring the internal temperature does not exceed 10 °C.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting ketone is consumed.
-
Workup: Quench the reaction by the slow addition of 1M hydrochloric acid (HCl) until the pH is ~2 to decompose excess reducing agent. Basify the mixture with 6M sodium hydroxide (NaOH) to pH >12.
-
Extraction: Extract the aqueous layer with dichloromethane (DCM) (3 x 15 volumes). Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude racemic amine.
-
Purification: The crude product can be purified by silica gel column chromatography if necessary.
Chiral Resolution of Enantiomers
Separating the racemic mixture is a critical step. Two primary methods are employed: classical diastereomeric salt crystallization and modern preparative chiral chromatography.
This classical technique relies on reacting the racemic amine with a single enantiomer of a chiral acid (a resolving agent) to form a pair of diastereomeric salts.[5] These salts have different physical properties, most importantly solubility, allowing one to be selectively crystallized.
Caption: Workflow for chiral resolution via crystallization.
-
Salt Formation: Dissolve the racemic amine (1.0 eq) in a suitable solvent like ethanol (EtOH) or isopropanol (IPA). In a separate flask, dissolve L-(-)-Tartaric acid (0.5 eq) in the same solvent, heating gently if necessary.
-
Crystallization: Slowly add the tartaric acid solution to the amine solution. Spontaneous precipitation may occur. If not, allow the solution to cool slowly to room temperature, then to 0-4 °C for several hours to induce crystallization. Seeding with a small crystal can be beneficial.
-
Isolation: Collect the precipitated solid by vacuum filtration and wash with a small amount of cold solvent. This solid is the less soluble diastereomeric salt.
-
Enantiomeric Purity Check: Liberate a small sample of the amine from the salt by treating with NaOH and extracting into an organic solvent. Analyze this sample by chiral HPLC to determine the enantiomeric excess (ee%).
-
Recrystallization: If the ee% is not satisfactory (>98%), recrystallize the salt from a fresh portion of the solvent to enhance chiral purity.
-
Liberation: Suspend the purified diastereomeric salt in water and add 6M NaOH until pH >12. Extract the liberated free amine with DCM, dry the organic layer, and concentrate to yield the enantiomerically pure amine.
For rapid and efficient separation, especially on a smaller scale, preparative chiral chromatography is the method of choice.[6] Supercritical fluid chromatography (SFC) is particularly advantageous due to its speed and reduced solvent usage.[7]
-
Column Screening: Screen various chiral stationary phases (CSPs) (e.g., polysaccharide-based columns like Chiralpak® AD-H) with different mobile phases (typically CO₂ with an alcohol co-solvent like methanol or ethanol) to identify the optimal conditions for baseline separation of the enantiomers.[7]
-
Method Optimization: Optimize the flow rate, co-solvent percentage, and column temperature to maximize resolution and throughput.
-
Preparative Separation: Dissolve the racemic amine in the mobile phase co-solvent. Perform stacked injections onto the preparative SFC system.
-
Fraction Collection: Collect the separated enantiomer peaks into individual fractions based on the UV detector signal.
-
Product Isolation: Evaporate the solvent from the collected fractions under reduced pressure to yield the two pure enantiomers. The yields for such separations can range from 60% to over 90%.[7]
Analytical and Spectroscopic Characterization
Unambiguous structural confirmation and purity assessment are non-negotiable in scientific research. A combination of spectroscopic and chromatographic techniques is employed. The structures of newly synthesized isoxazole derivatives are typically confirmed using methods like IR, NMR, and mass spectrometry.[8][9][10]
Table 2: Expected Analytical Data for 1-(1,2-Oxazol-5-yl)ethan-1-amine
| Technique | Expected Observations |
| ¹H NMR | Isoxazole Ring: Two doublets (δ ~6.5-8.5 ppm). Ethylamine Chain: A quartet (CH, δ ~4.0-4.5 ppm), a doublet (CH₃, δ ~1.5-1.8 ppm), and a broad singlet (NH₂, δ ~1.5-2.5 ppm). |
| ¹³C NMR | Isoxazole Ring: Carbons in the δ ~100-170 ppm range. Ethylamine Chain: CH carbon at δ ~45-55 ppm and CH₃ carbon at δ ~20-25 ppm. |
| Mass Spec (ESI+) | Expected [M+H]⁺ at m/z corresponding to the exact mass of the free base (C₅H₈N₂O). |
| IR Spectroscopy | Characteristic peaks for N-H stretching (~3300-3400 cm⁻¹), C-H stretching (~2850-3000 cm⁻¹), and C=N/C=C stretching of the isoxazole ring (~1500-1650 cm⁻¹). |
| Chiral HPLC/SFC | Two resolved peaks for the racemic mixture on a suitable chiral column. A single peak with >98% area for an enantiomerically pure sample. |
-
Sample Preparation: Prepare a dilute solution of the amine sample (~1 mg/mL) in the mobile phase.
-
Instrumentation: Use an HPLC system equipped with a UV detector and a suitable chiral column (e.g., Chiralpak® AD-H).
-
Mobile Phase: A typical mobile phase is a mixture of hexane and isopropanol (IPA) with a small amount of an amine modifier like diethylamine (DEA) to improve peak shape.
-
Analysis: Inject the sample and run the chromatogram. The retention times for the two enantiomers will be different.
-
Calculation: Calculate the enantiomeric excess using the areas of the two peaks: ee% = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] * 100
Applications in Drug Development and Medicinal Chemistry
1-(1,2-oxazol-5-yl)ethan-1-amine is not merely a chemical curiosity; it is a strategic tool for constructing novel bioactive molecules.[1] Its value stems from the synergistic combination of its constituent parts.
-
The Isoxazole Core: The isoxazole ring is a well-established "privileged structure" in medicinal chemistry.[11] It can act as a bioisostere for other functional groups (like amides or esters), improving metabolic stability and pharmacokinetic properties. It also provides specific hydrogen bond accepting capabilities (via the nitrogen and oxygen atoms) that are crucial for binding to biological targets like enzymes or receptors.[3]
-
The Chiral Amine: The primary amine is a key handle for further synthetic elaboration, allowing for the construction of amides, sulfonamides, ureas, and other functional groups common in drug molecules. Its chirality ensures that these subsequent modifications are presented to the biological target in a specific three-dimensional orientation, which is often the difference between a potent drug and an inactive molecule.
-
Therapeutic Potential: The scaffold is utilized in developing new medications, with explored applications in neuropharmacology, where it may interact with specific brain receptors.[1] Furthermore, related oxazole-amine structures have been investigated as potent inhibitors of therapeutic targets like FMS-like tyrosine kinase 3 (FLT3) in acute myeloid leukemia.[12]
Caption: Role as a key intermediate in drug discovery.
Conclusion
1-(1,2-oxazol-5-yl)ethan-1-amine represents a confluence of desirable molecular features for the modern medicinal chemist: stereochemical definition, synthetic accessibility, and a privileged heterocyclic core. Its robust synthesis via reductive amination and the well-established protocols for its chiral resolution make it readily available in its enantiomerically pure forms. Supported by a comprehensive suite of analytical techniques for characterization, this building block serves as a powerful platform for the design and synthesis of novel therapeutics aimed at a wide range of biological targets. As the demand for stereochemically pure and structurally complex drug candidates continues to grow, the importance of versatile intermediates like 1-(1,2-oxazol-5-yl)ethan-1-amine will only increase.
References
- PubChem.1-(1,2-Oxazol-5-yl)methanamine | C4H6N2O.
- Research Trend.Exploring the Diverse World of Isoxazoles: Synthesis, Biological Activities, and Prospects. Research Trend. [Link]
- ResearchGate.New Isoxazole Derivatives: Design, Synthesis, Crystal Structure, Antimicrobial Assessments, and In Silico Studies.
- National Institutes of Health (NIH).Isoxazole Derivatives against Carbonic Anhydrase: Synthesis, Molecular Docking, MD Simulations, and Free Energy Calculations Coupled with In Vitro Studies. ACS Omega. [Link]
- ResearchGate.Synthesis, characterization and antimicrobial activity of some new isoxazole derivatives.
- ACG Publications.Efficient synthesis and characterization of novel isoxazole derivatives including dihdyropyrazole and methanoisoindole moieties.
- American Elements.1-(1,3-oxazol-5-yl)ethan-1-amine hydrochloride. American Elements. [Link]
- Wikipedia.Chiral resolution. Wikipedia. [Link]
- MDPI.Synthesis of Isoxazol-5-One Derivatives Catalyzed by Amine-Functionalized Cellulose. Molecules. [Link]
- Onyx Scientific.Chiral Resolution Screening. Onyx Scientific. [Link]
- National Institutes of Health (NIH).Synthesis of 2-((2-(Benzo[d]oxazol-2-yl)-2H-imidazol-4-yl)amino)-phenols from 2-((5H-1,2,3-Dithiazol-5-ylidene)amino)phenols through Unprecedented Formation of Imidazole Ring from Two Methanimino Groups. Molecules. [Link]
- ResearchGate.Synthesis of 1-(2-aminobenzo[d]thiazol-5-yl) ethan-1-one.
- Preprints.org.Synthesis of Isoxazol-5-One Derivatives Catalyzed by Amine-Functionalized Cellulose. Preprints.org. [Link]
- The Royal Society of Chemistry.Regioselective catalytic asymmetric N-alkylation of isoxazol-5-ones with para-quinone methides. The Royal Society of Chemistry. [Link]
- PubMed.Small scale separation of isoxazole structurally related analogues by chiral supercritical fluid chromatography.
- PubMed.Discovery of Oxazol-2-amine Derivatives as Potent Novel FLT3 Inhibitors. International Journal of Molecular Sciences. [Link]
- PubMed.Synthesis and Characterization of Two Novel Oxazol-5-ones Derivatives and Their Multifunctional Properties; pH Sensitivity, Electropolymerizability and Antiproliferative Activity. Journal of Fluorescence. [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. researchtrend.net [researchtrend.net]
- 3. Isoxazole Derivatives against Carbonic Anhydrase: Synthesis, Molecular Docking, MD Simulations, and Free Energy Calculations Coupled with In Vitro Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. americanelements.com [americanelements.com]
- 5. Chiral resolution - Wikipedia [en.wikipedia.org]
- 6. onyxipca.com [onyxipca.com]
- 7. Small scale separation of isoxazole structurally related analogues by chiral supercritical fluid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. acgpubs.org [acgpubs.org]
- 11. Synthesis of Isoxazol-5-One Derivatives Catalyzed by Amine-Functionalized Cellulose [mdpi.com]
- 12. Discovery of Oxazol-2-amine Derivatives as Potent Novel FLT3 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Introduction: The Isoxazole Scaffold as a Privileged Structure in Drug Discovery
An In-depth Technical Guide to the Potential Therapeutic Targets of Isoxazole Compounds
The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, stands as a cornerstone in modern medicinal chemistry.[1] Its unique electronic properties and capacity for diverse, non-covalent interactions with biological macromolecules have established it as a "privileged structure."[1][2] This versatility has enabled its incorporation into a multitude of therapeutic agents approved by the U.S. Food and Drug Administration (FDA), spanning indications from inflammatory conditions and cancer to neurological disorders.[1][2][3] Isoxazole-based compounds are prominent in drug discovery due to their favorable physicochemical properties, which can lead to improved pharmacokinetic profiles and potent pharmacological effects.[2][3]
This guide provides a comprehensive exploration of the key molecular targets of isoxazole compounds, structured by major therapeutic areas. As a senior application scientist, the narrative synthesizes technical data with mechanistic insights, explaining the causal logic behind experimental designs and validating the therapeutic potential of this remarkable scaffold.
Anti-inflammatory Targets: Precision Inhibition of Cyclooxygenase (COX) Enzymes
Chronic inflammation underlies numerous diseases, and the cyclooxygenase (COX) enzymes are central mediators of this process. Isoxazole-containing compounds, most notably the selective COX-2 inhibitors, represent a significant therapeutic achievement in this domain.
Mechanism of Action: Selective COX-2 Inhibition
The COX enzyme exists in two primary isoforms: COX-1, which is constitutively expressed and plays a "housekeeping" role in functions like protecting the gastric mucosa, and COX-2, which is inducible by inflammatory stimuli and is responsible for the production of prostaglandins that mediate pain and inflammation.[4] The therapeutic goal for many anti-inflammatory drugs is to selectively inhibit COX-2 while sparing COX-1 to minimize gastrointestinal side effects.[1]
The isoxazole scaffold has been instrumental in developing such selective inhibitors. Valdecoxib, a non-steroidal anti-inflammatory drug (NSAID), features a core isoxazole ring and demonstrates high selectivity for the COX-2 enzyme.[1][5] By binding to the active site of COX-2, it blocks the conversion of arachidonic acid to prostaglandins, thereby alleviating inflammation and pain.[1] The structural features of the isoxazole ring contribute to the specific interactions within the larger, more accommodating active site of COX-2 compared to COX-1.[6][7]
}
COX-2 inhibition by isoxazole compounds.
Quantitative Data: COX-2 Inhibitory Potency
The efficacy of isoxazole derivatives as COX inhibitors is quantified by their half-maximal inhibitory concentration (IC50) values. High selectivity is indicated by a large ratio of COX-1 IC50 to COX-2 IC50.
| Compound ID | Target | IC50 (µM) | Selectivity Index (SI = COX-1 IC50 / COX-2 IC50) | Reference |
| Valdecoxib | COX-2 | Data not specified in source | High | [1] |
| IXZ3 | COX-2 | 0.95 | Selective vs. COX-1 | [6] |
| Compound C6 | COX-2 | 0.55 | 113.19 | [8] |
| Compound C5 | COX-2 | 0.85 | 41.82 | [8] |
| Compound C3 | COX-2 | 0.93 | 24.26 | [8] |
Experimental Protocol: Whole Blood Assay for COX-1/COX-2 Selectivity
This ex vivo assay provides a physiologically relevant system to assess inhibitor selectivity by measuring the products of each COX isoform in human whole blood.
Objective: To determine the relative inhibition of COX-1 (measured by Thromboxane B2 production) and COX-2 (measured by Prostaglandin E2 production).
Methodology:
-
Blood Collection: Draw fresh human venous blood into heparinized tubes.
-
Compound Incubation: Aliquot blood into tubes containing various concentrations of the isoxazole test compound or vehicle control (e.g., DMSO). Incubate for 1 hour at 37°C.
-
COX-2 Induction & Measurement:
-
To one set of aliquots, add lipopolysaccharide (LPS) to induce COX-2 expression.
-
Incubate for 24 hours at 37°C to allow for COX-2 protein synthesis and subsequent PGE2 production.
-
Centrifuge to separate plasma. Quantify PGE2 levels in the plasma using a validated ELISA kit.
-
-
COX-1 Measurement:
-
To a second set of aliquots (without LPS), allow the blood to clot at 37°C for 1 hour. This process stimulates platelet aggregation and COX-1-mediated production of Thromboxane A2, which is rapidly hydrolyzed to the stable Thromboxane B2 (TXB2).
-
Centrifuge to separate serum. Quantify TXB2 levels in the serum using a validated ELISA kit.
-
-
Data Analysis:
-
Calculate the percent inhibition of PGE2 (COX-2) and TXB2 (COX-1) production at each compound concentration relative to the vehicle control.
-
Plot the percent inhibition versus compound concentration and determine the IC50 value for each isoform using non-linear regression analysis.
-
Calculate the Selectivity Index (SI) as IC50(COX-1) / IC50(COX-2).
-
}
Workflow for determining COX selectivity.
Oncology Targets: A Multi-pronged Approach to Combat Cancer
The versatility of the isoxazole scaffold is particularly evident in oncology, where its derivatives target a wide range of proteins and pathways crucial for cancer cell survival and proliferation.[9][10][11]
A. Protein Kinase Inhibition
Protein kinases are critical regulators of cellular signaling, and their dysregulation is a hallmark of cancer.[12] Isoxazole-based compounds have been developed as potent inhibitors of several kinase families.[13]
-
Mechanism of Action: Most isoxazole-based kinase inhibitors are ATP-competitive, binding to the ATP-binding pocket of the kinase's catalytic domain.[13] This prevents the phosphorylation of downstream substrates, thereby disrupting oncogenic signaling pathways like the Wnt and Hedgehog pathways, which can lead to cell cycle arrest and apoptosis.[1]
-
Key Kinase Targets:
-
p38 MAP Kinase: Isoxazole derivatives have been designed as bioisosteric replacements for the imidazole ring in known p38 inhibitors, leading to potent anti-inflammatory and potentially anti-cancer agents.[14]
-
c-Jun N-terminal Kinase (JNK): Isoxazoles have been optimized to create potent and selective JNK inhibitors, a target implicated in neurodegeneration and cancer.[15]
-
Casein Kinase 1 (CK1): Diaryl-isoxazole compounds act as nanomolar inhibitors of CK1δ, a kinase involved in critical cellular processes.[13]
-
Receptor Tyrosine Kinases (RTKs): 3-amino-benzo[d]isoxazole derivatives have shown potent, multi-targeted inhibition of the VEGFR and PDGFR families, which are key drivers of angiogenesis.[16]
-
}
ATP-competitive inhibition of protein kinases.
B. Disruption of Tubulin Polymerization
Microtubules, polymers of tubulin, are essential for forming the mitotic spindle during cell division. Drugs that interfere with tubulin dynamics are mainstays of chemotherapy. Several isoxazole derivatives have been shown to exert their anticancer effects by disturbing tubulin congregation, leading to mitotic arrest and apoptosis.[9][10][17]
C. Other Key Anticancer Mechanisms
The anti-neoplastic activity of isoxazoles is not limited to kinases and tubulin. Various derivatives have been reported to act through other critical mechanisms:[10][17]
-
Aromatase Inhibition: Blocking the conversion of androgens to estrogens, a key strategy in hormone-receptor-positive breast cancer.
-
Topoisomerase Inhibition: Interfering with enzymes that manage DNA topology, leading to DNA damage and cell death.
-
HDAC Inhibition: Modifying chromatin structure to alter gene expression, often reactivating tumor suppressor genes.
-
Induction of Apoptosis: Triggering programmed cell death through various intrinsic and extrinsic pathways.[9]
Neuropharmacological Targets: Modulating Brain Chemistry
Isoxazole compounds have demonstrated significant potential in treating neurological and psychiatric disorders by targeting key enzymes and receptors in the central nervous system.[18][19]
A. Monoamine Oxidase (MAO) Inhibition
Monoamine oxidases (MAO-A and MAO-B) are enzymes that metabolize neurotransmitters like dopamine and serotonin.[20] Inhibitors of MAO-B are particularly valuable for treating Parkinson's disease, as they increase dopamine levels in the brain.[20]
-
Mechanism of Action: Isoxazole derivatives have been developed as highly potent and selective inhibitors of MAO-B.[21][22] They bind to the active site of the enzyme, preventing the breakdown of monoamine neurotransmitters. Some derivatives exhibit reversible and competitive inhibition, which can offer a better safety profile compared to irreversible inhibitors.[21]
-
Quantitative Data: A series of 2,1-benzisoxazole derivatives were found to be specific and highly potent inhibitors of MAO-B.[20]
| Compound ID | Target | IC50 (µM) | Reference |
| Compound 7a | MAO-B | 0.017 | [20] |
| Compound 7b | MAO-B | 0.098 | [20] |
Experimental Protocol: In Vitro MAO-B Inhibition Assay
Objective: To determine the IC50 of a test compound for MAO-B inhibition.
Methodology:
-
Enzyme & Substrate Preparation: Use recombinant human MAO-B. Prepare a solution of a suitable substrate, such as kynuramine or benzylamine.
-
Assay Reaction: In a 96-well plate, combine the MAO-B enzyme, various concentrations of the isoxazole test compound, and buffer. Pre-incubate for 15 minutes at 37°C to allow for inhibitor binding.
-
Initiate Reaction: Add the substrate to all wells to start the enzymatic reaction.
-
Detection: The MAO-catalyzed reaction produces hydrogen peroxide (H2O2). This can be detected using a coupled reaction with horseradish peroxidase (HRP) and a fluorogenic or colorimetric probe (e.g., Amplex Red).
-
Measurement: Read the fluorescence or absorbance at appropriate intervals using a plate reader.
-
Data Analysis: Calculate the rate of reaction for each inhibitor concentration. Determine the percent inhibition relative to a vehicle control and calculate the IC50 value using non-linear regression.
B. Nicotinic Acetylcholine Receptor (nAChR) Modulation
Neuronal nAChRs are ligand-gated ion channels involved in cognitive processes, making them attractive targets for diseases like Alzheimer's and ADHD.[1]
-
Mechanism of Action: The isoxazole-containing compound ABT-418 is a potent and selective agonist of neuronal nAChRs.[1] Its binding to specific nAChR subtypes (e.g., α4β2) activates the intrinsic ion channel, leading to an influx of cations (Na⁺, Ca²⁺) and subsequent neuronal depolarization. This modulation of neuronal excitability is believed to be the basis for its cognitive-enhancing effects.[1]
-
Quantitative Data:
| Compound | Target Receptor | Binding Affinity (Ki, nM) | Functional Potency (EC50, µM) | Reference |
| ABT-418 | α4β2 nAChR | Data not specified in source | Data not specified in source | [1] |
Metabolic Disease Targets: Activating the Master Energy Sensor, AMPK
AMP-activated protein kinase (AMPK) is a central regulator of cellular energy homeostasis.[23] Its activation has therapeutic potential for metabolic disorders, including type 2 diabetes.[24][25]
Mechanism of Action: AMPK Activation
AMPK is activated under conditions of low cellular energy (high AMP:ATP ratio). Once activated, it phosphorylates downstream targets to switch on catabolic pathways (like fatty acid oxidation) and switch off anabolic pathways (like lipogenesis).[23] A novel isoxazole derivative, C45, was found to significantly enhance glucose consumption in insulin-resistant liver cells.[26] Mechanistic studies showed that C45 markedly increased the phosphorylation (activation) of AMPK. This activation, in turn, reduced the levels of key gluconeogenesis enzymes (PEPCK and G6Pase), suggesting its potential as an anti-diabetic agent.[26]
}
AMPK activation by an isoxazole compound.
Quantitative Data: Glucose Consumption
| Compound ID | Cell Line | EC50 (Glucose Consumption) | Reference |
| C45 | Insulin-Resistant HepG2 | 0.8 nM | [26] |
Conclusion
The isoxazole scaffold has proven to be an exceptionally fruitful starting point for the discovery of novel therapeutics. Its derivatives have demonstrated the ability to potently and often selectively modulate a wide array of biological targets, including enzymes (COX, kinases, MAO), ion channels (nAChRs), and critical signaling nodes (AMPK). The ongoing exploration of isoxazole chemistry continues to yield compounds with improved efficacy and novel mechanisms of action.[18][27] Future trends will likely focus on developing multi-targeted agents for complex diseases like cancer and leveraging the scaffold's favorable properties to address challenging targets in the central nervous system and metabolic pathways.[18][28] The versatility and proven success of isoxazole-containing compounds ensure their continued importance in the landscape of modern drug discovery.
References
- BenchChem. (n.d.). An In-Depth Technical Guide on the Core Mechanisms of Action of Bioactive Isoxazole Derivatives.
- Sharma, V., et al. (2021). A review of synthetic strategy, SAR, docking, simulation studies, and mechanism of action of isoxazole derivatives as anticancer agents. Taylor & Francis Online.
- Sharma, V., et al. (2021). Isoxazole Derivatives as Anticancer Agent: A Review on Synthetic Strategies, Mechanism of Action and SAR Studies. ResearchGate.
- Bentham Science. (n.d.). Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies.
- Sysak, S., et al. (2024). Therapeutic Potential of Isoxazole–(Iso)oxazole Hybrids: Three Decades of Research. MDPI.
- Sysak, S., et al. (2024). Therapeutic Potential of Isoxazole–(Iso)oxazole Hybrids: Three Decades of Research. MDPI.
- Barvian, M., et al. (2000). Substituted isoxazoles as potent inhibitors of p38 MAP kinase. PubMed.
- Ibrahim, M., et al. (2023). Cancer-Fighting Isoxazole Compounds: Sourcing Nature's Potential and Synthetic Advancements- A Comprehensive Review. Journal of Applied Organometallic Chemistry.
- Sharma, V., et al. (2021). Isoxazole derivatives as anticancer agent: A review on synthetic strategies, mechanism of action and SAR studies. PubMed.
- He, Y., et al. (n.d.). Synthesis and SAR of novel isoxazoles as potent c-jun N-terminal kinase (JNK) Inhibitors. ScienceDirect.
- Joy, J. F., et al. (2023). Design and Development of COX-II Inhibitors: Current Scenario and Future Perspective. ACS Publications.
- Joy, J. F., et al. (2023). Design and Development of COX-II Inhibitors: Current Scenario and Future Perspective. ACS Omega.
- Meleddu, R., et al. (2017). Scaffold evolution of MAO B inhibitors: from dihydro-pyrazoles to dihydro-isoxazoles. ResearchGate.
- Mashhood, F., et al. (2018). Design, Synthesis and Biological Evaluation of Isoxazole-Based CK1 Inhibitors Modified with Chiral Pyrrolidine Scaffolds. MDPI.
- Perrone, M. G., et al. (2016). Isoxazole-Based-Scaffold Inhibitors Targeting Cyclooxygenases (COXs). PubMed.
- Yamamoto, K., et al. (2002). Novel monoamine oxidase inhibitors, 3-(2-aminoethoxy)-1,2-benzisoxazole derivatives, and their differential reversibility. PubMed.
- Royal Society of Chemistry. (2025). Advances in isoxazole chemistry and their role in drug discovery. RSC Publishing.
- Royal Society of Chemistry. (2025). Advances in isoxazole chemistry and their role in drug discovery. ResearchGate.
- Li, S., et al. (2025). Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies. RSC Publishing.
- Michalkiewicz, J., et al. (2018). Synthesis, Immunosuppressive Properties, and Mechanism of Action of a New Isoxazole Derivative. PMC - NIH.
- Chiacchio, M. A., et al. (2019). Oxazole-Based Compounds As Anticancer Agents. Bentham Science Publishers.
- Khan, I., et al. (2023). Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole derivatives. PubMed Central.
- Ghaffari, S., et al. (2022). Natural Products Inhibitors of Monoamine Oxidases—Potential New Drug Leads for Neuroprotection, Neurological Disorders, and Neuroblastoma. PubMed Central.
- Zhu, Y., et al. (2018). The recent progress of isoxazole in medicinal chemistry. Bohrium.
- Semantic Scholar. (n.d.). [PDF] Advances in isoxazole chemistry and their role in drug discovery.
- Royal Society of Chemistry. (2025). Advances in isoxazole chemistry and their role in drug discovery. PMC - NIH.
- Malan, S. F., et al. (2023). Monoamine oxidase inhibition properties of 2,1-benzisoxazole derivatives. PMC.
- Wallace, E. M., et al. (2010). 3-Amino-benzo[d]isoxazoles as Novel Multitargeted Inhibitors of Receptor Tyrosine Kinases. Journal of Medicinal Chemistry.
- Perrone, M. G., et al. (2016). Isoxazole-Based-Scaffold Inhibitors Targeting Cyclooxygenases (COXs). Request PDF.
- Duan, H., et al. (2020). Discovery and anti-diabetic effects of novel isoxazole based flavonoid derivatives. PubMed.
- Malan, S. F., et al. (2025). The inhibition of monoamine oxidase by 2-methylbenzo[d]oxazole derivatives. ResearchGate.
- van der Wouden, J. Y., et al. (2021). Oxazole-Based Ferroptosis Inhibitors with Promising Properties to Treat Central Nervous System Diseases. Journal of Medicinal Chemistry.
- Royal Society of Chemistry. (2025). Advances in isoxazole chemistry and their role in drug discovery. PubMed.
- Open Chemistry. (n.d.). Isoxazole Derivatives as Regulators of Immune Functions.
- Preprints.org. (2025). Recent Advances in the Pharmacological Potential of Nitrogen-, Oxygen-, and Sulfur-Containing Heterocycles.
- de Vera, I. M., et al. (2019). Structure–Activity Relationship Studies of Trisubstituted Isoxazoles as Selective Allosteric Ligands for the Retinoic-Acid-Receptor-Related Orphan Receptor γt. PMC - PubMed Central.
- Xiao, B., et al. (2011). Structural basis of AMPK regulation by small molecule activators. PubMed.
- Kim, J., et al. (2016). AMPK activators: mechanisms of action and physiological activities. PMC - PubMed Central.
- Carino, A., et al. (2017). Novel Isoxazole Derivatives with Potent FXR Agonistic Activity Prevent Acetaminophen-Induced Liver Injury. PMC - PubMed Central.
- Smolecule. (2024). Buy AMPK activator 13.
- Schmeisser, K., et al. (2021). AMPK activators for the prevention and treatment of neurodegenerative diseases. PubMed.
- Roth, B. L., et al. (2017). How ligands illuminate GPCR molecular pharmacology. PMC - NIH.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. The recent progress of isoxazole in medicinal chemistry: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis, Immunosuppressive Properties, and Mechanism of Action of a New Isoxazole Derivative - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Isoxazole-Based-Scaffold Inhibitors Targeting Cyclooxygenases (COXs) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. researchgate.net [researchgate.net]
- 11. espublisher.com [espublisher.com]
- 12. Therapeutic Potential of Isoxazole–(Iso)oxazole Hybrids: Three Decades of Research - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Design, Synthesis and Biological Evaluation of Isoxazole-Based CK1 Inhibitors Modified with Chiral Pyrrolidine Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Substituted isoxazoles as potent inhibitors of p38 MAP kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Synthesis and SAR of novel isoxazoles as potent c-jun N-terminal kinase (JNK) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Isoxazole derivatives as anticancer agent: A review on synthetic strategies, mechanism of action and SAR studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Advances in isoxazole chemistry and their role in drug discovery - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 19. ijprajournal.com [ijprajournal.com]
- 20. Monoamine oxidase inhibition properties of 2,1-benzisoxazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. Natural Products Inhibitors of Monoamine Oxidases—Potential New Drug Leads for Neuroprotection, Neurological Disorders, and Neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 23. AMPK activators: mechanisms of action and physiological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Structural basis of AMPK regulation by small molecule activators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. AMPK activators for the prevention and treatment of neurodegenerative diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Discovery and anti-diabetic effects of novel isoxazole based flavonoid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. [PDF] Advances in isoxazole chemistry and their role in drug discovery | Semantic Scholar [semanticscholar.org]
- 28. Advances in isoxazole chemistry and their role in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the In Vitro Screening of 1-Isoxazol-5-yl-ethylamine
Foreword: The Rationale for Screening 1-Isoxazol-5-yl-ethylamine
In the landscape of modern drug discovery, the isoxazole ring represents a "privileged scaffold"—a molecular framework that consistently appears in a multitude of biologically active compounds.[1][2][3][4] From anti-inflammatory agents like Valdecoxib to antipsychotics like Risperidone, the isoxazole moiety is a testament to nature's efficiency in molecular design.[1] The subject of this guide, this compound (hydrochloride salt, CAS No. 1187930-08-0), is a relatively uncharacterized derivative of this scaffold.[5][6] Its known application as a synthetic intermediate, particularly in neuropharmacology, suggests a latent potential for biological activity.[5][6]
This guide, therefore, is not merely a set of protocols. It is a strategic blueprint for unlocking the therapeutic potential of this molecule. We will proceed from a wide-angle, high-throughput perspective to progressively more focused, mechanistic studies. Our approach is grounded in the philosophy that a well-designed in vitro screening cascade is the most efficient method to translate a chemical entity into a promising lead candidate.
| Compound Identifier | This compound hydrochloride |
| CAS Number | 1187930-08-0[5] |
| Molecular Formula | C₅H₈N₂O·HCl[5] |
| Molecular Weight | 148.59 g/mol [5] |
| Appearance | Light yellow solid[5] |
| Known Applications | Intermediate in pharmaceutical and agrochemical synthesis.[5] |
| Hypothesized Relevance | Potential modulator of neurotransmitter systems; broad bioactivity associated with the isoxazole scaffold (e.g., anticancer, anti-inflammatory).[1][2][5] |
Part 1: The Broad Net – Primary High-Throughput Screening (HTS)
The initial goal is to ascertain if this compound (hereafter referred to as "the compound") exhibits any biological activity in a cost-effective and rapid manner. High-Throughput Screening (HTS) is the unequivocal tool for this purpose, allowing for the testing of thousands of compounds in a single day.[7][8] We will employ a dual, parallel screening strategy: a phenotypic cell-based assay and a target-based biochemical assay. This approach provides a more comprehensive initial assessment than either method alone.[9][10]
Phenotypic Screening: Assessing Global Cellular Impact
A phenotypic screen measures the overall effect of a compound on a cell, without a preconceived notion of the target.[9] This is a powerful, unbiased approach to discovering novel activities. Our primary phenotypic screen will be a cell viability assay across a diverse panel of human cancer cell lines. The rationale is twofold: isoxazole derivatives have frequently demonstrated anticancer properties, and cancer cell lines are robust, readily available models for HTS.[2][3]
This assay quantifies ATP, an indicator of metabolically active cells. A decrease in ATP is indicative of cytotoxicity or cytostatic effects.
Step-by-Step Methodology:
-
Cell Seeding: Seed cells from a diverse panel (e.g., MCF-7 [breast], A549 [lung], HCT116 [colon], SH-SY5Y [neuroblastoma]) into 384-well, white, clear-bottom plates at a pre-determined optimal density (e.g., 1,000-5,000 cells/well). Incubate for 24 hours at 37°C, 5% CO₂.
-
Compound Dispensing: Using an automated liquid handler, perform a single-point screen by adding the compound to a final concentration of 10 µM. Include appropriate controls: a negative control (0.1% DMSO vehicle) and a positive control (e.g., 1 µM Staurosporine).
-
Incubation: Incubate the plates for 72 hours at 37°C, 5% CO₂. This extended incubation period allows for the detection of both cytotoxic and anti-proliferative effects.
-
Assay Reagent Addition: Equilibrate the assay plates and the luminescent assay reagent to room temperature. Add a volume of reagent equal to the volume of cell culture medium in each well.
-
Signal Development: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis, then incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Data Acquisition: Read the luminescence on a plate reader.
Data Analysis & Trustworthiness:
-
Z'-Factor Calculation: The quality of the HTS assay is validated by calculating the Z'-factor, a statistical measure of the separation between the positive and negative controls. A Z'-factor > 0.5 is considered excellent and indicates a reliable assay.[7]
-
Hit Identification: A "hit" is defined as a well where the compound reduces cell viability by a certain threshold (e.g., >50% or >3 standard deviations from the negative control mean).
Target-Based Screening: A Focused Biochemical Approach
In parallel, a target-based screen against a well-defined molecular target can provide immediate mechanistic clues. Kinases are a highly "druggable" class of enzymes and are common targets for HTS campaigns.[8] We will screen the compound against a panel of key human kinases implicated in oncology and inflammatory diseases.
Caption: High-level workflow for the parallel primary screening of the compound.
Part 2: From Hit to Lead – Secondary and Confirmatory Assays
Primary hits are merely starting points. They must be rigorously validated and characterized to eliminate false positives and to build a compelling case for further development.[11]
Hit Confirmation and Dose-Response Analysis
The first step is to confirm the activity of any primary hits. This involves re-testing the original compound from the source stock. If the activity is reproduced, the next critical step is to determine its potency by generating a dose-response curve.
Step-by-Step Methodology:
-
Compound Preparation: Prepare a serial dilution series of the compound, typically an 8- to 10-point curve with 3-fold dilutions, starting from a high concentration (e.g., 100 µM).
-
Assay Execution: Perform the same cell viability or kinase assay as in the primary screen, but instead of a single point, add the different concentrations of the compound to the wells.
-
Data Analysis: Plot the percentage of inhibition (relative to controls) against the logarithm of the compound concentration. Fit the data to a four-parameter logistic model to determine the IC₅₀ value (the concentration at which 50% of the activity is inhibited).[12][13]
Data Presentation: The results should be summarized in a clear, tabular format.
| Cell Line / Target | Tissue of Origin | IC₅₀ (µM) | 95% Confidence Interval | Hill Slope |
| HCT116 | Colon | 1.2 | [0.9, 1.5] | 1.1 |
| A549 | Lung | 8.5 | [7.2, 10.1] | 0.9 |
| SH-SY5Y | Neuroblastoma | > 50 | N/A | N/A |
| Kinase X | - | 0.8 | [0.6, 1.1] | 1.0 |
| Kinase Y | - | > 50 | N/A | N/A |
Mechanism of Action (MoA) Elucidation
Assuming the compound shows selective cytotoxicity against a specific cancer cell line (e.g., HCT116), the next question is how it works. MoA studies are designed to answer this.
A key determination is the mode of cell death. Caspase-Glo® 3/7, 8, and 9 assays can quantify the activation of key caspases in the apoptotic pathway. A multiplexed assay that simultaneously measures viability and caspase activation in the same well provides a self-validating system.
If the compound inhibited a specific kinase in the biochemical screen and also showed cytotoxicity in a cell line known to be dependent on that kinase's signaling pathway, we have a strong working hypothesis.
Hypothetical Scenario: The compound inhibits Kinase X, a key component of the MAPK signaling pathway.
We can now design an assay to confirm that the compound engages and inhibits this target within the cell. A Western blot analysis can be used to probe the phosphorylation status of downstream substrates of Kinase X. A reduction in the phosphorylation of a known substrate in compound-treated cells would provide strong evidence of on-target activity.
Caption: Hypothetical MoA where the compound inhibits MEK (Kinase X) in the MAPK pathway.
Part 3: Advanced Assays and Selectivity Profiling
For a truly promising lead, we must demonstrate selectivity. An ideal drug candidate potently affects its intended target while having minimal impact on other proteins, thereby reducing the potential for off-target toxicity.
Broad Kinase Panel Screening
If a specific kinase is identified as the primary target, it is imperative to screen the compound against a large, diverse panel of kinases (e.g., >300 kinases). This provides a "selectivity score" and helps predict potential off-target effects.
Receptor Binding Assays
Given the initial hypothesis of neuropharmacological activity, screening the compound against a panel of CNS-relevant receptors (GPCRs, ion channels) is a logical step. Receptor binding assays, often using radiolabeled ligands, can determine if the compound binds to and potentially modulates these receptors.[14][15][16] These assays measure the displacement of a known high-affinity radioligand by the test compound to determine its binding affinity (Ki).[15][16]
Conclusion and Forward Look
This guide has outlined a comprehensive, tiered strategy for the in vitro screening of this compound. By progressing from broad, high-throughput screens to specific, mechanism-of-action studies, researchers can systematically and efficiently evaluate the compound's therapeutic potential. Each stage is designed to be a self-validating system, building confidence with each successive experiment. The ultimate goal of this cascade is to generate a robust data package that clearly defines the compound's potency, selectivity, and cellular mechanism, thereby justifying its advancement into more complex preclinical models.
References
- A review for cell-based screening methods in drug discovery - PMC - NIH. (n.d.).
- Advances in isoxazole chemistry and their role in drug discovery - PMC - NIH. (2024).
- Cell-based Assays for Drug Discovery. (n.d.). Reaction Biology.[Link]
- Advances in isoxazole chemistry and their role in drug discovery. (2024). RSC Publishing.[Link]
- Receptor Binding Assay. (n.d.).
- (PDF) Advances in isoxazole chemistry and their role in drug discovery. (2024).
- Cell-Based Assays in High-Throughput Screening for Drug Discovery. (n.d.). Lifescience Global.[Link]
- Advances in isoxazole chemistry and their role in drug discovery. (2024). RSC Publishing.[Link]
- High-Throughput Screening (HTS): A Simple Guide to Faster Drug and Material Discovery. (2024). LinkedIn.[Link]
- The Role of Isoxazole Derivatives in Modern Drug Discovery. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.[Link]
- In vitro receptor binding assays: general methods and consider
- In Vitro Assays for Screening Small Molecules. (n.d.). PubMed.[Link]
- High-throughput screening as a method for discovering new drugs. (2020). Drug Target Review.[Link]
- High Throughput Screening (HTS) of Novel Bioactive Compounds. (n.d.). Ramot.[Link]
- Advances in High-Throughput Screening for Novel Antimicrobial Compounds. (2024). AZoLifeSciences.[Link]
- The High-Throughput Screening Transformation in Modern Drug Development. (2024). LinkedIn.[Link]
- In vitro receptor binding assays: general methods and consider
- (PDF) In vitro receptor binding assays: General methods and considerations. (2008).
- Special Issue : In Silico and In Vitro Screening of Small Molecule Inhibitors. (n.d.). MDPI.[Link]
- How to Optimize In Vitro and In Vivo Data Analysis in Drug Discovery. (2021). Paperless Lab Academy.[Link]
- HTSplotter: An end-to-end data processing, analysis and visualisation tool for chemical and genetic in vitro perturbation screening. (2022). PubMed Central.[Link]
- Enzyme assay. (n.d.). Wikipedia.[Link]
- This compound hydrochloride. (n.d.). J&K Scientific.[Link]
- Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. (2021). ACS Omega.[Link]
- Small molecule microarray screening. (n.d.). Koehler Lab, MIT.[Link]
- In vitro assay for the development of small molecule inhibitors targeting PD-1/PD-L1. (2019). Methods in Enzymology.[Link]
- Basics of Enzymatic Assays for HTS. (2012). Assay Guidance Manual - NCBI Bookshelf.[Link]
- In Vitro Module: Data Management and Statistical Analysis Plan (DMSAP). (n.d.). WWARN.[Link]
- (PDF) How to Optimize In Vitro and In Vivo Data Analysis in Drug Discovery. (2021).
- Mechanism of Action Assays for Enzymes. (2012). Assay Guidance Manual - NCBI Bookshelf.[Link]
Sources
- 1. Advances in isoxazole chemistry and their role in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Advances in isoxazole chemistry and their role in drug discovery - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. chemimpex.com [chemimpex.com]
- 6. jk-sci.com [jk-sci.com]
- 7. High-Throughput Screening (HTS): A Simple Guide to Faster Drug and Material Discovery — ChemCopilot: PLM + AI for Chemical Industry [chemcopilot.com]
- 8. drugtargetreview.com [drugtargetreview.com]
- 9. reactionbiology.com [reactionbiology.com]
- 10. lifescienceglobal.com [lifescienceglobal.com]
- 11. pharmasalmanac.com [pharmasalmanac.com]
- 12. Basics of Enzymatic Assays for HTS - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. iddo.org [iddo.org]
- 14. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 15. In vitro receptor binding assays: general methods and considerations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to the Discovery of Novel Isoxazole-Based Compounds
Authored for Researchers, Scientists, and Drug Development Professionals
Preamble: The Enduring Significance of the Isoxazole Scaffold
In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as privileged structures, demonstrating a remarkable capacity to interact with a diverse array of biological targets. The isoxazole ring—a five-membered heterocycle containing adjacent nitrogen and oxygen atoms—is a quintessential example of such a scaffold.[1][2][3] Its unique electronic properties, hydrolytic stability, and ability to participate in hydrogen bonding and π–π stacking interactions make it a cornerstone in the design of modern therapeutics.[3][4][5][6]
From anti-inflammatory agents like Valdecoxib to immunomodulators such as Leflunomide, and a host of compounds in development for antimicrobial, anticancer, and neuroprotective applications, the isoxazole moiety is a testament to the power of heterocyclic chemistry in addressing unmet medical needs.[1][2][7] This guide eschews a conventional, rigid template to provide a fluid, in-depth exploration of the discovery process for novel isoxazole-based compounds. It is designed to mirror the logic of a real-world drug discovery campaign, from the strategic synthesis of the core scaffold to the rigorous evaluation of biological activity and the elucidation of structure-activity relationships (SAR).
Section 1: Strategic Synthesis of the Isoxazole Core
The foundation of any isoxazole-based drug discovery program lies in the efficient and versatile synthesis of the core ring system. The choice of synthetic route is critical, as it dictates the feasibility of creating large, diverse chemical libraries for screening and subsequent optimization.
The Cornerstone Reaction: 1,3-Dipolar Cycloaddition
The most robust and widely employed method for constructing the isoxazole ring is the [3+2] cycloaddition reaction, specifically the reaction between a nitrile oxide and an alkyne or alkene.[8][9][10] This method is favored for its high regioselectivity and broad substrate scope, allowing for the introduction of diverse substituents at key positions of the isoxazole ring.
Causality Behind the Choice: The power of this reaction lies in the in situ generation of the highly reactive nitrile oxide intermediate from stable precursors, such as aldoximes or hydroximoyl chlorides.[10][11] This avoids the isolation of potentially unstable intermediates and allows for a one-pot reaction, which is highly advantageous for library synthesis. Copper(I) catalysts are often employed to control regioselectivity and accelerate the reaction, although numerous metal-free approaches have also been developed to align with green chemistry principles.[4][9][11]
General Synthetic Workflow
The logical flow from starting materials to a purified isoxazole derivative is a multi-step process requiring rigorous control and validation at each stage.
Caption: General workflow for isoxazole synthesis via 1,3-dipolar cycloaddition.
Section 2: From Library to Lead: Screening and Optimization
With a robust synthetic platform in place, the next phase involves identifying "hit" compounds with desired biological activity and optimizing them into "lead" candidates.
High-Throughput Screening (HTS)
The initial exploration of a compound library's potential is conducted via High-Throughput Screening (HTS).[12] Libraries often contain tens of thousands to over a hundred thousand diverse isoxazole derivatives.[12][13] HTS assays are designed to rapidly assess the activity of these compounds against a specific biological target in a miniaturized format (e.g., 384- or 1536-well plates).[12]
Self-Validating System: A trustworthy HTS campaign incorporates rigorous quality control. Each plate includes positive controls (compounds with known activity) and negative controls (vehicle, e.g., DMSO) to calculate metrics like the Z'-factor, which validates the assay's robustness and reproducibility.[14] Primary hits are typically defined as compounds that show activity beyond a certain threshold (e.g., >50% inhibition) and are then subjected to confirmatory screens and dose-response analysis to determine potency (e.g., IC50 or EC50 values).[13]
The Drug Discovery Cascade
The path from an initial hit to a preclinical candidate is a stringent, multi-stage filtration process designed to select for compounds with the best possible therapeutic profile.
Caption: The iterative drug discovery cascade for isoxazole-based compounds.
Structure-Activity Relationship (SAR) Studies
Once initial hits are confirmed, the crucial phase of SAR exploration begins.[15] This involves synthesizing and testing analogs of the hit compounds to understand how specific structural modifications impact biological activity.[16][17]
Expertise in Action: SAR is not random. It is a hypothesis-driven process. For example, if a hit compound has a phenyl group at the 5-position of the isoxazole ring, a medicinal chemist would systematically explore substitutions on that ring. Electron-withdrawing groups (like halogens) might be added to enhance potency, while polar groups could be introduced to improve solubility.[16] The goal is to build a clear picture of the chemical features required for optimal target engagement.
Illustrative SAR Data: The data gathered is used to guide the next round of synthesis in the lead optimization phase.
| Compound ID | R1-Group (Position 3) | R2-Group (Position 5) | Target Inhibition IC50 (nM) |
| Hit-001 | Methyl | Phenyl | 520 |
| SAR-002 | Methyl | 4-Chlorophenyl | 150 |
| SAR-003 | Methyl | 4-Methoxyphenyl | 890 |
| SAR-004 | Cyclopropyl | 4-Chlorophenyl | 85 |
| SAR-005 | Cyclopropyl | 4-Fluorophenyl | 95 |
This is a hypothetical table illustrating a typical SAR progression.
Section 3: Case Study & Mechanism of Action
Understanding the mechanism of action (MoA) is paramount. Isoxazole-based drugs have been successfully developed against a range of targets.
Case Study: Valdecoxib (A COX-2 Inhibitor)
Valdecoxib (formerly Bextra) is a classic example of an isoxazole-based drug designed for high target selectivity.[18] It is a nonsteroidal anti-inflammatory drug (NSAID) that was developed to selectively inhibit the cyclooxygenase-2 (COX-2) enzyme.[19][20][21][22]
Mechanism of Action: The COX-2 enzyme is responsible for converting arachidonic acid into prostaglandins, which are key mediators of pain and inflammation.[18][21] Valdecoxib's structure, featuring a sulfonamide group, allows it to bind tightly and selectively to a specific side pocket within the COX-2 active site that is absent in the related COX-1 enzyme.[23] This selectivity was intended to reduce the gastrointestinal side effects associated with non-selective NSAIDs that also inhibit the protective COX-1 enzyme.[18] Although withdrawn from the market due to other safety concerns, its design remains a landmark in selective enzyme inhibition.[18][19]
Caption: Mechanism of action of Valdecoxib as a selective COX-2 inhibitor.
Case Study: Leflunomide & Teriflunomide (DHODH Inhibition)
Leflunomide is an immunomodulatory drug used to treat rheumatoid arthritis.[24][25] In the body, its isoxazole ring is opened to form the active metabolite, teriflunomide.[26][27] Teriflunomide is the actual therapeutic agent and is also approved as a standalone drug for multiple sclerosis.[24][26][28]
Mechanism of Action: Teriflunomide inhibits dihydroorotate dehydrogenase (DHODH), a key mitochondrial enzyme in the de novo pyrimidine synthesis pathway.[24][28] Rapidly dividing cells, such as activated lymphocytes that drive autoimmune diseases, are highly dependent on this pathway to produce the building blocks for DNA and RNA.[28] By blocking DHODH, teriflunomide effectively halts the proliferation of these immune cells, thereby reducing the inflammatory response.[24]
Section 4: Field-Proven Experimental Protocols
The following protocols are representative of the core experiments in an isoxazole discovery campaign. They are presented as self-validating systems with clear endpoints.
Protocol 1: Synthesis of a 3-Methyl-5-(4-chlorophenyl)isoxazole (Model for SAR)
This protocol describes the synthesis of a model compound (SAR-002 from the table) via a copper-catalyzed 1,3-dipolar cycloaddition.
Materials:
-
4-chlorobenzaldehyde
-
Hydroxylamine hydrochloride (NH2OH·HCl)
-
Sodium bicarbonate (NaHCO3)
-
N-Chlorosuccinimide (NCS)
-
Propyne (or suitable precursor)
-
Copper(I) iodide (CuI)
-
Triethylamine (Et3N)
-
Solvents: Ethanol, Dichloromethane (DCM), Tetrahydrofuran (THF)
Step-by-Step Methodology:
-
Oxime Formation: Dissolve 4-chlorobenzaldehyde (1.0 eq) and NH2OH·HCl (1.1 eq) in ethanol. Add NaHCO3 (1.2 eq) and reflux the mixture for 2-4 hours. Monitor by TLC until the starting material is consumed. Cool, filter, and concentrate the filtrate to obtain 4-chlorobenzaldehyde oxime.
-
Hydroximoyl Chloride Formation: Dissolve the oxime (1.0 eq) in DCM. Add NCS (1.05 eq) portion-wise at 0°C. Allow the reaction to stir at room temperature for 1 hour. The formation of the hydroximoyl chloride can be monitored by TLC.
-
In Situ Cycloaddition (The Core Reaction): In a separate flask, add CuI (0.05 eq) to a solution of the hydroximoyl chloride (1.0 eq) and a terminal alkyne like propyne (1.5 eq) in THF. Cool to 0°C and slowly add Et3N (2.0 eq) dropwise. Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Workup and Purification: Quench the reaction with saturated aqueous ammonium chloride. Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Validation: Purify the crude product via flash column chromatography on silica gel. Confirm the structure of the final compound using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS). Assess purity using HPLC, with a target of >95% for use in biological assays.
Protocol 2: In Vitro COX-2 Inhibition Assay (Biochemical Screen)
This protocol outlines a common fluorescence-based assay to determine the IC50 value of a test compound against the COX-2 enzyme.
Materials:
-
Human recombinant COX-2 enzyme
-
Arachidonic acid (substrate)
-
Amplex Red reagent
-
Horseradish peroxidase (HRP)
-
Test compounds (dissolved in DMSO)
-
Assay buffer (e.g., Tris-HCl)
-
Black 384-well microplate
Step-by-Step Methodology:
-
Assay Preparation: Prepare serial dilutions of the test isoxazole compounds in DMSO. In the 384-well plate, add 1 µL of each compound dilution. Include wells for "no enzyme" (negative control) and "DMSO only" (positive control).
-
Enzyme Incubation: Add 20 µL of COX-2 enzyme solution to each well (except negative controls) and incubate for 15 minutes at room temperature. This pre-incubation allows the inhibitor to bind to the enzyme.
-
Reaction Initiation: Prepare a reaction cocktail containing arachidonic acid, Amplex Red, and HRP in assay buffer. Add 20 µL of this cocktail to all wells to start the reaction.
-
Mechanism Insight: COX-2 converts arachidonic acid to Prostaglandin G2 (PGG2). The peroxidase activity of COX-2 then converts PGG2 to PGH2, producing a signal that can be detected. HRP coupled with Amplex Red provides a highly sensitive fluorescent readout proportional to enzyme activity.
-
-
Data Acquisition: Immediately place the plate in a fluorescence plate reader. Measure the fluorescence intensity every minute for 20-30 minutes.
-
Validation and Analysis: Calculate the rate of reaction (slope of fluorescence vs. time) for each well. Normalize the data to the DMSO controls (100% activity) and no-enzyme controls (0% activity). Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
References
- Pharmacology of Valdecoxib; Mechanism of Action, Pharmacokinetics, Therapeutic Uses. (2025). Vertex AI Search.
- Advances in isoxazole chemistry and their role in drug discovery. (n.d.). RSC Publishing.
- Synthesis and structure-activity relationships of isoxazole carboxamides as growth hormone secretagogue receptor antagonists. (2005). PubMed.
- Valdecoxib | C16H14N2O3S. (n.d.). PubChem - NIH.
- Valdecoxib : Indications, Uses, Dosage, Drugs Interactions, Side effects. (2023). Medical Dialogues.
- valdecoxib. (n.d.). ClinPGx.
- BEXTRA® valdecoxib tablets. (n.d.).
- Solvent-free synthesis of 3,5-isoxazoles via 1,3-dipolar cycloaddition of terminal alkynes and hydroxyimidoyl chlorides over Cu/Al2O3 surface under ball-milling conditions. (n.d.). PMC - NIH.
- Structure-Activity Relationship (SAR) Studies of Isoxazoloindoles: A Technical Guide. (n.d.). Benchchem.
- Teriflunomide. (n.d.). Wikipedia.
- Mastering Isoxazole Synthesis: A Guide for Novel Drug Development. (2025). [Source name not available].
- Advances in isoxazole chemistry and their role in drug discovery. (2025). PMC - NIH.
- Isoxazole synthesis. (n.d.). Organic Chemistry Portal.
- Advances in isoxazole chemistry and their role in drug discovery. (2025).
- Discovery and structure–activity relationship study of novel isoxazole-based small molecules targeting Zika virus infections. (n.d.). NIH.
- Leflunomide and teriflunomide: altering the metabolism of pyrimidines for the treatment of autoimmune diseases. (2015). PubMed.
- An In-Depth Technical Guide on the Core Mechanisms of Action of Bioactive Isoxazole Deriv
- Isoxazole ring as a useful scaffold in a search for new therapeutic agents. (n.d.).
- An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold. (2021). [Source name not available].
- 3-Benzoylisoxazolines by 1,3-Dipolar Cycloaddition: Chloramine-T-Catalyzed Condensation of α-Nitroketones with Dipolarophiles. (n.d.). PMC - NIH.
- Design and synthesis of sinomenine isoxazole derivatives via 1,3-dipolar cycloaddition reaction. (n.d.). Taylor & Francis.
- Isoxazole derivatives as anticancer agent: A review on synthetic strategies, mechanism of action and SAR studies. (2021). PubMed.
- Teriflunomide. (n.d.). Wikiwand.
- A review of isoxazole biological activity and present synthetic techniques. (n.d.). [Source name not available].
- A Review of the Medicinal Importance and Perspectives of the 2-isoxazoline Scaffold. (n.d.). [Source name not available].
- A Review of the Medicinal Importance and Perspectives of the 2-isoxazoline Scaffold. (2024). [Source name not available].
- Cu-Free 1,3-Dipolar Cycloaddition Click Reactions To Form Isoxazole Linkers in Chelating Ligands for fac-[MI(CO)3]+ Centers (M = Re, 99mTc). (n.d.).
- A review of synthetic strategy, SAR, docking, simulation studies, and mechanism of action of isoxazole derivatives as anticancer agents. (2023). PubMed.
- Application Notes and Protocols for High-Throughput Screening of 2-(p-Tolyl)oxazole Libraries. (n.d.). Benchchem.
- Isoxazole‐Based Compounds Targeting the Taxane‐Binding Site of Tubulin. (2025). PMC - NIH.
- The active metabolite of leflunomide, A77 1726, attenuates inflammatory arthritis in mice with spontaneous arthritis via induction of heme oxygenase-1. (2017). PubMed.
- From Leflunomide to Teriflunomide: Drug Development and Immuno-suppressive Oral Drugs in the Treatment of Multiple Sclerosis. (n.d.). PMC - NIH.
- Cancer-Fighting Isoxazole Compounds: Sourcing Nature's Potential and Synthetic Advancements- A Comprehensive Review. (n.d.). [Source name not available].
- High-throughput screening of compound library. (A) Evaluation and... (n.d.).
- High-throughput screening of small-molecules libraries identified antibacterials against clinically relevant multidrug-resistant A. baumannii and K. pneumoniae. (2024). PubMed Central.
- High-throughput screening of a 100000-compound library for inhibitors of influenza A virus (H3N2). (2008). PubMed.
- Compound Libraries Available for HTS. (n.d.). High-Throughput Screening @ The Nucleus.
Sources
- 1. Advances in isoxazole chemistry and their role in drug discovery - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. Advances in isoxazole chemistry and their role in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Solvent-free synthesis of 3,5-isoxazoles via 1,3-dipolar cycloaddition of terminal alkynes and hydroxyimidoyl chlorides over Cu/Al2O3 surface under ball-milling conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Isoxazole‐Based Compounds Targeting the Taxane‐Binding Site of Tubulin - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. nbinno.com [nbinno.com]
- 9. Isoxazole synthesis [organic-chemistry.org]
- 10. tandfonline.com [tandfonline.com]
- 11. An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold - RSC Advances (RSC Publishing) DOI:10.1039/D1RA04624A [pubs.rsc.org]
- 12. Compound Libraries Available for HTS | High-Throughput Screening @ The Nucleus | Stanford Medicine [med.stanford.edu]
- 13. High-throughput screening of a 100,000-compound library for inhibitors of influenza A virus (H3N2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Synthesis and structure-activity relationships of isoxazole carboxamides as growth hormone secretagogue receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. Discovery and structure–activity relationship study of novel isoxazole-based small molecules targeting Zika virus infections - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Valdecoxib | C16H14N2O3S | CID 119607 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 19. m.youtube.com [m.youtube.com]
- 20. Valdecoxib : Indications, Uses, Dosage, Drugs Interactions, Side effects [medicaldialogues.in]
- 21. ClinPGx [clinpgx.org]
- 22. accessdata.fda.gov [accessdata.fda.gov]
- 23. pdf.benchchem.com [pdf.benchchem.com]
- 24. Leflunomide and teriflunomide: altering the metabolism of pyrimidines for the treatment of autoimmune diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. The active metabolite of leflunomide, A77 1726, attenuates inflammatory arthritis in mice with spontaneous arthritis via induction of heme oxygenase-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Teriflunomide - Wikipedia [en.wikipedia.org]
- 27. Teriflunomide - Wikiwand [wikiwand.com]
- 28. From Leflunomide to Teriflunomide: Drug Development and Immuno-suppressive Oral Drugs in the Treatment of Multiple Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Advanced HPLC Strategies for the Enantioselective Separation of Chiral Amines
Abstract
The stereochemical configuration of chiral amines is a critical determinant of their pharmacological and toxicological properties, making their enantioselective analysis a cornerstone of drug development and quality control.[1][2] High-Performance Liquid Chromatography (HPLC) stands as a premier technique for the reliable separation and quantification of enantiomers. This document provides an in-depth guide to the prevalent HPLC methodologies for chiral amine separation, including the use of Chiral Stationary Phases (CSPs), chiral derivatization, and chiral mobile phase additives. We will delve into the underlying principles of chiral recognition, offer detailed experimental protocols, and present troubleshooting strategies to empower researchers in this exacting analytical field.
Introduction: The Imperative of Chiral Amine Separation
Chiral amines are fundamental building blocks in the synthesis of a vast number of biologically active molecules and pharmaceuticals.[2] The distinct three-dimensional arrangement of substituents around a stereocenter means that enantiomers of the same compound can exhibit profoundly different interactions with chiral biological targets such as enzymes and receptors.[3] Consequently, one enantiomer may be therapeutically active (the eutomer) while the other is inactive or even responsible for adverse effects (the distomer).[1] This necessitates the development of robust analytical methods to accurately determine the enantiomeric purity of drug substances. HPLC, particularly with the advent of advanced Chiral Stationary Phases (CSPs), has become the most powerful and widely adopted technique for this purpose.[2][4]
This application note is designed to serve as a comprehensive resource for researchers, scientists, and drug development professionals. It will elucidate the theoretical foundations of chiral chromatography and provide practical, step-by-step protocols for the successful separation of chiral amines.
The Mechanism of Chiral Recognition in HPLC
The fundamental principle of chiral separation in HPLC is the formation of transient diastereomeric complexes between the enantiomers of the analyte and a chiral selector.[1] This interaction leads to a difference in the free energy of association for the two enantiomers, resulting in differential retention times on the chromatographic column. The most widely accepted model for this interaction is the "three-point interaction model," which posits that for effective chiral recognition to occur, at least three simultaneous points of interaction must exist between the chiral selector and one of the enantiomers.[1] These interactions can be a combination of hydrogen bonds, dipole-dipole interactions, steric hindrance, and π-π interactions.
Methodologies for Chiral Amine Separation by HPLC
There are three primary strategies for the enantioselective separation of amines using HPLC:
-
Direct Separation using Chiral Stationary Phases (CSPs): This is the most common and direct approach, where the chiral selector is immobilized onto the stationary phase.
-
Indirect Separation using Chiral Derivatizing Agents (CDAs): In this method, the enantiomers are reacted with a chiral reagent to form diastereomers, which can then be separated on a standard achiral column.[5]
-
Direct Separation using Chiral Mobile Phase Additives (CMPAs): A chiral selector is added to the mobile phase to form diastereomeric complexes with the analyte enantiomers in situ.[1][6]
Chiral Stationary Phases (CSPs): The Workhorse of Enantioseparation
The selection of an appropriate CSP is the most critical factor for achieving successful enantioseparation.[4] CSPs are broadly classified based on the nature of the chiral selector. For chiral amines, polysaccharide-based, cyclofructan-based, and macrocyclic glycopeptide-based CSPs are particularly effective.[2][7]
3.1.1. Polysaccharide-Based CSPs
Derived from cellulose and amylose, these are the most widely used CSPs due to their broad applicability.[2] The chiral selectors are typically derivatives of phenylcarbamates. The separation mechanism involves a combination of hydrogen bonding, dipole-dipole interactions, and inclusion into the chiral cavities of the polysaccharide structure. Immobilized polysaccharide CSPs offer the advantage of being compatible with a wider range of solvents, which is beneficial for method development and sample solubility.[2]
3.1.2. Cyclofructan-Based CSPs
These CSPs have demonstrated a high success rate in separating primary amines, especially in the polar organic mode.[2][8] Their structure includes crown ether moieties that can form hydrogen bonds with protonated primary amino groups, contributing to chiral recognition.[1]
3.1.3. Macrocyclic Glycopeptide-Based CSPs
CSPs based on macrocyclic antibiotics like teicoplanin and vancomycin are versatile and can be used in normal phase, reversed-phase, and polar organic modes.[7][9] They possess multiple stereocenters and functional groups (ionic, hydroxyl, and aromatic) that can engage in various interactions with analyte enantiomers, making them suitable for separating polar and ionic compounds like amino acids and amines.[7]
Indirect Separation via Chiral Derivatization
This technique involves the reaction of the chiral amine with a chiral derivatizing agent (CDA) to form a pair of diastereomers.[5] Since diastereomers have different physical properties, they can be separated on a conventional achiral HPLC column.[5][10]
Advantages:
-
Can be used with standard achiral columns.
-
Can improve the detectability of the analyte.[4]
Disadvantages:
-
Requires an additional reaction step, which can be time-consuming and introduce potential impurities.[7]
-
The CDA must be enantiomerically pure.
-
The reaction must proceed to completion without racemization.
A well-known CDA for amines and alcohols is α-methoxy-α-(trifluoromethyl)phenylacetic acid (Mosher's acid).[5][11]
Chiral Mobile Phase Additives (CMPAs)
In this approach, a chiral selector is added directly to the mobile phase.[6] The enantiomers of the analyte form transient diastereomeric complexes with the CMPA, which can then be separated on an achiral stationary phase.[1][6] Common CMPAs include cyclodextrins, chiral crown ethers, and vancomycin.[6][9] While this method offers flexibility, it can be less efficient and more complex to optimize compared to using CSPs.[1]
Experimental Protocols
General Workflow for Chiral Amine Separation
The following diagram illustrates a typical workflow for developing a chiral HPLC method for amine separation.
Protocol 1: Direct Separation using a Polysaccharide-Based CSP (Normal Phase)
This protocol provides a starting point for the separation of a generic chiral primary amine using a polysaccharide-based CSP.
Instrumentation:
-
Standard HPLC system with a UV detector.
Materials:
-
Column: CHIRALPAK® IA (amylose tris(3,5-dimethylphenylcarbamate)) immobilized on silica gel, 5 µm, 4.6 x 250 mm.
-
Mobile Phase: Hexane/Ethanol (90:10, v/v) with 0.1% Diethylamine (DEA).
-
Sample: Racemic amine dissolved in the mobile phase at a concentration of 1 mg/mL.
Procedure:
-
Mobile Phase Preparation: Prepare the mobile phase by mixing 900 mL of HPLC-grade hexane with 100 mL of absolute ethanol and 1 mL of DEA. Degas the mobile phase by sonication or vacuum filtration.
-
Column Equilibration: Equilibrate the column with the mobile phase at a flow rate of 1.0 mL/min for at least 30 minutes or until a stable baseline is achieved.
-
System Suitability: Inject a standard solution of a known chiral compound to verify the performance of the column and the system.
-
Sample Injection: Inject 10 µL of the sample solution.
-
Data Acquisition: Acquire data for a sufficient time to allow for the elution of both enantiomers. Set the UV detection wavelength according to the analyte's maximum absorbance.
Protocol 2: Indirect Separation via Derivatization with a Chiral Derivatizing Agent
This protocol outlines the derivatization of a chiral amine with (R)-(-)-α-Methoxy-α-(trifluoromethyl)phenylacetyl chloride (Mosher's acid chloride) followed by separation on an achiral column.
Materials:
-
Derivatizing Agent: (R)-(-)-α-Methoxy-α-(trifluoromethyl)phenylacetyl chloride.
-
Reagents: Anhydrous pyridine, dichloromethane (DCM).
-
Column: Standard C18 reversed-phase column (e.g., 5 µm, 4.6 x 150 mm).
-
Mobile Phase: Acetonitrile/Water gradient.
Procedure:
-
Derivatization:
-
Dissolve approximately 5 mg of the racemic amine in 1 mL of anhydrous DCM.
-
Add 1.2 equivalents of anhydrous pyridine.
-
Add 1.1 equivalents of (R)-(-)-Mosher's acid chloride dropwise while stirring at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Quench the reaction with a small amount of water.
-
Extract the diastereomeric amides with an organic solvent, wash with dilute acid and brine, dry over anhydrous sodium sulfate, and evaporate the solvent.
-
-
HPLC Analysis:
-
Dissolve the resulting diastereomeric mixture in the initial mobile phase composition.
-
Equilibrate the C18 column with the mobile phase.
-
Inject the sample and run a suitable gradient program (e.g., 50-95% acetonitrile in water over 20 minutes).
-
Monitor the elution of the diastereomers using a UV detector.
-
Data Presentation: Exemplary Chromatographic Conditions
The following table summarizes typical starting conditions for the chiral separation of amines on different types of CSPs.
| Chiral Stationary Phase (CSP) Type | Column Example | Mode | Typical Mobile Phase | Additives |
| Polysaccharide-Based | CHIRALPAK® IE | Normal Phase | Hexane/2-Propanol | 0.1% DEA |
| CHIRALCEL® OD-H | Normal Phase | Hexane/Ethanol | 0.1% Butylamine | |
| Cyclofructan-Based | Larihc® CF6-P | Polar Organic | Acetonitrile/Methanol | 0.3% TFA, 0.2% TEA |
| Macrocyclic Glycopeptide-Based | CHIROBIOTIC™ T | Reversed-Phase | Water/Methanol/Formic Acid | - |
Data synthesized from multiple sources for illustrative purposes.[2][7][8][12] DEA: Diethylamine, TFA: Trifluoroacetic acid, TEA: Triethylamine.
Troubleshooting Common Issues in Chiral Amine Separations
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Poor Peak Shape (Tailing) | - Deleterious interactions with residual silanols on the silica support. | - Add a basic modifier to the mobile phase (e.g., 0.1-0.5% DEA, TEA, or butylamine).[2][13] |
| - Inappropriate mobile phase composition. | - Optimize the type and concentration of the alcohol modifier. | |
| No Separation | - Unsuitable CSP or mobile phase. | - Screen different CSPs and mobile phase systems (normal phase, reversed-phase, polar organic).[14] |
| - Analyte not interacting sufficiently with the CSP. | - For polysaccharide CSPs, ensure the analyte has functional groups capable of hydrogen bonding or π-π interactions. | |
| Irreproducible Retention Times | - Column not properly equilibrated. | - Increase the column equilibration time. |
| - "Memory effects" from previous additives.[15] | - Dedicate a column to a specific method or thoroughly flush with an appropriate solvent between methods. | |
| - Temperature fluctuations. | - Use a column thermostat to maintain a constant temperature. | |
| Loss of Resolution | - Column contamination or degradation. | - Flush the column with a strong, compatible solvent.[16] If the problem persists, the column may need to be replaced. |
| - Sample solvent stronger than the mobile phase. | - Dissolve the sample in the mobile phase or a weaker solvent.[16] |
Conclusion
The enantioselective separation of chiral amines by HPLC is a critical analytical task in the pharmaceutical industry. A thorough understanding of the principles of chiral recognition and the various methodologies available is essential for developing robust and reliable methods. The direct separation on chiral stationary phases, particularly polysaccharide and cyclofructan-based CSPs, remains the most powerful and widely used approach. The judicious selection of the CSP, mobile phase, and additives is paramount to achieving successful enantioseparation. The protocols and troubleshooting guide provided in this application note serve as a solid foundation for researchers to tackle the challenges of chiral amine analysis and ensure the stereochemical integrity of their compounds.
References
- Vertex AI Search.
- Lämmerhofer, M.
- Wikipedia. Chiral analysis.
- Yakhak Hoeji.
- BenchChem.
- PubMed Central. Chiral Recognition for Chromatography and Membrane-Based Separations: Recent Developments and Future Prospects. (2021).
- PubMed. Chiral separation of amines by high-performance liquid chromatography using polysaccharide stationary phases and acidic additives. (2006).
- ResearchGate.
- PubMed.
- Wikipedia.
- PubMed. A New Chiral Derivatizing Agent for the HPLC Separation of α-amino Acids on a Standard Reverse-Phase Column. (2011).
- ResearchGate. Chiral separation of amines by high-performance liquid chromatography using polysaccharide stationary phases and acidic additives | Request PDF.
- LCGC International. Comparison of Enantiomeric Separations and Screening Protocols for Chiral Primary Amines by SFC and HPLC. (2014).
- Daicel Chiral Technologies. CHIRALPAK Immobilized Columns: Mobile Phase Modifiers & Additives.
- Google Patents.
- Alfa Chemistry. Chiral Derivatization Reagents - Analytical Chemical Products.
- Alfa Chemistry. Chiral Mobile Phase Additives - Analytical Chemical Products.
- Chemistry LibreTexts. 14.
- LCGC International. Use of Amine Additive in the Sample Diluent in a Supercritical Fluid Chromatography (SFC)
- Daicel Chiral Technologies. Troubleshoot Chiral Column Performance: Efficiency & Resolution.
- National Institutes of Health.
- MDPI.
- BenchChem. A Comparative Guide: HPLC vs.
- Chromatography Today.
- BenchChem. Application Notes and Protocols for Chiral HPLC Analysis of 1-Amino-2-methyl-4-phenylbutan-2-ol Enantiomers.
- Sigma-Aldrich. Basics of chiral HPLC.
- Sigma-Aldrich.
- LCGC International. A Strategy for Developing HPLC Methods for Chiral Drugs.
- PubMed Central. Screening primary racemic amines for enantioseparation by derivatized polysaccharide and cyclofructan columns.
Sources
- 1. Chiral analysis - Wikipedia [en.wikipedia.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Chiral Recognition for Chromatography and Membrane-Based Separations: Recent Developments and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases [yakhak.org]
- 5. reagents.alfa-chemistry.com [reagents.alfa-chemistry.com]
- 6. reagents.alfa-chemistry.com [reagents.alfa-chemistry.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. Screening primary racemic amines for enantioseparation by derivatized polysaccharide and cyclofructan columns - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Chiral derivatizing agent - Wikipedia [en.wikipedia.org]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. chiraltech.com [chiraltech.com]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. chromatographytoday.com [chromatographytoday.com]
- 16. chiraltech.com [chiraltech.com]
Introduction: The Isoxazole Scaffold in Modern Chemistry
An Application Guide to the 1,3-Dipolar Cycloaddition for Isoxazole Synthesis
The isoxazole, a five-membered aromatic heterocycle containing adjacent nitrogen and oxygen atoms, represents a "privileged scaffold" in medicinal chemistry and drug discovery.[1][2][3] Its unique electronic properties, ability to engage in hydrogen bonding, and metabolic stability make it a cornerstone in the design of therapeutic agents.[4] Isoxazole-containing molecules exhibit a vast spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective effects.[2][5][6][7] Notable FDA-approved drugs such as the COX-2 inhibitor Valdecoxib, the immunosuppressant Leflunomide, and the antibiotic Sulfamethoxazole feature this versatile core, underscoring its significance.[1][3]
The most powerful and widely adopted strategy for constructing the isoxazole ring is the Huisgen 1,3-dipolar cycloaddition.[1][8][9] This reaction involves the [3+2] cycloaddition of a nitrile oxide (the 1,3-dipole) with a dipolarophile, typically an alkyne, to regioselectively form the isoxazole ring.[1][8][10] This guide provides an in-depth exploration of the mechanism, practical experimental protocols, and applications of this fundamental reaction for researchers, scientists, and drug development professionals.
Part 1: Core Principles and Mechanism
The [3+2] Concerted Cycloaddition
The 1,3-dipolar cycloaddition is a pericyclic reaction, proceeding through a concerted mechanism involving a six-electron transition state.[8][9] The reaction is highly efficient and stereospecific. The key components are:
-
The 1,3-Dipole: A nitrile oxide (R-C≡N⁺-O⁻), which provides 4 π-electrons.
-
The Dipolarophile: An alkyne (or alkene), which provides 2 π-electrons.
The regioselectivity of the addition (i.e., the orientation of the dipole relative to the dipolarophile) is governed by frontier molecular orbital (FMO) theory, as well as steric and electronic factors of the substituents on both components.[11]
Caption: Frontier Molecular Orbital (FMO) interactions in the [3+2] cycloaddition.
The Critical Step: In Situ Generation of Nitrile Oxides
Nitrile oxides are highly reactive and prone to dimerization to form furoxans (1,2,5-oxadiazole-2-oxides).[12] Consequently, they are almost always generated in situ and immediately trapped by the dipolarophile present in the reaction mixture. The choice of generation method is crucial for the success of the synthesis.
There are three primary methods for generating nitrile oxides:
-
Oxidation of Aldoximes: This is one of the most common and versatile methods due to the ready availability of aldehydes. A wide range of oxidants can be employed.[13]
-
Reagents: Sodium hypochlorite (NaOCl, bleach), N-Chlorosuccinimide (NCS), Oxone®, tert-butyl hypoiodite (t-BuOI), and Chloramine-T are frequently used.[13][14][15][16][17]
-
Advantage: Many of these methods, particularly those using Oxone® or bleach, are considered "green" as they avoid heavy metals and produce benign byproducts.[18][19]
-
-
Dehydrohalogenation of Hydroximoyl Chlorides: This is a classical and reliable method. The hydroximoyl chloride precursors are typically prepared by chlorination of the corresponding aldoxime.[13][14]
-
Reagents: A non-nucleophilic base, such as triethylamine (Et₃N) or 1,8-Diazabicycloundec-7-ene (DBU), is used to eliminate HCl.
-
-
Dehydration of Primary Nitroalkanes: This method is particularly useful for constructing carbocycle-fused isoxazoles via intramolecular cycloaddition.[13][20]
-
Reagents: Dehydrating agents like phenyl isocyanate or Mukaiyama's reagent are commonly used in the presence of a base.
-
Sources
- 1. An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold - RSC Advances (RSC Publishing) DOI:10.1039/D1RA04624A [pubs.rsc.org]
- 2. The recent progress of isoxazole in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A review of isoxazole biological activity and present synthetic techniques - Int J Pharm Chem Anal [ijpca.org]
- 4. zjms.hmu.edu.krd [zjms.hmu.edu.krd]
- 5. Advances in isoxazole chemistry and their role in drug discovery - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. Advances in isoxazole chemistry and their role in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. 1,3-Dipolar cycloaddition - Wikipedia [en.wikipedia.org]
- 9. Huisgen 1,3-Dipolar Cycloaddition [organic-chemistry.org]
- 10. Isoxazolodihydropyridinones: 1,3-dipolar cycloaddition of nitrile oxides onto 2,4-dioxopiperidines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. soc.chim.it [soc.chim.it]
- 12. tandfonline.com [tandfonline.com]
- 13. Synthesis of Bicyclic Isoxazoles and Isoxazolines via Intramolecular Nitrile Oxide Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Generation of Nitrile Oxides from Oximes Using t-BuOI and Their Cycloaddition [organic-chemistry.org]
- 16. mural.maynoothuniversity.ie [mural.maynoothuniversity.ie]
- 17. researchgate.net [researchgate.net]
- 18. pubs.acs.org [pubs.acs.org]
- 19. In Situ Generation of Nitrile Oxides from NaCl-Oxone Oxidation of Various Aldoximes and Their 1,3-Dipolar Cycloaddition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. flore.unifi.it [flore.unifi.it]
Application Notes & Protocols for the Synthesis of 3,5-Disubstituted Isoxazoles
Introduction: The Privileged Isoxazole Scaffold in Modern Drug Discovery
The isoxazole ring system is a cornerstone of medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of pharmacologically active compounds.[1][2] Its unique electronic properties, ability to engage in hydrogen bonding and π-π stacking, and metabolic stability make it an invaluable scaffold for designing novel therapeutics.[3] 3,5-disubstituted isoxazoles, in particular, are core components of numerous FDA-approved drugs, including the anti-inflammatory agent Valdecoxib, the antirheumatic drug Leflunomide, and the antibiotic Sulfamethoxazole.[4][5]
The versatile biological activities exhibited by isoxazole derivatives—spanning anticancer, antimicrobial, antiviral, and anti-inflammatory properties—drive the continuous need for robust and efficient synthetic methodologies.[1][5][6] This guide provides an in-depth analysis and detailed protocols for the two most powerful and widely adopted strategies for constructing the 3,5-disubstituted isoxazole core: the [3+2] cycloaddition of nitrile oxides with alkynes and the cyclocondensation of 1,3-dicarbonyl compounds with hydroxylamine.
Strategy 1: 1,3-Dipolar Cycloaddition – A Convergent and Versatile Approach
The 1,3-dipolar cycloaddition, often referred to as a [3+2] cycloaddition, is arguably the most common and flexible method for synthesizing 3,5-disubstituted isoxazoles. This reaction involves the convergent assembly of the isoxazole ring from two key fragments: a nitrile oxide (the 1,3-dipole) and a terminal alkyne (the dipolarophile). A significant advantage of this method is the ability to generate the reactive nitrile oxide in situ from stable precursors, such as hydroximoyl chlorides or aldoximes, thereby avoiding the handling of potentially unstable intermediates.[3][7]
Reaction Principle and Mechanism
The reaction proceeds through a concerted pericyclic mechanism where the terminal π-system of the alkyne reacts with the 1,3-dipole system of the nitrile oxide. The nitrile oxide is typically generated in situ by the base-mediated elimination of HCl from a hydroximoyl chloride or by the oxidation of an aldoxime.[7][8] Copper(I) catalysts are often employed to accelerate the reaction and control regioselectivity, particularly in "click chemistry" applications.[9][10]
Sources
- 1. Synthesis of 3,5-disubstituted isoxazoles by domino reductive Nef reaction/cyclization of β-nitroenones - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D4OB00232F [pubs.rsc.org]
- 2. Synthesis of 3,5-disubstituted isoxazoles by domino reductive Nef reaction/cyclization of β-nitroenones - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Solvent-free synthesis of 3,5-isoxazoles via 1,3-dipolar cycloaddition of terminal alkynes and hydroxyimidoyl chlorides over Cu/Al2O3 surface under ball-milling conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development of methodologies for the regioselective synthesis of four series of regioisomer isoxazoles from β-enamino diketones - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Advances in isoxazole chemistry and their role in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The synthetic and therapeutic expedition of isoxazole and its analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold - RSC Advances (RSC Publishing) DOI:10.1039/D1RA04624A [pubs.rsc.org]
- 9. Isoxazole synthesis [organic-chemistry.org]
- 10. researchgate.net [researchgate.net]
Application Note: A Guide to Analytical Techniques for Chiral Amine Quantification
For: Researchers, scientists, and drug development professionals.
Abstract
Chiral amines are fundamental building blocks in the pharmaceutical industry, with an estimated 40% of active pharmaceutical ingredients (APIs) containing a chiral amine moiety.[1] The stereoisomeric form of a drug can dictate its pharmacological activity, with enantiomers often exhibiting significant differences in potency, toxicity, and metabolic pathways.[2][3][4] Consequently, the precise quantification of enantiomers is a critical requirement throughout the drug development lifecycle, from discovery and process development to quality control and regulatory submission.[2][5] This application note provides a comprehensive guide to the principal analytical techniques for chiral amine quantification, offering field-proven insights into method development, detailed experimental protocols, and an examination of the causality behind experimental choices.
Introduction: The Imperative of Chirality in Drug Development
Chirality, the property of a molecule being non-superimposable on its mirror image, is a central concept in pharmacology. The two mirror-image forms, known as enantiomers, can interact differently with the inherently chiral environment of biological systems (e.g., enzymes, receptors). This can lead to one enantiomer being the therapeutically active agent (the eutomer) while the other may be less active, inactive, or even responsible for adverse effects (the distomer).[3]
Regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the International Council for Harmonisation (ICH) have established stringent guidelines requiring the stereoisomeric composition of a chiral drug to be well-defined.[6][7][8] Manufacturers must develop quantitative assays for individual enantiomers early in the drug development process to evaluate pharmacokinetics and ensure the identity, strength, quality, and purity of the final drug product from a stereochemical perspective.[6] This has driven a clear industry and regulatory preference for the development of single-enantiomer drugs over racemic mixtures.[5]
This guide explores the most powerful and widely adopted analytical techniques for achieving reliable separation and quantification of chiral amine enantiomers.
Chromatographic Techniques: The Workhorse of Chiral Separations
Chromatography is the most prevalent methodology for chiral analysis, offering high resolution and versatility.[3][9] The direct approach, utilizing a Chiral Stationary Phase (CSP), is the most common strategy, where transient diastereomeric complexes are formed between the enantiomers and the chiral selector immobilized on the stationary phase.[10][11]
High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is the gold standard for enantiomeric separations in the pharmaceutical industry.[2][5] The success of an HPLC-based chiral separation hinges on the selection of an appropriate CSP and the meticulous optimization of the mobile phase.[2]
Causality of Methodological Choices:
-
Chiral Stationary Phases (CSPs): Polysaccharide-based CSPs, derived from cellulose and amylose phenylcarbamates, are exceptionally versatile and effective for a broad range of racemates, including primary amines.[2] Their chiral recognition ability stems from a combination of hydrogen bonding, dipole-dipole interactions, and inclusion complexation within the helical polymer structure. Cyclofructan-based CSPs have also demonstrated high success rates, especially in polar organic mode.[2][12] For specific primary amines, crown ether-based CSPs can be highly selective, though they often necessitate strongly acidic mobile phases.[2][13]
-
Mobile Phase Composition: The choice between normal-phase, reversed-phase, or polar organic mode is critical. Normal-phase (e.g., hexane/alcohol) often provides excellent selectivity.[10] The addition of small amounts of acidic or basic modifiers is crucial. For basic amines, additives like diethylamine (DEA) or triethylamine (TEA) are used to improve peak shape by masking residual silanol groups on the silica support and preventing non-specific interactions.[2][10] For acidic compounds, trifluoroacetic acid (TFA) is commonly employed.[10]
Workflow for Chiral HPLC Method Development
Caption: Chiral HPLC method development workflow.
Protocol: General Protocol for Chiral Amine Separation by HPLC
-
Sample Preparation: Dissolve the chiral amine sample in the initial mobile phase or a compatible solvent (e.g., ethanol) to a concentration of approximately 1 mg/mL.[14]
-
Instrumentation & Column:
-
HPLC System: A standard HPLC system with UV detection.
-
Chiral Column: Select a polysaccharide-based CSP (e.g., CHIRALPAK® series) or a cyclofructan-based CSP.
-
-
Initial Screening Conditions:
-
Data Acquisition & Analysis:
-
Inject the racemic standard and the individual enantiomers (if available) to determine the elution order.
-
Integrate the peak areas of the two enantiomers.
-
Calculate the enantiomeric excess (% ee) using the formula: % ee = (|Area1 - Area2| / (Area1 + Area2)) * 100.
-
-
Optimization (if necessary):
Table 1: Exemplary HPLC Conditions for Chiral Amine Separations
| Chiral Stationary Phase (CSP) | Analyte Example | Mobile Phase | Additive |
| Amylose Phenylcarbamate | 1-Phenylethylamine | Hexane/Ethanol (90:10) | 0.1% DEA |
| Cellulose Phenylcarbamate | Propranolol | Hexane/2-Propanol (80:20) | 0.1% DEA |
| Cyclofructan-based | Amphetamine | Acetonitrile/Methanol (90:10) | 0.3% TFA / 0.2% TEA |
Data synthesized from multiple sources for illustrative purposes.[2][12][14]
Supercritical Fluid Chromatography (SFC)
SFC has emerged as a powerful alternative to HPLC for chiral separations, offering several advantages.[13] It uses a supercritical fluid, typically carbon dioxide (CO2), as the main component of the mobile phase.
Causality of Methodological Choices:
-
Speed and Efficiency: The low viscosity and high diffusivity of supercritical CO2 allow for the use of higher flow rates and longer columns, leading to faster separations (3 to 5 times faster than HPLC) without sacrificing resolution.[16]
-
Green Chemistry: SFC significantly reduces the consumption of toxic organic solvents compared to normal-phase HPLC, making it an environmentally friendly and safer technique.[16]
-
Complementary Selectivity: The separation mechanisms in SFC can differ from HPLC, sometimes providing unique or improved enantioselectivity for challenging compounds.[16] Polysaccharide and cyclofructan-based CSPs are widely and successfully used in SFC.[12][17]
Protocol: General Protocol for Chiral Amine Separation by SFC
-
Sample Preparation: Dissolve the sample in a suitable alcohol (e.g., Methanol or Ethanol) at 1 mg/mL.
-
Instrumentation & Column:
-
SFC System: An analytical SFC system with a back-pressure regulator.
-
Chiral Column: Utilize a CSP validated for SFC use (e.g., immobilized polysaccharide or cyclofructan-based columns).
-
-
Screening Conditions:
-
Data Analysis: Perform data analysis as described in the HPLC protocol.
Gas Chromatography (GC)
For volatile chiral amines, GC is a highly efficient separation technique.[18] Direct analysis is often challenging due to peak tailing, so derivatization is typically required.[19]
Causality of Methodological Choices:
-
Derivatization: Amines are derivatized with reagents like trifluoroacetic anhydride or isopropyl isocyanate to increase their volatility and thermal stability, and to improve chromatographic peak shape.[19] This step converts the polar amine group into a less polar amide.
-
Chiral Stationary Phases: Cyclodextrin-based CSPs are commonly used for the GC separation of chiral amines.[18] The chiral recognition mechanism involves the inclusion of the analyte into the cyclodextrin cavity.
Protocol: General Protocol for Chiral Amine Separation by GC-MS
-
Derivatization:
-
To ~1 mg of the amine sample, add 100 µL of a suitable solvent (e.g., ethyl acetate) and 20 µL of trifluoroacetic anhydride.
-
Heat the mixture at 60 °C for 15 minutes.
-
Evaporate the solvent and reagent under a stream of nitrogen and reconstitute in a known volume of solvent.
-
-
Instrumentation & Column:
-
Chromatographic Conditions:
-
Data Analysis: Quantify using peak areas from the chromatogram.
Capillary Electrophoresis (CE)
Capillary Electrophoresis is an attractive technique for chiral separations due to its high separation efficiency, low sample and solvent consumption, and flexibility in choosing chiral selectors.[21][22][23] Separation is achieved by adding a chiral selector to the background electrolyte (BGE).
Causality of Methodological Choices:
-
Chiral Selectors: Cyclodextrins (CDs) are the most widely used chiral selectors in CE.[24][25] The enantiomers form transient, diastereomeric inclusion complexes with the CD, which have different mobilities in the electric field, leading to separation. Other selectors include chiral crown ethers and macrocyclic antibiotics.[21][22]
-
Mechanism: In chiral ligand exchange CE (CLE-CE), metal complexes with a chiral ligand are used to achieve separation, a method particularly effective for amino acids.[21][22]
Principle of Chiral Separation by CE
Sources
- 1. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Chiral analysis - Wikipedia [en.wikipedia.org]
- 4. siddhithaware.substack.com [siddhithaware.substack.com]
- 5. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 6. Development of New Stereoisomeric Drugs | FDA [fda.gov]
- 7. researchgate.net [researchgate.net]
- 8. database.ich.org [database.ich.org]
- 9. Advances in chiral analysis: from classical methods to emerging technologies - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D4CS01202J [pubs.rsc.org]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. globalresearchonline.net [globalresearchonline.net]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. yakhak.org [yakhak.org]
- 16. chromatographyonline.com [chromatographyonline.com]
- 17. researchgate.net [researchgate.net]
- 18. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 19. Enantiomeric separation of alcohols and amines on a proline chiral stationary phase by gas chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 20. A chiral GC-MS method for analysis of secondary amino acids after heptafluorobutyl chloroformate & methylamine derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. chromatographyonline.com [chromatographyonline.com]
- 22. chromatographyonline.com [chromatographyonline.com]
- 23. chromatographytoday.com [chromatographytoday.com]
- 24. Capillary electrophoresis and molecular modeling of the chiral separation of aromatic amino acids using α/β-cyclodextrin and 18-crown-6 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Chiral Separations by Capillary Electrophoresis | Springer Nature Experiments [experiments.springernature.com]
Introduction: The Role of COX-2 in Inflammation and Drug Discovery
An Application Note and Protocol for the In Vitro Cyclooxygenase-2 (COX-2) Inhibition Assay
Cyclooxygenase-2 (COX-2) is an inducible enzyme that plays a pivotal role in the inflammatory cascade. Unlike its constitutively expressed isoform, COX-1, which is involved in housekeeping functions such as maintaining the integrity of the stomach lining and regulating blood flow to the kidneys, COX-2 is rapidly upregulated at sites of inflammation by various stimuli, including cytokines, mitogens, and endotoxins. The primary function of COX-2 is to catalyze the conversion of arachidonic acid into prostaglandin H2 (PGH2), the precursor for a variety of pro-inflammatory prostaglandins (PGs) and thromboxanes. This enzymatic activity makes COX-2 a key target for the development of anti-inflammatory drugs, particularly non-steroidal anti-inflammatory drugs (NSAIDs). The selective inhibition of COX-2 over COX-1 is a critical goal in modern drug discovery, aiming to provide potent anti-inflammatory effects while minimizing the gastrointestinal side effects associated with non-selective NSAIDs.
This application note provides a detailed protocol for a common and reliable in vitro COX-2 inhibition assay. This assay is designed for researchers in academia and the pharmaceutical industry to screen and characterize potential COX-2 inhibitors.
Principle of the Assay
The in vitro COX-2 inhibition assay is typically a colorimetric or fluorometric assay that measures the peroxidase activity of COX-2. The cyclooxygenase activity of COX-2 converts arachidonic acid to PGG2, which is then reduced to PGH2 by the peroxidase activity of the enzyme. This peroxidase activity is utilized to oxidize a chromogenic or fluorogenic substrate, resulting in a measurable signal. The presence of a COX-2 inhibitor will reduce the enzymatic activity, leading to a decrease in the signal intensity. The degree of inhibition is directly proportional to the concentration of the inhibitor.
The following diagram illustrates the enzymatic pathway and the point of inhibition:
Figure 2: A generalized workflow for the in vitro COX-2 inhibition assay.
Step-by-Step Instructions:
-
Prepare the Microplate: Add the following to each well of a 96-well plate in the order listed:
-
140 µL of COX Assay Buffer
-
10 µL of Heme solution
-
10 µL of COX-2 enzyme solution
-
-
Add Inhibitors:
-
To the appropriate wells, add 10 µL of the test compound or the positive control inhibitor at various concentrations.
-
For the control wells (100% activity), add 10 µL of the vehicle (e.g., 1% DMSO in assay buffer).
-
-
Pre-incubation: Gently mix the contents of the plate and pre-incubate at room temperature (25°C) for 15 minutes. This step allows the inhibitor to bind to the enzyme.
-
Initiate the Reaction: To each well, add a 20 µL mixture of arachidonic acid and the chromogenic/fluorogenic substrate to initiate the reaction.
-
Incubation: Incubate the plate at 37°C for a set amount of time (e.g., 5 minutes). The optimal incubation time should be determined to ensure the reaction is in the linear phase.
-
Measurement: Measure the absorbance or fluorescence at the appropriate wavelength using a microplate reader. For TMPD, the absorbance is typically measured at 590 nm.
Data Analysis
-
Calculate the Percentage of Inhibition: The percentage of inhibition for each concentration of the test compound can be calculated using the following formula:
% Inhibition = [ (Control Absorbance - Test Compound Absorbance) / Control Absorbance ] * 100
-
Determine the IC50 Value: The IC50 (half-maximal inhibitory concentration) is the concentration of an inhibitor at which 50% of the enzyme's activity is inhibited. To determine the IC50 value, plot the percentage of inhibition against the logarithm of the inhibitor concentration. The IC50 value can then be determined by non-linear regression analysis using appropriate software (e.g., GraphPad Prism).
Summary of Assay Parameters
| Parameter | Recommended Value | Notes |
| Enzyme | Human Recombinant COX-2 | Specific activity varies by lot. |
| Substrate | Arachidonic Acid | Typical final concentration: 100 µM |
| Cofactor | Heme | Essential for enzyme activity. |
| Detection | TMPD (colorimetric) | Absorbance at 590 nm |
| Positive Control | Celecoxib | A known selective COX-2 inhibitor. |
| Vehicle | DMSO | Final concentration should be ≤ 1%. |
| Incubation Temperature | 37°C | |
| Incubation Time | 5-10 minutes | Should be in the linear range of the reaction. |
Trustworthiness and Self-Validation
To ensure the reliability and reproducibility of the assay, several control experiments should be performed:
-
No-Enzyme Control: A well containing all reagents except the enzyme to determine the background signal.
-
No-Substrate Control: A well containing all reagents except arachidonic acid to ensure the signal is dependent on the substrate.
-
Positive Control: A known COX-2 inhibitor (e.g., celecoxib) should be included to validate the assay's ability to detect inhibition.
-
Vehicle Control: Wells containing the vehicle (e.g., DMSO) at the same concentration as the test compounds to account for any effects of the solvent on enzyme activity.
By including these controls, the assay becomes a self-validating system, providing confidence in the obtained results.
Conclusion
This application note provides a comprehensive and detailed protocol for conducting an in vitro COX-2 inhibition assay. By following this protocol and incorporating the recommended controls, researchers can effectively screen and characterize potential COX-2 inhibitors. The flexibility of this assay allows for its adaptation to high-throughput screening platforms, making it a valuable tool in drug discovery and development.
References
- Vane, J. R., Bakhle, Y. S., & Botting, R. M. (1998). Cyclooxygenases 1 and 2. Annual Review of Pharmacology and Toxicology, 38, 97-120. [Link]
- Meade, E. A., Smith, W. L., & DeWitt, D. L. (1993). Differential inhibition of prostaglandin endoperoxide synthase (cyclooxygenase) isozymes by aspirin and other non-steroidal anti-inflammatory drugs. Journal of Biological Chemistry, 268(9), 6610-6614. [Link]
- Smith, W. L., DeWitt, D. L., & Garavito, R. M. (2000). Cyclooxygenases: structural, cellular, and molecular biology. Annual Review of Biochemistry, 69, 145-182. [Link]
Enantioselective Synthesis of Chiral Amines: A Comprehensive Guide to Modern Catalytic Strategies
Introduction: The Central Role of Chiral Amines in Modern Chemistry
Chiral amines are fundamental building blocks in the pharmaceutical, agrochemical, and fine chemical industries.[1][2] It is estimated that approximately 40-45% of small-molecule pharmaceuticals contain at least one chiral amine moiety, underscoring their immense importance in medicinal chemistry.[1][3] The specific three-dimensional arrangement of substituents around the stereogenic center of a chiral amine dictates its biological activity, with different enantiomers often exhibiting distinct pharmacological and toxicological profiles. Consequently, the development of efficient and highly selective methods for the synthesis of enantiomerically pure amines is a critical endeavor in modern organic chemistry.[2]
This comprehensive guide provides an in-depth exploration of the most prominent and impactful strategies for the enantioselective synthesis of chiral amines. We will delve into the core principles, practical applications, and detailed experimental protocols for key methodologies, including transition metal-catalyzed asymmetric hydrogenation and reductive amination, biocatalytic transformations, and the use of chiral auxiliaries. This document is designed to serve as a valuable resource for researchers, scientists, and drug development professionals, offering both theoretical understanding and practical guidance for the synthesis of these vital compounds.
I. Transition Metal-Catalyzed Asymmetric Hydrogenation: A Powerful and Atom-Economical Approach
Asymmetric hydrogenation of prochiral imines and enamines stands as one of the most direct and atom-economical methods for the synthesis of chiral amines.[4] This approach utilizes a chiral transition metal catalyst, typically based on iridium, rhodium, or ruthenium, to deliver hydrogen across the C=N double bond with high stereocontrol.[5]
Core Principles and Mechanistic Insights
The enantioselectivity of these reactions is governed by the formation of a diastereomeric complex between the substrate and the chiral catalyst. The chiral ligand, bound to the metal center, creates a chiral environment that favors the approach of the substrate from a specific face, leading to the preferential formation of one enantiomer of the amine product. The mechanism often involves the coordination of the imine to the metal center, followed by the migratory insertion of a hydride ligand and subsequent reductive elimination of the chiral amine.
Diagram 1: General Workflow for Asymmetric Hydrogenation of Imines
Caption: A generalized workflow for the asymmetric hydrogenation of imines to produce chiral amines.
Industrial Application: The Synthesis of (S)-Metolachlor
A landmark example of the industrial application of asymmetric hydrogenation is the synthesis of the herbicide (S)-metolachlor.[6][7] The key step involves the iridium-catalyzed asymmetric hydrogenation of an N-aryl imine on a scale exceeding 10,000 tons per year.[6][8] This process utilizes a highly active and selective iridium catalyst bearing a chiral ferrocenyl diphosphine ligand (Xyliphos).[7][8]
| Parameter | Value | Reference |
| Substrate | N-(2-ethyl-6-methylphenyl)-1-methoxypropan-2-imine | [8] |
| Catalyst | [Ir(COD)Cl]₂ / (R,S)-Xyliphos | [8] |
| Additives | Iodide, Acetic Acid | [8] |
| Enantiomeric Excess (ee) | ~80% | [7] |
| Scale | >10,000 tons/year | [6] |
Detailed Protocol: Asymmetric Hydrogenation of an N-Aryl Imine
This protocol is a representative example for the asymmetric hydrogenation of an N-aryl imine using an iridium catalyst.
Materials:
-
N-aryl imine (1.0 mmol)
-
[Ir(COD)Cl]₂ (0.005 mmol, 1 mol% Ir)
-
Chiral diphosphine ligand (e.g., (R)-BINAP) (0.011 mmol)
-
Anhydrous, degassed solvent (e.g., toluene, 5 mL)
-
Hydrogen gas (high purity)
-
Autoclave or high-pressure reactor
Procedure:
-
In a glovebox, charge a glass liner for the autoclave with the N-aryl imine, [Ir(COD)Cl]₂, and the chiral diphosphine ligand.
-
Add the anhydrous, degassed solvent to the liner.
-
Seal the autoclave and purge with argon or nitrogen three times, followed by three purges with hydrogen gas.
-
Pressurize the autoclave with hydrogen gas to the desired pressure (e.g., 20 bar).
-
Stir the reaction mixture at the desired temperature (e.g., 25 °C) for the specified time (e.g., 12-24 hours).
-
Monitor the reaction progress by taking aliquots (if possible) and analyzing by GC or TLC.
-
Once the reaction is complete, carefully vent the autoclave and purge with nitrogen.
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the chiral amine.
-
Determine the enantiomeric excess of the product by chiral HPLC or NMR analysis.[9]
II. Asymmetric Reductive Amination: A One-Pot Synthesis of Chiral Amines
Asymmetric reductive amination (ARA) is a highly efficient one-pot procedure for the synthesis of chiral amines from a ketone and an amine source.[10][11] This method avoids the pre-formation and isolation of the imine intermediate, which can be unstable.[12]
Core Principles and Mechanistic Insights
In a direct ARA, the ketone and amine reversibly form an imine or enamine in situ, which is then asymmetrically reduced by a chiral catalyst and a reducing agent.[13][14] The success of this reaction relies on the careful selection of the catalyst and reaction conditions to favor the reduction of the imine over the starting ketone and to control the enantioselectivity of the reduction.
Diagram 2: Catalytic Cycle of Direct Asymmetric Reductive Amination
Sources
- 1. Transaminases for chiral amine synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Asymmetric Synthesis of Amines | Ellman Laboratory [ellman.chem.yale.edu]
- 3. A green, fully enzymatic procedure for amine resolution, using a lipase and a penicillin G acylase - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. A diversity of recently reported methodology for asymmetric imine reduction - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D0QO00794C [pubs.rsc.org]
- 5. pcliv.ac.uk [pcliv.ac.uk]
- 6. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
- 7. Advances in biosynthesis of chiral amide herbicides and the key enzymes: dimethenamid-P and S-metolachlor as case studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Asymmetric reductive amination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for Neuropharmacology Research
Introduction: A Modern Framework for Neuropharmacological Discovery
The journey of a neuroactive compound from a promising molecule to a potential therapeutic is fraught with complexity. The intricate nature of the nervous system demands a multi-faceted approach to drug discovery, one that rigorously validates molecular targets and meticulously characterizes compound effects on neural circuits and behavior.[1][2] This guide eschews a simplistic, linear template in favor of a strategic, iterative framework designed to build a comprehensive evidence base for a candidate compound. We will explore a logical progression of state-of-the-art techniques, from high-throughput screening to in vivo circuit manipulation, providing not just the "how" but the critical "why" behind each experimental choice. Our philosophy is that a well-designed protocol is a self-validating system, generating robust and reproducible data that builds confidence at each stage of the preclinical pipeline.
Chapter 1: Target Identification and High-Throughput Screening (HTS)
The genesis of any neuropharmacological endeavor is the identification and validation of a molecular target implicated in a specific neurological or psychiatric disorder.[3][4] This initial phase leverages cellular and biochemical assays in a high-throughput format to screen large chemical libraries for compounds that interact with the target of interest.
Causality in Assay Choice: From Binding to Function
Simply identifying a compound that binds to a target is insufficient. A robust screening cascade must incorporate functional assays to determine the nature of the interaction (e.g., agonist, antagonist, allosteric modulator). For instance, in targeting a G-protein-coupled receptor (GPCR), an initial binding assay might be followed by a functional assay measuring downstream second messenger activation (e.g., cAMP or calcium flux).
A popular and effective HTS approach for neuroactive compounds involves using model organisms like zebrafish, which offer a balance of genetic homology to humans and suitability for large-scale automated screening.[5][6][7] Behavior-based screens in zebrafish larvae can reveal complex phenotypic responses to compounds, providing an early indication of in vivo activity and potential side effects.[5][8]
Protocol 1: High-Throughput Screening of a Compound Library for Anxiolytic Activity using Zebrafish Larvae
This protocol describes a behavior-based HTS assay to identify compounds that reduce anxiety-like behavior in zebrafish larvae, a model often used in early-stage neuropharmacological screening.[5][8]
Pillar of Trustworthiness: This protocol incorporates positive and negative controls at every stage to ensure the validity of the results. The use of an automated tracking system minimizes observer bias and provides robust, quantitative data.
Experimental Workflow:
Caption: High-throughput screening workflow for anxiolytic compounds.
Step-by-Step Methodology:
-
Animal Husbandry: Maintain wild-type zebrafish larvae to 5 days post-fertilization (dpf) in standard E3 medium.
-
Plate Preparation: Prepare a 96-well plate with your compound library, dedicating specific wells for a positive control (e.g., 10 µM Diazepam) and a vehicle control (e.g., 0.1% DMSO).
-
Compound Incubation: Transfer individual larvae into each well of the compound plate and incubate for 60 minutes at 28.5°C.
-
Behavioral Assay: Place the 96-well plate into an automated behavioral analysis system equipped with a light/dark chamber. Record larval movement for 10 minutes, alternating between light and dark phases.
-
Data Acquisition: Use tracking software to quantify the total distance moved and the time spent in the dark versus the light zone for each larva.[8]
-
Hit Identification: Calculate the Z-score for each compound based on the time spent in the light zone. A significantly higher time in the light zone compared to the vehicle control indicates a potential anxiolytic effect.
Data Presentation:
| Compound ID | Concentration (µM) | Time in Light Zone (s) | Z-score | Hit (Y/N) |
| Vehicle | N/A | 120 ± 15 | N/A | N/A |
| Diazepam | 10 | 250 ± 20 | 8.67 | Y |
| NP-001 | 10 | 115 ± 18 | -0.33 | N |
| NP-002 | 10 | 220 ± 25 | 6.67 | Y |
| NP-003 | 10 | 180 ± 22 | 4.00 | Y |
Chapter 2: Elucidating Mechanism of Action with Electrophysiology
Once a hit compound is identified, the next critical step is to understand its mechanism of action at the cellular level. Electrophysiology techniques are indispensable for this purpose, as they provide a direct measure of a drug's effect on neuronal excitability, synaptic transmission, and ion channel function.[2][9][10]
Causality in Electrophysiology: From Whole-Cell to Network Activity
The choice of electrophysiological technique depends on the scientific question. Patch-clamp electrophysiology offers high-resolution recording from single neurons or even single ion channels, making it ideal for detailed mechanistic studies.[10][11] For understanding how a compound affects neural network function, microelectrode array (MEA) recordings are more suitable, as they allow for the simultaneous recording of electrical activity from multiple neurons in a network.[9]
Protocol 2: Characterizing the Effect of a Novel Compound on Synaptic Transmission using Whole-Cell Patch-Clamp Electrophysiology
This protocol details how to assess whether a compound modulates excitatory synaptic transmission by recording miniature excitatory postsynaptic currents (mEPSCs) from cultured hippocampal neurons.
Pillar of Trustworthiness: This protocol includes the use of specific pharmacological blockers (TTX and picrotoxin) to isolate the synaptic events of interest, ensuring that the recorded currents are indeed mEPSCs. A baseline recording period before drug application allows each cell to serve as its own control.
Step-by-Step Methodology:
-
Cell Culture: Culture primary hippocampal neurons on glass coverslips for 14-21 days in vitro.
-
Recording Preparation: Transfer a coverslip to a recording chamber on an inverted microscope and perfuse with artificial cerebrospinal fluid (aCSF) containing 1 µM tetrodotoxin (TTX) to block action potentials and 100 µM picrotoxin to block inhibitory currents.
-
Whole-Cell Patching: Obtain a whole-cell patch-clamp recording from a pyramidal-like neuron. Hold the neuron at -70 mV to record mEPSCs.
-
Baseline Recording: Record mEPSCs for 5 minutes to establish a stable baseline.
-
Drug Application: Perfuse the chamber with aCSF containing the test compound (e.g., 10 µM NP-002) for 10 minutes and continue recording.
-
Washout: Perfuse with normal aCSF for 10 minutes to determine if the drug's effects are reversible.
-
Data Analysis: Analyze the frequency and amplitude of mEPSCs during baseline, drug application, and washout periods using appropriate software.
Data Presentation:
| Condition | mEPSC Frequency (Hz) | mEPSC Amplitude (pA) |
| Baseline | 1.5 ± 0.2 | 12.3 ± 1.1 |
| NP-002 | 2.8 ± 0.3 | 12.1 ± 1.3 |
| Washout | 1.6 ± 0.2 | 12.5 ± 1.2 |
| p < 0.05 compared to baseline |
Chapter 3: In Vivo Target Engagement and Neurotransmitter Dynamics
Demonstrating that a compound reaches its target in the brain and elicits a neurochemical response is a crucial step in preclinical development. In vivo microdialysis is a powerful technique for measuring the extracellular concentrations of neurotransmitters and their metabolites in specific brain regions of freely moving animals.[12][13][14][15]
Causality in Microdialysis: Linking Target Engagement to Neurochemical Output
Microdialysis allows for the direct assessment of how a drug candidate alters the neurochemical environment in a brain region relevant to the therapeutic indication.[16] For example, when testing a novel antidepressant, one would measure its effect on serotonin and norepinephrine levels in the prefrontal cortex. Combining microdialysis with behavioral assessments provides a powerful link between molecular action, neurochemistry, and behavior.
Protocol 3: Assessing the Effect of a Novel Antidepressant on Serotonin Levels in the Prefrontal Cortex of Freely Moving Rats using In Vivo Microdialysis
This protocol describes the use of microdialysis to measure extracellular serotonin levels in the rat prefrontal cortex following systemic administration of a novel compound.[12]
Pillar of Trustworthiness: The protocol includes a 24-48 hour recovery period after probe implantation to minimize the effects of surgical trauma on neurotransmitter levels.[12] A stable baseline is established before drug administration, and samples are analyzed using the highly sensitive and specific technique of HPLC with electrochemical detection.[12]
Signaling Pathway Context:
Caption: Simplified serotonergic synapse and the target of a SERT inhibitor.
Step-by-Step Methodology:
-
Surgical Implantation: Anesthetize a rat and place it in a stereotaxic frame. Implant a microdialysis guide cannula targeting the medial prefrontal cortex. Secure it with dental cement and allow the animal to recover for 24-48 hours.[12]
-
Probe Insertion and Perfusion: On the day of the experiment, insert a microdialysis probe into the guide cannula. Perfuse the probe with aCSF at a flow rate of 1-2 µL/min.
-
Baseline Collection: Allow the system to stabilize for at least 2 hours. Collect baseline dialysate samples every 20 minutes for at least one hour (3 samples).[12]
-
Drug Administration: Administer the test compound (e.g., NP-003) or vehicle via intraperitoneal injection.
-
Post-Dosing Collection: Continue collecting dialysate samples every 20 minutes for 3-4 hours.
-
Sample Analysis: Analyze the dialysate samples for serotonin concentration using HPLC with electrochemical detection.
-
Data Analysis: Express the results as a percentage change from the baseline serotonin concentration.
Data Presentation:
| Time Point (min) | % Change in Serotonin (Vehicle) | % Change in Serotonin (NP-003) |
| -20 | 100 ± 10 | 105 ± 12 |
| 0 (Dosing) | 98 ± 11 | 95 ± 10 |
| 20 | 102 ± 9 | 150 ± 15 |
| 40 | 99 ± 12 | 250 ± 20 |
| 60 | 105 ± 10 | 350 ± 25 |
| 120 | 101 ± 11 | 320 ± 22 |
| * p < 0.05 compared to vehicle |
Chapter 4: Probing Neural Circuit Function with Optogenetics
To achieve the highest level of confidence in a compound's mechanism of action, it is essential to demonstrate its effects on specific neural circuits. Optogenetics provides unprecedented precision to control the activity of genetically defined populations of neurons with light, allowing researchers to dissect the circuit-level effects of a drug.[17][18][19][20]
Causality in Optogenetics: Linking Cell-Type Specific Activity to Behavior
By expressing light-sensitive opsins (e.g., Channelrhodopsin-2 for activation, Halorhodopsin for inhibition) in specific neuron types, we can investigate whether a compound's behavioral effects are mediated by its action on those neurons.[18][21] This approach can establish a causal link between a drug's modulation of a specific circuit and its overall therapeutic or side-effect profile.[17][20]
Protocol 4: Validating the Role of VTA Dopamine Neurons in the Rewarding Effects of a Novel Compound using Optogenetics
This protocol aims to determine if the rewarding properties of a compound (as measured by a conditioned place preference, CPP, paradigm) are dependent on the activity of dopamine neurons in the ventral tegmental area (VTA).
Pillar of Trustworthiness: This experiment uses a viral vector with a cell-type-specific promoter to ensure that the opsin is only expressed in dopamine neurons. The use of a within-subjects CPP design (pre-test, conditioning, post-test) minimizes variability between animals.
Experimental Workflow:
Caption: Optogenetic validation workflow for a novel compound.
Step-by-Step Methodology:
-
Viral Injection and Fiber Implantation: In a DAT-Cre mouse, perform a stereotaxic injection of a Cre-dependent inhibitory opsin (e.g., AAV-EF1a-DIO-hM4D(Gi)-mCherry) into the VTA. Implant an optic fiber just above the injection site.
-
Recovery and Expression: Allow 3-4 weeks for the virus to express.
-
Conditioned Place Preference (CPP) Pre-Test: On day 1, place the mouse in a two-chamber CPP apparatus and allow it to explore freely for 15 minutes. Record the time spent in each chamber to establish baseline preference.
-
Conditioning: For 8 days, perform conditioning sessions.
-
Day 2, 4, 6, 8: Administer the test compound and immediately place the mouse in one of the chambers (e.g., Chamber A) for 30 minutes. During this time, deliver inhibitory light stimulation through the optic fiber.
-
Day 3, 5, 7, 9: Administer vehicle, and place the mouse in the opposite chamber (Chamber B) for 30 minutes with no light stimulation.
-
-
Post-Test: On day 10, place the mouse back in the CPP apparatus and allow it to explore freely for 15 minutes with no drug or light. Record the time spent in each chamber.
-
Data Analysis: Calculate a preference score (Time in Drug-Paired Chamber - Time in Vehicle-Paired Chamber). A significant increase in the preference score from pre-test to post-test indicates a rewarding effect. If inhibiting VTA dopamine neurons blocks this effect, it confirms their role in the compound's rewarding properties.
Conclusion
The path to developing novel neurotherapeutics is not linear but a cycle of hypothesis, testing, and refinement. The application of a strategic, multi-modal testing paradigm, as outlined in this guide, is paramount. By integrating high-throughput screening, detailed electrophysiology, in vivo neurochemistry, and precise circuit manipulation, researchers can build a robust, evidence-based portfolio for their candidate compounds. This approach not only increases the probability of success but also deepens our fundamental understanding of the brain, paving the way for the next generation of treatments for neurological and psychiatric disorders.
References
- Bruni, G., Lakhani, P., & Kokel, D. (2014). Discovering novel neuroactive drugs through high-throughput behavior-based chemical screening in the zebrafish. Frontiers in Pharmacology, 5, 153. [Link]
- Lüscher, C., & Ronzitti, G. (2021). Application of optogenetics and in vivo imaging approaches for elucidating the neurobiology of addiction. Journal of Neuroscience Methods, 359, 109228. [Link]
- Wells, S. S., Bain, I. J., Valenta, A. C., Lenhart, A. E., Steyer, D. J., & Kennedy, R. T. (2024). Microdialysis coupled with droplet microfluidics and mass spectrometry for determination of neurotransmitters in vivo with high temporal resolution. Analyst, 149(7), 1764-1773. [Link]
- Longdom Publishing. (2023). Advancements and Challenges in Neuropharmacology. Journal of Neurology and Neuroscience. [Link]
- Covington, H. E., & Aston-Jones, G. (2016). Optogenetic Strategies to Dissect the Neural Circuits that Underlie Reward and Addiction. Cold Spring Harbor Protocols, 2016(4). [Link]
- Sai Life Sciences. (2023). Embracing electrophysiology to revolutionize drug discovery: utility beyond safety pharmacology. Sai Life Sciences. [Link]
- Harvard DASH. (2014). Publication: Discovering novel neuroactive drugs through high-throughput behavior-based chemical screening in the zebrafish. Harvard DASH. [Link]
- Covington, H. E., & Aston-Jones, G. (2016). Optogenetic Strategies to Dissect the Neural Circuits that Underlie Reward and Addiction.
- Dunlop, J., Bowlby, M., Peri, R., Vasilyev, D., & Arias, R. (2008). Automated electrophysiology in drug discovery. Nature Reviews Drug Discovery, 7(4), 358-368. [Link]
- Tye, K. M., & Deisseroth, K. (2012). Optogenetic investigation of neural circuits underlying brain disease in animal models. Nature Reviews Neuroscience, 13(4), 251-266. [Link]
- Luo, J., & Wang, L. (2017). Optogenetics and pharmacogenetics: principles and applications. Journal of Neurogenetics, 31(2-3), 77-87. [Link]
- Deosarkar, S. D., & Kulkarni, S. K. (2011). In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery. Expert Opinion on Drug Discovery, 6(1), 59-75. [Link]
- Charles River Laboratories. (2023). In Vitro & In Vivo Electrophysiology Studies.
- D'Ascenzo, M., & Grassi, C. (2016). An Electrophysiological and Pharmacological Study of the Properties of Human iPSC-Derived Neurons for Drug Discovery. International Journal of Molecular Sciences, 17(3), 353. [Link]
- Kalueff, A. V., Echevarria, D. J., & Stewart, A. M. (2014). Developing higher-throughput zebrafish screens for in-vivo CNS drug discovery. Frontiers in Behavioral Neuroscience, 8, 213. [Link]
- Mateo, Y., et al. (2017). In Vivo Brain Microdialysis of Monoamines. Springer Protocols. [Link]
- Invernizzi, R. W. (2013). Monitoring Extracellular Monoamines with In Vivo Microdialysis in Awake Rats: A Practical Approach. Springer Protocols. [Link]
- Ellerby, M., & Ellerby, H. (2010). High Throughput Screening for Neurodegeneration and Complex Disease Phenotypes. Current Molecular Medicine, 10(1), 26-34. [Link]
- Kodandaramaiah, S. B., et al. (2021). Automated Intracellular Pharmacological Electrophysiology for Ligand-Gated Ionotropic Receptor and Pharmacology Screening. eNeuro, 8(3). [Link]
- University of Oxford. (n.d.). Neuropharmacology. Department of Pharmacology. [Link]
- Kokel, D., & Peterson, R. T. (2022). Future prospects of accelerating neuroactive drug discovery with high-throughput behavioral phenotyping. Expert Opinion on Drug Discovery, 17(5), 453-456. [Link]
- IVIM Technology. (2025). (ENG) IVM Imaging for Advancing Neuropharmacological Research in Subcortial Brain Regions. YouTube. [Link]
- Brain Therapeutics. (2023). Neuropharmacology & Next Frontier. Brain Therapeutics. [Link]
- Carloni, P., & Gentile, F. (2021). Investigating targets for neuropharmacological intervention by molecular dynamics simulations. Biochemical Society Transactions, 49(4), 1635-1644. [Link]
- Psychiatry Consortium. (n.d.). Guiding Principles for Robust Target Validation in Psychiatry.
- ScienceHood Publishing. (2023). Advances in Neuropharmacology – Mechanisms, Therapeutic Targets, and Future Perspectives. ScienceHood Publishing. [Link]
- National Academies of Sciences, Engineering, and Medicine. (2014). Target Validation. In Improving and Accelerating Therapeutic Development for Nervous System Disorders.
- NeuroProof. (n.d.).
- Wroblewska, B., & Lewis, D. A. (2009). Validating novel targets for pharmacological interventions in schizophrenia.
Sources
- 1. longdom.org [longdom.org]
- 2. Neuropharmacology — Department of Pharmacology [pharm.ox.ac.uk]
- 3. psychiatryconsortium.org [psychiatryconsortium.org]
- 4. Target Validation - Improving and Accelerating Therapeutic Development for Nervous System Disorders - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Discovering novel neuroactive drugs through high-throughput behavior-based chemical screening in the zebrafish - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovering novel neuroactive drugs through high-throughput behavior-based chemical screening in the zebrafish [dash.harvard.edu]
- 7. Frontiers | Developing highER-throughput zebrafish screens for in-vivo CNS drug discovery [frontiersin.org]
- 8. tandfonline.com [tandfonline.com]
- 9. Electrophysiology in Drug Discovery | Sai Life Sciences | [sailife.com]
- 10. criver.com [criver.com]
- 11. Automated Intracellular Pharmacological Electrophysiology for Ligand-Gated Ionotropic Receptor and Pharmacology Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Microdialysis coupled with droplet microfluidics and mass spectrometry for determination of neurotransmitters in vivo with high temporal resolution - Analyst (RSC Publishing) DOI:10.1039/D4AN00112E [pubs.rsc.org]
- 14. In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 15. In Vivo Brain Microdialysis of Monoamines | Springer Nature Experiments [experiments.springernature.com]
- 16. Monitoring Extracellular Monoamines with In Vivo Microdialysis in Awake Rats: A Practical Approach | Springer Nature Experiments [experiments.springernature.com]
- 17. Application of optogenetics and in vivo imaging approaches for elucidating the neurobiology of addiction - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Optogenetic Strategies to Dissect the Neural Circuits that Underlie Reward and Addiction - PMC [pmc.ncbi.nlm.nih.gov]
- 19. cdr.lib.unc.edu [cdr.lib.unc.edu]
- 20. Optogenetic investigation of neural circuits underlying brain disease in animal models - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Optogenetics and pharmacogenetics: principles and applications - PMC [pmc.ncbi.nlm.nih.gov]
use as an intermediate in agrochemical synthesis
Application Notes & Protocols
Topic: 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic Acid: A Core Intermediate for the Synthesis of Advanced Succinate Dehydrogenase Inhibitor (SDHI) Agrochemicals
Audience: Researchers, scientists, and drug development professionals in the agrochemical sector.
Abstract
The pyrazole carboxamide scaffold is a cornerstone in modern agrochemical design, particularly for the development of highly effective Succinate Dehydrogenase Inhibitor (SDHI) fungicides.[1][2] These compounds function by targeting and inhibiting Complex II in the mitochondrial respiratory chain of pathogenic fungi, a mode of action that has proven critical for managing a broad spectrum of crop diseases.[2][3][4] This guide provides a detailed examination of a key chemical intermediate, 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid , which serves as a foundational building block for numerous patented and commercialized SDHI fungicides. We will elucidate the rationale behind its structural significance, provide detailed, field-tested protocols for its synthesis and subsequent utilization, and explain the causality behind critical experimental choices. The protocols are designed to be self-validating, incorporating essential quality control checkpoints for researchers in process development and discovery chemistry.
Introduction: The Strategic Importance of Pyrazole Intermediates
Chemical intermediates are the foundational molecules from which complex active ingredients are synthesized.[5][6][7] In the agrochemical industry, the selection and synthesis of an intermediate directly impact the efficacy, safety, and manufacturing viability of the final product, such as a pesticide or fungicide.[8][9] The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, has emerged as a privileged structure in agrochemical research due to its metabolic stability and versatile substitution patterns that allow for fine-tuning of biological activity.[10][11]
Specifically, the 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid moiety is of paramount importance. The difluoromethyl (-CHF₂) group at the 3-position is a critical pharmacophore that enhances binding affinity to the target enzyme, succinate dehydrogenase.[12] The N-methyl group ensures the correct orientation within the enzyme's active site. This application note provides a comprehensive workflow for synthesizing this high-value intermediate and using it to create a model pyrazole carboxamide fungicide.
Experimental Workflow Overview
The overall process involves a two-stage approach: first, the multi-step synthesis of the core pyrazole intermediate, and second, its application in a final amide coupling reaction to produce a target agrochemical. This workflow ensures that a high-purity, well-characterized intermediate is used for the final, value-adding synthetic step.
Caption: High-level workflow from starting materials to final SDHI fungicide.
Part I: Synthesis of the Key Intermediate: 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carbonyl chloride
The synthesis of this intermediate is a multi-step process that requires careful control of reaction conditions to ensure high yield and purity. The final conversion to the acid chloride creates a highly reactive species ready for amide bond formation.[12][13]
Synthetic Pathway
The pathway begins with the cyclization of precursors to form the pyrazole ring, followed by methylation, saponification, and finally, conversion to the acid chloride.
Caption: Reaction pathway for the synthesis of the pyrazole acid chloride intermediate.
Protocol 1: Synthesis of 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carbonyl chloride
This protocol consolidates established synthetic routes.[12][13]
A. Reagents and Materials
| Reagent/Material | CAS Number | M.W. | Quantity | Notes |
| Ethyl 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylate | 177997-70-1 | 218.18 | 10.0 g (45.8 mmol) | Starting Ester |
| Sodium Hydroxide (NaOH) | 1310-73-2 | 40.00 | 2.2 g (55.0 mmol) | Saponification |
| Ethanol (EtOH) | 64-17-5 | 46.07 | 100 mL | Solvent |
| Hydrochloric Acid (HCl), conc. | 7647-01-0 | 36.46 | As needed | Acidification |
| Thionyl Chloride (SOCl₂) | 7719-09-7 | 118.97 | 10 mL (137.5 mmol) | Chlorinating Agent |
| Toluene | 108-88-3 | 92.14 | 50 mL | Solvent |
| N,N-Dimethylformamide (DMF) | 68-12-2 | 73.09 | 2-3 drops | Catalyst |
B. Step-by-Step Methodology
-
Saponification:
-
To a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add the starting ester (10.0 g) and ethanol (100 mL).
-
In a separate beaker, dissolve NaOH (2.2 g) in 20 mL of water.
-
Add the NaOH solution to the flask. Heat the mixture to reflux and maintain for 2-3 hours.
-
Causality: Refluxing with a strong base (NaOH) hydrolyzes the ethyl ester to its corresponding carboxylate salt, which is soluble in the aqueous ethanol mixture. The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting material spot disappears.
-
-
Acidification and Isolation:
-
After cooling to room temperature, remove the ethanol under reduced pressure using a rotary evaporator.
-
Add 50 mL of water to the residue and cool the flask in an ice bath.
-
Slowly add concentrated HCl dropwise with stirring until the pH of the solution is ~2. A white precipitate of 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid will form.
-
Causality: Acidification protonates the carboxylate salt, causing the free carboxylic acid, which has low water solubility, to precipitate out of the solution.
-
Filter the solid using a Büchner funnel, wash with cold water (2 x 20 mL), and dry under vacuum at 50°C to a constant weight.
-
-
Chlorination:
-
SAFETY NOTE: This step must be performed in a well-ventilated fume hood as SOCl₂ is corrosive and releases toxic HCl gas upon reaction.
-
Place the dried carboxylic acid into a 100 mL flask equipped with a reflux condenser and a gas trap (e.g., leading to a beaker with NaOH solution).
-
Add toluene (50 mL), followed by the catalytic amount of DMF (2-3 drops).
-
Slowly add thionyl chloride (10 mL) to the suspension.
-
Heat the mixture to reflux (approx. 80-90°C) for 2-4 hours, or until gas evolution ceases and the solution becomes clear.
-
Causality: Thionyl chloride is a highly effective reagent for converting carboxylic acids to acid chlorides. The reaction is often catalyzed by DMF (Vilsmeier-Haack mechanism). The acid chloride is much more reactive than the carboxylic acid, making it ideal for the subsequent amide coupling.[12]
-
-
Isolation of Intermediate:
-
Cool the reaction mixture to room temperature.
-
Remove the excess thionyl chloride and toluene under reduced pressure.
-
The resulting crude oil or solid is the desired 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carbonyl chloride. This intermediate is often used directly in the next step without further purification due to its reactivity and moisture sensitivity.
-
C. Quality Control & Expected Results
| Parameter | Expected Result | Analytical Method |
| Yield (Carboxylic Acid) | 90-98% | Gravimetric |
| Purity (Carboxylic Acid) | >98% | HPLC, ¹H NMR |
| Yield (Acid Chloride) | ~Quantitative | Assumed for direct use |
| Confirmation | Disappearance of -OH peak, appearance of C=O stretch at ~1760 cm⁻¹ | FT-IR |
Part II: Application in Agrochemical Synthesis: A Model SDHI Fungicide
The synthesized acid chloride intermediate is now used to create a final, active agrochemical product through an amide coupling reaction with an appropriate aniline derivative. This is the characteristic reaction for forming the majority of commercial SDHI fungicides.[2][14]
Reaction Scheme
Caption: Amide coupling of the pyrazole intermediate with an aniline to form a model SDHI.
Protocol 2: Synthesis of a Model N-aryl-pyrazole-4-carboxamide
A. Reagents and Materials
| Reagent/Material | CAS Number | M.W. | Quantity | Notes |
| Pyrazole Acid Chloride | - | 208.56 | ~45.8 mmol (from Part I) | Intermediate |
| 2'-(Trifluoromethyl)-[1,1'-biphenyl]-2-amine | 175330-92-2 | 251.24 | 11.0 g (43.8 mmol) | Coupling Partner |
| Triethylamine (TEA) | 121-44-8 | 101.19 | 7.6 mL (54.7 mmol) | Base/HCl Scavenger |
| Dichloromethane (DCM) | 75-09-2 | 84.93 | 150 mL | Solvent |
B. Step-by-Step Methodology
-
Reaction Setup:
-
In a 500 mL flask under a nitrogen atmosphere, dissolve the aniline derivative (11.0 g) and triethylamine (7.6 mL) in dichloromethane (150 mL).
-
Cool the solution to 0°C in an ice bath.
-
Causality: The reaction is run under an inert atmosphere to prevent the reactive acid chloride from hydrolyzing with atmospheric moisture. Triethylamine acts as a base to neutralize the HCl byproduct generated during the reaction, driving the equilibrium towards the product.
-
-
Addition of Intermediate:
-
Dissolve the crude pyrazole acid chloride from Part I in 50 mL of dry dichloromethane.
-
Add this solution dropwise to the cooled aniline solution over 30 minutes, maintaining the temperature below 5°C.
-
Causality: A slow, dropwise addition is crucial to control the exothermic reaction and prevent the formation of side products.
-
-
Reaction Completion and Work-up:
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 4-6 hours. Monitor progress by TLC.
-
Once the reaction is complete, wash the organic mixture sequentially with 1M HCl (50 mL), saturated NaHCO₃ solution (50 mL), and brine (50 mL).
-
Causality: The acid wash removes excess triethylamine, while the bicarbonate wash removes any unreacted acidic species. The brine wash helps to remove residual water from the organic layer.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
-
Purification:
-
The crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography on silica gel.
-
C. Quality Control & Expected Results
| Parameter | Expected Result | Analytical Method |
| Yield | 75-90% | Gravimetric |
| Purity | >99% | HPLC, ¹H NMR |
| Identity | Correct mass ion observed | LC-MS |
| Melting Point | Sharp, defined range | Melting Point Apparatus |
Conclusion
This application note provides a robust and detailed framework for the synthesis and utilization of 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid, a critical intermediate in the production of modern SDHI fungicides. By understanding the causality behind each synthetic step and implementing rigorous in-process quality controls, researchers can reliably produce this high-value building block and apply it to the discovery and development of next-generation agrochemicals. The protocols outlined herein are designed to be adaptable for both small-scale research and larger-scale process optimization, serving as a valuable resource for professionals in the agrochemical industry.
References
- SID. (n.d.). One pot synthesis of pyrazole 4-carboxylic acid ethyl ester derivatives by magnetic ionic liquid and flow oxygen.
- PubMed. (2019). Synthesis and Biological Activity of Novel Succinate Dehydrogenase Inhibitor Derivatives as Potent Fungicide Candidates. Journal of Agricultural and Food Chemistry.
- ACS Publications. (2019). Synthesis and Biological Activity of Novel Succinate Dehydrogenase Inhibitor Derivatives as Potent Fungicide Candidates. Journal of Agricultural and Food Chemistry.
- MDPI. (2023). Design, Synthesis, and Antifungal Activity of N-(alkoxy)
- PubMed Central. (2025). One‐Pot Synthesis of Chiral Succinate Dehydrogenase Inhibitors and Antifungal Activity Studies. Advanced Science.
- Dakenchem. (n.d.). Chemical Intermediates for Insecticide Manufacturing: A Focus on Pyrazole Synthesis.
- Guidechem. (n.d.). How to Synthesize 4-PYRAZOLECARBOXYLIC ACID?.
- Dakenchem. (n.d.). The Essential Role of Pyrazole Intermediates in Modern Herbicides.
- Reachem. (2024). Innovations in Agrochemical and Pharma Intermediates.
- Dakenchem. (n.d.). Chemical Intermediates in Agriculture: The Science Behind Crop Protection.
- MDPI. (n.d.). Synthesis, Antifungal Activity and Structure-Activity Relationships of Novel 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic Acid Amides. Molecules.
- ResearchGate. (n.d.). Fungicidal Succinate-Dehydrogenase-Inhibiting Carboxamides.
- Indian Journal of Heterocyclic Chemistry. (n.d.).
- Shubham Specialty Products Pvt. Ltd. (2025).
- Arborpharmchem. (2024). Chemical Intermediates 6 Secret Techniques for Efficient Synthesis.
- Manasa Life Sciences. (n.d.). Agrochemicals/Pesticide Intermediates.
- ChemicalBook. (n.d.). 4-Pyrazolecarboxylic acid synthesis.
- MDPI. (n.d.).
- Royalchem. (2024). Pyrazole: Properties, Derivatives, And Applications in Pharma & Agriculture.
- Google Patents. (n.d.). WO2012025469A1 - Improved process for the preparation of esters of 1-h-pyrazole-4-carboxylic acids.
- ACS Publications. (2025). Pyrazole Amide Scaffolds in Agricultural Chemistry: From Molecular Design to Applications. Journal of Agricultural and Food Chemistry.
- Semantic Scholar. (n.d.). Synthesis of pyrazole-4-carboxamides as potential fungicide candidates.
- SpringerLink. (n.d.). Pyrazole derivatives: Recent advances in discovery and development of pesticides. Molecular Diversity.
- Bentham Science. (2025). Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications. Mini-Reviews in Organic Chemistry.
Sources
- 1. Synthesis and Biological Activity of Novel Succinate Dehydrogenase Inhibitor Derivatives as Potent Fungicide Candidates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. One‐Pot Synthesis of Chiral Succinate Dehydrogenase Inhibitors and Antifungal Activity Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Innovations in Agrochemical and Pharma Intermediates - Reachem [reachemchemicals.com]
- 6. nbinno.com [nbinno.com]
- 7. arborpharmchem.com [arborpharmchem.com]
- 8. shubhamspecialty.com [shubhamspecialty.com]
- 9. Agrochemicals/Pesticide Intermediates | Manasa Life Sciences [manasalifesciences.com]
- 10. royal-chem.com [royal-chem.com]
- 11. Pyrazole derivatives: Recent advances in discovery and development of pesticides [ccspublishing.org.cn]
- 12. mdpi.com [mdpi.com]
- 13. Synthesis and Antifungal Activity of the Derivatives of Novel Pyrazole Carboxamide and Isoxazolol Pyrazole Carboxylate [mdpi.com]
- 14. pubs.acs.org [pubs.acs.org]
Troubleshooting & Optimization
Isoxazole Synthesis Excellence: A Technical Support Center for Yield Optimization
Welcome to the Technical Support Center dedicated to the synthesis of isoxazoles. This guide is designed for researchers, medicinal chemists, and drug development professionals who are looking to enhance the yield and purity of their isoxazole products. Here, we move beyond simple protocols to explain the underlying principles of common synthetic challenges, offering field-proven insights to troubleshoot and optimize your reactions effectively.
Frequently Asked Questions (FAQs)
Q1: My 1,3-dipolar cycloaddition reaction for isoxazole synthesis is resulting in a low yield. What are the likely causes and how can I improve it?
Low yields in 1,3-dipolar cycloadditions, particularly those involving in situ generated nitrile oxides, are a frequent challenge. The primary culprit is often the dimerization of the nitrile oxide to form furoxan byproducts.[1] To mitigate this, a multi-faceted approach to reaction optimization is necessary.
-
Nitrile Oxide Generation: The method of generating the nitrile oxide from precursors like aldoximes is critical. Ensure the base used (e.g., triethylamine, DIPEA) is suitable for your substrate and conditions. The quality of the precursor itself should also be verified.[1]
-
Stoichiometry Control: The dimerization is a second-order reaction with respect to the nitrile oxide concentration. Therefore, maintaining a low concentration of the nitrile oxide throughout the reaction is key. This can be achieved by the slow addition of the nitrile oxide precursor or the base to the reaction mixture containing the alkyne (dipolarophile).[1] Using a slight excess of the alkyne can also favor the desired cycloaddition over dimerization.[1]
-
Reaction Temperature: Temperature plays a crucial role. While higher temperatures can increase the rate of the desired reaction, they can also accelerate the rate of nitrile oxide dimerization. A systematic temperature screen is recommended to find the optimal balance.[1]
Q2: I am observing a mixture of regioisomers in my isoxazole synthesis. How can I improve the regioselectivity?
The formation of regioisomers is a common issue, especially in the synthesis of unsymmetrically substituted isoxazoles. Regioselectivity is governed by a combination of electronic and steric factors of both the dipole and the dipolarophile, as well as the reaction conditions.[1][2]
-
Solvent Effects: The polarity of the solvent can significantly influence regioselectivity. In some cases, more polar or fluorinated solvents have been shown to favor the formation of one regioisomer over another.[1]
-
Catalysis: The use of catalysts, particularly copper(I) in Huisgen cycloadditions, can direct the reaction towards a specific regioisomer.[3] Lewis acids like BF₃·OEt₂ can also be employed to control the regiochemical outcome in cyclocondensation reactions of β-enamino diketones.[2]
-
Substrate Modification: Altering the steric bulk or electronic properties of the substituents on your starting materials can steer the reaction towards the desired isomer. For instance, in the cyclocondensation of β-enamino diketones, the steric demand of the aminoalkyl group can influence regioselectivity.[2]
Q3: What are the best practices for purifying isoxazole products, especially when dealing with hard-to-separate byproducts or isomers?
Purification of isoxazoles can be challenging due to the presence of unreacted starting materials, byproducts like furoxans, and regioisomers with similar polarities.[4]
-
Column Chromatography: This remains the most common and effective purification method. A systematic screening of solvent systems using Thin-Layer Chromatography (TLC) is crucial to achieve optimal separation. Sometimes, a ternary solvent mixture or the addition of a small amount of an acid (e.g., acetic acid) or a base (e.g., triethylamine) can significantly improve the resolution between closely related compounds.[4]
-
Recrystallization: If the product is a solid, recrystallization can be a powerful technique for achieving high purity. Careful selection of the solvent system is key to successful recrystallization.
-
Preparative HPLC: For very challenging separations, preparative High-Performance Liquid Chromatography (HPLC) may be necessary, although it is less scalable than column chromatography.
Troubleshooting Guide: Common Issues and Solutions
This guide provides a structured approach to diagnosing and solving specific problems encountered during isoxazole synthesis.
Problem 1: Low or No Product Yield
| Possible Cause | Troubleshooting Steps & Explanation |
| Inefficient Nitrile Oxide Generation | Verify the purity and reactivity of your aldoxime or other precursor. Ensure the base is of high quality and appropriate for the reaction. Common bases include triethylamine and N,N-diisopropylethylamine.[1] Inefficient generation leads to a low concentration of the active dipole, thus reducing the reaction rate. |
| Poor Reactant Solubility | Ensure all reactants are fully soluble in the chosen solvent at the reaction temperature. Common solvents include acetonitrile, DMF, and DMSO.[1] Poor solubility can lead to a heterogeneous reaction mixture and significantly reduced reaction rates. |
| Suboptimal Reaction Temperature | Systematically screen a range of temperatures. For some reactions, a moderate increase in temperature can improve yields, but excessive heat may lead to decomposition or favor side reactions.[1] |
| Reactant Decomposition | If starting materials are thermally or chemically sensitive, consider milder reaction conditions, such as lower temperatures or the use of a less aggressive base or catalyst.[1] |
| Catalyst Inactivity | For catalyzed reactions, ensure the catalyst is active and used at the correct loading. Consider pre-activation if necessary. For example, ensure your Cu(I) source is not oxidized. |
| Nitrile Oxide Dimerization | As discussed in the FAQs, this is a major side reaction. To minimize it, add the nitrile oxide precursor slowly to the reaction mixture to maintain a low concentration. Using a slight excess of the alkyne dipolarophile can also help.[1] |
Problem 2: Formation of Isomeric Products (Poor Regioselectivity)
| Possible Cause | Troubleshooting Steps & Explanation |
| Uncontrolled Cycloaddition | The regioselectivity of 1,3-dipolar cycloadditions is influenced by the electronic and steric properties of the substituents on both the nitrile oxide and the alkyne. Analyze the frontier molecular orbitals (HOMO/LUMO) of your reactants to predict the favored regioisomer. |
| Solvent Influence | The choice of solvent can alter the transition state energies of the two possible cycloaddition pathways. Experiment with a range of solvents with varying polarities.[1] |
| Lack of Catalytic Control | For reactions amenable to catalysis, such as the Cu(I)-catalyzed azide-alkyne cycloaddition (a click chemistry analog), the catalyst can enforce a specific regiochemical outcome.[3] |
| Inappropriate Reaction Conditions for Condensations | In Claisen-type isoxazole syntheses from 1,3-dicarbonyl compounds, the reaction conditions (e.g., solvent, presence of a base like pyridine, or a Lewis acid) can be tuned to favor the formation of a specific regioisomer.[2] |
Experimental Protocols
Protocol 1: General Procedure for 1,3-Dipolar Cycloaddition via in situ Nitrile Oxide Generation
This protocol outlines a general method for the synthesis of 3,5-disubstituted isoxazoles from an aldoxime and a terminal alkyne.
-
Reactant Preparation: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the terminal alkyne (1.0 eq) and the aldoxime (1.1 eq) in a suitable anhydrous solvent (e.g., THF, CH₂Cl₂, or MeCN).
-
Reaction Initiation: To this solution, add a solution of a base (e.g., triethylamine, 1.2 eq) in the same solvent dropwise over a period of 1-2 hours at room temperature. The slow addition is crucial to minimize nitrile oxide dimerization.
-
Reaction Monitoring: Monitor the progress of the reaction by TLC or LC-MS.
-
Work-up: Once the reaction is complete, filter the mixture to remove any precipitated salts. Concentrate the filtrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
Visualized Workflows and Logic
Troubleshooting Logic for Low Reaction Yield
This diagram illustrates a decision-making process for addressing low yields in isoxazole synthesis.
Caption: A schematic of the 1,3-dipolar cycloaddition workflow.
References
- Das, S., & Chanda, K. (2021). An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold. RSC Advances, 11(53), 33623-33653. [Link]
- The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. (2024). Pharmaceuticals. [Link]
- Synthesis of Fused Isoxazoles: A Comprehensive Review. (2024). Eng. Proc.. [Link]
- de la Cruz, P. C., et al. (2016). Development of methodologies for the regioselective synthesis of four series of regioisomer isoxazoles from β-enamino diketones. RSC Advances, 6(10), 8085-8092. [Link]
- Waldo, J. P., & Larock, R. C. (2007). The Synthesis of Highly Substituted Isoxazoles by Electrophilic Cyclization. An Efficient Synthesis of Valdecoxib. The Journal of organic chemistry, 72(25), 9643–9647. [Link]
- Development of methodologies for the regioselective synthesis of four series of regioisomer isoxazoles from β-enamino diketones. (2016). RSC Advances. [Link]
- Isoxazole synthesis. (n.d.). Organic Chemistry Portal. [Link]
Sources
Chiral Separation by HPLC: A Technical Support Center for Researchers
Welcome to the Technical Support Center for Chiral Separation by HPLC. This guide is designed for researchers, scientists, and professionals in drug development who encounter the unique and often complex challenges of separating enantiomers. Chiral separations are notoriously difficult because enantiomers possess identical physical and chemical properties in an achiral environment, making their separation dependent on creating a transient chiral environment within the HPLC system.[1][2] This resource provides in-depth troubleshooting advice and frequently asked questions to navigate these challenges effectively, ensuring the integrity and accuracy of your analytical results.
Frequently Asked Questions (FAQs)
Q1: Why is chiral separation so challenging compared to standard reversed-phase HPLC?
Unlike standard reversed-phase chromatography, which primarily relies on hydrophobicity, chiral separations depend on the formation of transient diastereomeric complexes between the analyte enantiomers and a chiral stationary phase (CSP).[1] These interactions are often subtle, involving a combination of hydrogen bonding, π-π interactions, dipole-dipole interactions, and steric hindrance to achieve separation.[3][4] The key challenge lies in the fact that there is no universal chiral stationary phase, and method development is often a process of trial and error.[1][5]
Q2: What are the most critical factors influencing chiral separation?
The success of a chiral separation is primarily influenced by three main factors:
-
The Chiral Stationary Phase (CSP): The choice of CSP is the most critical decision. Different classes of CSPs (e.g., polysaccharide-based, protein-based, Pirkle-type) offer different chiral recognition mechanisms.[6]
-
The Mobile Phase Composition: The type and concentration of the organic modifier, as well as the presence of additives or buffers, can dramatically alter selectivity and resolution.[6]
-
Temperature: Temperature affects the thermodynamics of the chiral recognition process. Lower temperatures often enhance selectivity, while higher temperatures can improve peak efficiency.[7]
Q3: Can I use gradient elution for chiral separations?
While not as common as in reversed-phase chromatography, gradient elution can be used in some chiral applications, particularly with immobilized polysaccharide-based CSPs. However, isocratic elution is generally preferred for chiral separations because it avoids the column re-equilibration issues that can affect reproducibility.[8] Small changes in mobile phase composition can significantly impact the delicate balance of interactions required for chiral recognition.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during your experiments, providing a systematic approach to diagnosis and resolution.
Issue 1: Poor or No Enantiomeric Resolution (Rs < 1.5)
Symptom: The two enantiomer peaks are co-eluting or only partially separated.
This is the most common challenge in chiral chromatography. A systematic approach is necessary to achieve the desired separation.[7]
Troubleshooting Workflow:
Caption: Logic for troubleshooting irreproducible results.
Detailed Checks:
-
Column Equilibration:
-
Causality: Chiral stationary phases, especially polysaccharide-based ones, can take a long time to equilibrate with the mobile phase. Incomplete equilibration is a major source of irreproducibility.
-
Action: Always allow at least 20-30 column volumes of mobile phase to pass through the column before the first injection. When changing mobile phase composition, extend this equilibration time.
-
-
Mobile Phase Stability:
-
Causality: Volatile additives (like DEA or TFA) can evaporate over time, changing the mobile phase composition and affecting the separation. [8]Buffers can precipitate if the organic modifier concentration is too high. * Action: Prepare the mobile phase fresh daily. Keep reservoirs covered to minimize evaporation. If using buffers, ensure they are soluble in the final mobile phase mixture.
-
-
Temperature Control:
-
Causality: As noted, chiral separations can be very sensitive to temperature fluctuations. [7]A change of even a few degrees can alter retention times and selectivity.
-
Action: Use a high-quality column thermostat and ensure it is set to a specific temperature. Do not rely on ambient "room temperature," which can vary.
-
-
Column History and "Memory Effects":
-
Causality: Chiral columns can "remember" previous mobile phases and additives, which can slowly leach out and affect subsequent analyses. [8]This is particularly true for basic and acidic modifiers.
-
Action: Dedicate columns to specific methods or mobile phase types whenever possible. If a column must be used for different methods, ensure a rigorous washing and regeneration protocol is followed between uses, as recommended by the manufacturer. [9]
-
References
- Benchchem. (n.d.). Troubleshooting guide for HPLC analysis of chiral compounds.
- Lurie, I. S. (n.d.). A Strategy for Developing HPLC Methods for Chiral Drugs.
- Rathod, D. (2023, January 19). Playing with Selectivity for Optimal Chiral Separation.
- Ahamad, S., et al. (2023, August 22). Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals.
- Martynow, J., & Sharma, D. (2014, September 17). How can I improve my chiral column resolution?
- Regis Technologies. (2020, December 12).
- (n.d.). Troubleshoot Chiral Column Performance: Efficiency & Resolution.
- Sigma-Aldrich. (n.d.). Chiral HPLC Column Selection and Method Development Guide.
- Patel, R., et al. (n.d.). New chiral reverse phase HPLC method for enantioselective analysis of ketorolac using chiral AGP column.
- BOC Sciences. (n.d.). High-Precision Chiral HPLC Services.
- Element Lab Solutions. (n.d.). HPLC Chiral Columns.
- ResearchGate. (n.d.).
- (n.d.).
- Benchchem. (n.d.). Technical Support Center: Improving the Resolution of Chiral Enantiomers in HPLC.
- Chromatography Today. (2020, May 20).
- Phenomenex. (n.d.). Chiral HPLC Column.
- Waters Corporation. (n.d.). Troubleshooting Peak Shape Problems in HPLC.
- uHPLCs. (2024, June 24). HPLC Peak Shape Troubleshooting Solution Column.
- Sigma-Aldrich. (n.d.). HPLC Troubleshooting Guide.
- Rotachrom Technologies. (2023, May 3).
- Phenomenex. (n.d.). Troubleshooting Guide.
- (n.d.).
- Mangelings, D. (2014, February 27). Current Trends in Chiral Chromatography.
- Sigma-Aldrich. (n.d.). Basics of chiral HPLC.
Sources
- 1. 6 Top Chiral Chromatography Questions - Regis Technologies [registech.com]
- 2. The Secrets to Mastering Chiral Chromatography [rotachrom.com]
- 3. chiraltech.com [chiraltech.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. chromatographytoday.com [chromatographytoday.com]
- 9. chiraltech.com [chiraltech.com]
stability and degradation of 1-ISOXAZOL-5-YL-ETHYLAMINE
Technical Support Center: 1-Isoxazol-5-yl-ethylamine
Document ID: TSC-2026-01-07-ISX-EA
Last Updated: January 7, 2026
Welcome to the technical support guide for this compound. This document is designed for researchers, scientists, and drug development professionals to provide in-depth insights into the stability and degradation of this compound. Our goal is to equip you with the knowledge to anticipate challenges, troubleshoot issues, and ensure the integrity of your experiments.
Section 1: General Stability and Storage FAQs
This section addresses the most common initial questions regarding the handling and storage of this compound.
Q1: What are the recommended storage conditions for this compound hydrochloride?
A: For long-term stability, this compound hydrochloride should be stored as a solid in a tightly sealed container at 0-8 °C, protected from light and moisture.[1] The hydrochloride salt form is generally more stable than the free base, but proper storage is crucial to prevent slow degradation.
Q2: I've observed a change in the color of my solid sample from light yellow to a darker shade over time. What could be the cause?
A: A color change in the solid state often indicates minor degradation. The primary suspects are oxidation of the ethylamine side chain or slow, low-level polymerization, potentially catalyzed by light or trace impurities. While the compound may still be largely viable, this change warrants a purity check (e.g., via HPLC or NMR) before use in sensitive applications to confirm it still meets the required specifications.
Q3: How should I prepare stock solutions for maximum stability?
A: For aqueous solutions, use a buffered system, ideally between pH 4 and 6, as extreme pH values can promote hydrolysis of the isoxazole ring. For organic stock solutions, anhydrous aprotic solvents like DMSO or DMF are recommended. Prepare solutions fresh whenever possible. If storage is necessary, aliquot and store at -20°C or -80°C and perform a suitability check if stored for an extended period. Avoid repeated freeze-thaw cycles.
Section 2: Understanding Degradation Pathways
A thorough understanding of the molecule's chemical liabilities is key to designing robust experiments. This compound has two primary sites of potential degradation: the ethylamine side chain and the isoxazole ring.
Q4: What are the primary chemical liabilities of this compound?
A: The molecule's structure presents two main areas susceptible to degradation:
-
The Ethylamine Side Chain: As a primary amine, this group is highly susceptible to oxidative degradation .[2][3] This is often the most significant degradation pathway under ambient, oxygen-containing conditions. The presence of metal ions can catalyze this process.[4]
-
The Isoxazole Ring: The N-O bond within the isoxazole ring is inherently weak and is the principal site of instability. This bond is particularly sensitive to UV light (photolysis) , which can induce ring cleavage and rearrangement.[5] It may also be susceptible to cleavage under harsh hydrolytic (strong acid/base) or high-temperature conditions.[6][7]
Q5: What are the likely degradation pathways I should be aware of?
A: Based on the compound's structure, four main degradation pathways can be anticipated: oxidative, photolytic, hydrolytic, and thermal.
-
Oxidative Degradation: This pathway primarily targets the ethylamine moiety. The process often proceeds through a free-radical chain mechanism, leading to the formation of imines, which can further hydrolyze to aldehydes and ammonia.[2][3][8] Over-oxidation can lead to the formation of carboxylic acids. The presence of trace metals like iron or copper can significantly accelerate these reactions.[4]
-
Photolytic Degradation: The isoxazole ring is known to be photoreactive. Upon irradiation with UV light (e.g., 254 nm), the weak N-O bond can break, forming a high-energy azirine intermediate.[5] This intermediate can then rearrange to form a more stable oxazole derivative or react with other molecules in the medium.[5][9] This is a critical consideration for any experiments conducted outside of light-protected vessels.
-
Hydrolytic Degradation: While generally stable in neutral aqueous solutions, the isoxazole ring can be forced to open under harsh acidic or basic conditions, leading to various ring-opened products. The specific products will depend on the pH and temperature conditions.
-
Thermal Degradation: High temperatures can provide the energy needed to cleave the isoxazole ring, similar to photolysis but through a different mechanism.[6] The ethylamine side chain can also undergo decomposition at elevated temperatures. Thermal degradation is typically less of a concern under standard experimental conditions but becomes relevant during manufacturing, high-temperature processing, or long-term storage at improper temperatures.
Caption: Potential degradation pathways for this compound.
Section 3: Troubleshooting Experimental Instability
This section provides practical advice for addressing stability issues during experiments.
Q6: My compound appears to be degrading rapidly in my aqueous assay buffer. What are the likely causes and how can I mitigate this?
A: Rapid degradation in an aqueous buffer is most commonly due to oxidative degradation, especially if your buffer is at neutral or slightly basic pH and has not been de-gassed.
-
Troubleshooting Steps:
-
Check the pH: Ensure your buffer pH is not excessively high (>8), which can accelerate amine oxidation.
-
De-gas Your Solvents: Before preparing your solution, sparge all aqueous buffers with an inert gas like nitrogen or argon for 15-20 minutes to remove dissolved oxygen.
-
Use Antioxidants: Consider adding a small amount of a compatible antioxidant (e.g., L-ascorbic acid, sodium metabisulfite) to your buffer system, but first verify it doesn't interfere with your assay.
-
Consider Metal Contamination: If you suspect metal ion catalysis, add a chelating agent like EDTA (ethylenediaminetetraacetic acid) at a low concentration (e.g., 0.1 mM) to sequester trace metals.
-
Work Quickly: Prepare solutions immediately before use and keep them on ice to slow down reaction kinetics.
-
Q7: I'm seeing new, unexpected peaks in my HPLC analysis after sample preparation. How do I determine if they are degradants?
A: This is a classic problem that requires a systematic approach. The new peaks could be degradants, contaminants, or artifacts of your sample preparation.
-
Investigation Strategy:
-
Inject a Blank: First, inject your sample diluent (blank) to ensure the peaks are not coming from your solvent or system.
-
Peak Track: Compare the chromatogram to a reference standard that has been freshly prepared and minimally handled.
-
Perform a Mini-Stress Test: Take a fresh sample and expose it to a mild stress condition (e.g., leave it on the benchtop under light for a few hours, or heat it gently). If the new peaks increase in size while your main peak decreases, they are likely degradants.
-
Use Mass Spectrometry (LC-MS): The most definitive way to identify degradants is to analyze the sample by LC-MS. Look for masses corresponding to expected degradation pathways (e.g., +14 for oxidation to an imine followed by hydrolysis to a carbonyl, or isomerization for photolytic rearrangement).
-
Q8: How can I prevent photodegradation during my experiments?
A: Given the known photosensitivity of the isoxazole ring, preventing light exposure is critical for data integrity.
-
Preventative Measures:
-
Use Amber Glassware: Always use amber vials or glassware for preparing and storing solutions.
-
Wrap in Foil: For clear containers or reaction vessels, wrap them securely in aluminum foil.
-
Minimize Room Light Exposure: Work in a dimly lit area when possible, and avoid leaving samples exposed on the benchtop, especially under direct overhead lighting.
-
Autosampler Protection: If samples will sit in an HPLC or other autosampler for an extended period, use amber vials and ensure the autosampler tray is covered or shielded from light.
-
Section 4: Protocols for Stability Assessment
To formally characterize the stability of this compound, a forced degradation study is the industry-standard approach.[10][11][12] This involves intentionally stressing the molecule to generate potential degradants and develop a stability-indicating analytical method.
Q9: How do I perform a comprehensive forced degradation study on this compound?
A: A forced degradation study systematically exposes the compound to various stress conditions to identify its degradation pathways and products. The goal is to achieve modest degradation (typically 10-20%) to ensure that the primary degradation products are formed without being subsequently degraded themselves.[13]
Caption: Workflow for a forced degradation study.
Experimental Protocol: Forced Degradation Study
-
Preparation: Prepare a 1 mg/mL stock solution of this compound in 50:50 acetonitrile/water.
-
Control Sample (T=0): Immediately dilute an aliquot of the stock solution to the target analytical concentration (e.g., 50 µg/mL) with the mobile phase and analyze. This is your baseline.
-
Stress Conditions: Set up the following reactions in parallel, using the stock solution.
-
Acid Hydrolysis: Mix 1 mL of stock with 1 mL of 0.1 M HCl. Place in a heating block at 60 °C.
-
Base Hydrolysis: Mix 1 mL of stock with 1 mL of 0.1 M NaOH. Place in a heating block at 60 °C.
-
Oxidation: Mix 1 mL of stock with 1 mL of 3% H₂O₂. Keep at room temperature, protected from light.
-
Thermal Degradation: Place a vial of the stock solution in an oven at 80 °C. Separately, place a vial of the solid compound in the same oven.
-
Photolytic Degradation: Place a vial of the stock solution in a photostability chamber, exposing it to light according to ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter).
-
-
Sampling: Withdraw aliquots from each stress condition at specified time points (e.g., 2, 8, 24 hours).
-
Quenching/Neutralization:
-
For acid samples, neutralize with an equivalent amount of 0.1 M NaOH.
-
For base samples, neutralize with an equivalent amount of 0.1 M HCl.
-
Dilute all samples to the target analytical concentration with the mobile phase.
-
-
Analysis: Analyze all samples using a validated stability-indicating HPLC method, preferably with both UV and MS detection.
-
Evaluation: Compare the chromatograms. Calculate the percentage degradation, assess the mass balance, and use MS data to propose structures for any significant degradation products (>1%).
Data Summary: Expected Outcomes of Forced Degradation
| Stress Condition | Severity | Expected Outcome | Potential Major Degradants |
| Acid Hydrolysis | 0.1 M HCl, 60 °C | Moderate degradation possible with prolonged exposure. | Isoxazole ring-opened products. |
| Base Hydrolysis | 0.1 M NaOH, 60 °C | Moderate to significant degradation expected. | Isoxazole ring-opened products. |
| Oxidation | 3% H₂O₂, RT | Significant degradation of the amine side chain expected. | Imine, aldehyde, and other oxidized species. |
| Thermal | 80 °C (Solution/Solid) | Minor to moderate degradation expected over 24h. | Products may be similar to photolytic/hydrolytic pathways. |
| Photolytic | ICH Q1B | Significant degradation of the isoxazole ring is likely. | Rearranged oxazole isomers, products of azirine intermediate. |
Q10: What would be a good starting point for a stability-indicating HPLC method for this compound?
A: A stability-indicating method must be able to resolve the parent compound from all its potential degradation products and any formulation excipients. A reverse-phase HPLC method with gradient elution is typically a good starting point.
-
Column: C18, 2.1 x 100 mm, 1.8 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: Start at 5% B, ramp to 95% B over 10 minutes, hold for 2 minutes, then return to initial conditions and re-equilibrate.
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 35 °C
-
Detection: UV at 230 nm (or an appropriate lambda max). Mass Spectrometry (ESI+) for peak identification.
Rationale: The C18 column provides good retention for moderately polar compounds. The acidic mobile phase (formic acid) ensures the amine is protonated, leading to better peak shape. A gradient elution is essential to ensure that both early-eluting polar degradants and potentially later-eluting non-polar degradants are effectively separated from the main peak.
References
- Prediction of Thermal and Oxidative Degradation of Amines to Improve Sustainability of CO2 Absorption Process. (n.d.). MDPI.
- Effects of Amine Structures on Oxidative Degradation of Amine-Functionalized Adsorbents for CO2 Capture. (n.d.). ACS Publications.
- Oxidative Degradation of Amines With High-Temperature Cycling. (n.d.). ResearchGate.
- This compound hydrochloride. (n.d.). Chem-Impex.
- New Amines for CO 2 Capture. II. Oxidative Degradation Mechanisms. (n.d.). ACS Publications.
- Oxidative degradation of amine solvents for CO2 capture. (2015, May 19). The University of Texas at Austin.
- Ultrafast photodegradation of isoxazole and isothiazolinones by UV254 and UV254/H2O2 photolysis in a microcapillary reactor. (2020, February 1). PubMed.
- Ultrafast photodegradation of isoxazole and isothiazolinones by UV254 and UV254/H2O2 photolysis in a microcapillary reactor. (2019, October 21). ResearchGate.
- Ultrafast photodegradation of isoxazole and isothiazolinones by UV254 and UV254/H2O2 photolysis in a microcapillary reactor. (n.d.). IRIS UniPA.
- Harnessing the Intrinsic Photochemistry of Isoxazoles for the Development of Chemoproteomic Crosslinking Methods. (2021, December 27). bioRxiv.
- Isoxazole. (n.d.). Wikipedia.
- Structure and stability of isoxazoline compounds. (2025, August 10). ResearchGate.
- Hydrolysis of pyrimidine N-oxides to isoxazole derivatives. (n.d.). ACS Publications.
- Forced Degradation – A Review. (2022, November 30). Author, Source.
- Forced Degradation Studies: Regulatory Considerations and Implementation. (n.d.). Author, Source.
- Forced Degradation Study: An Important Tool in Drug Development. (2014, January). Asian Journal of Research in Chemistry.
- Development of forced degradation and stability indicating studies of drugs—A review. (n.d.). NIH.
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. mdpi.com [mdpi.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Isoxazole - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. biorxiv.org [biorxiv.org]
- 10. biomedres.us [biomedres.us]
- 11. ajrconline.org [ajrconline.org]
- 12. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. biopharminternational.com [biopharminternational.com]
Technical Support Center: Overcoming Low Regioselectivity in Isoxazole Synthesis
Welcome to our dedicated technical support center for researchers, chemists, and drug development professionals engaged in isoxazole synthesis. This guide is designed to provide expert insights and practical solutions to one of the most common challenges in this field: controlling regioselectivity. Poor regioselectivity not only complicates purification and reduces yields but can also lead to the development of incorrect lead compounds. Here, we dissect the underlying causes of this issue and offer field-proven troubleshooting strategies and detailed protocols to steer your synthesis toward the desired regioisomer.
Frequently Asked Questions (FAQs)
Q1: I'm performing a 1,3-dipolar cycloaddition between a terminal alkyne and a nitrile oxide and obtaining a mixture of 3,5- and 3,4-disubstituted isoxazoles. How can I favor the formation of the 3,5-disubstituted isomer?
A1: This is a classic regioselectivity challenge in isoxazole synthesis. The formation of the 3,5-disubstituted regioisomer is often the thermodynamically favored product but achieving high selectivity requires careful control of reaction conditions, particularly through catalysis.
Expertise & Experience: The regiochemical outcome of the Huisgen 1,3-dipolar cycloaddition is governed by the Frontier Molecular Orbital (FMO) interactions between the nitrile oxide (the 1,3-dipole) and the alkyne (the dipolarophile). Generally, the reaction is controlled by the interaction between the Highest Occupied Molecular Orbital (HOMO) of one component and the Lowest Unoccupied Molecular Orbital (LUMO) of the other. For many terminal alkynes, the orbital coefficients are larger on the unsubstituted carbon, which favors the formation of the 3,5-isomer. However, this preference can be weak, leading to mixtures.
Troubleshooting & Optimization:
-
Copper(I) Catalysis: The most reliable method to ensure high regioselectivity for the 3,5-isomer is the use of a copper(I) catalyst.[1][2] The mechanism is believed to involve the formation of a copper acetylide intermediate, which then reacts with the nitrile oxide in a highly regioselective manner.[1]
-
Catalyst Choice: Common and effective catalysts include CuI, or a combination of CuSO₄·5H₂O with a reducing agent like sodium ascorbate to generate Cu(I) in situ.
-
Inert Atmosphere: The active Cu(I) species can be oxidized to the inactive Cu(II) state by atmospheric oxygen. Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) is crucial for maintaining catalytic activity.
-
Ligands: The addition of ligands, such as tris(benzyltriazolylmethyl)amine (TBTA), can stabilize the Cu(I) catalyst and improve its efficacy.
-
-
Slow Addition of Nitrile Oxide Precursor: Nitrile oxides are unstable and prone to dimerization to form furoxans, which reduces the yield of the desired isoxazole.[3] Generating the nitrile oxide in situ from a stable precursor (e.g., an aldoxime or a hydroximoyl chloride) and adding it slowly to the reaction mixture containing the alkyne and catalyst can maintain a low concentration of the nitrile oxide, thereby minimizing dimerization and favoring the cycloaddition.
Q2: My goal is to synthesize a 3,4-disubstituted isoxazole, but the reaction predominantly yields the 3,5-isomer. What strategies can I employ to reverse the regioselectivity?
A2: Shifting the selectivity towards the 3,4-disubstituted isomer, which is often the kinetically disfavored product, requires specific catalytic systems or a change in synthetic strategy.
Expertise & Experience: While copper catalysts are excellent for producing 3,5-isomers, other transition metals can alter the regiochemical outcome. Ruthenium(II) catalysts, for instance, have been shown to favor the formation of 3,4-disubstituted isoxazoles.[4] The mechanism is thought to involve a different coordination mode of the reactants to the metal center compared to copper. An alternative approach is to modify the electronic properties of the dipolarophile.
Troubleshooting & Optimization:
-
Ruthenium(II) Catalysis: Employing a ruthenium(II) catalyst, such as [RuCl₂(p-cymene)]₂, can effectively steer the reaction towards the 3,4-isomer.[4][5] These reactions often proceed smoothly at room temperature with high yields and regioselectivity.[4]
-
Lewis Acid Catalysis with β-Enamino Diketones: A powerful method for accessing 3,4-disubstituted isoxazoles involves the cyclocondensation of β-enamino diketones with hydroxylamine in the presence of a Lewis acid like boron trifluoride etherate (BF₃·OEt₂).[6] The Lewis acid activates a carbonyl group, directing the cyclization to selectively form the 3,4-disubstituted product.[6]
-
Enamine-Triggered [3+2] Cycloaddition: A metal-free approach involves the reaction of aldehydes with N-hydroximidoyl chlorides in the presence of a secondary amine catalyst (e.g., pyrrolidine) to form an enamine in situ. This enamine then acts as the dipolarophile in a highly regioselective cycloaddition to yield 3,4-disubstituted isoxazoles after an oxidative workup.[7][8] Non-polar solvents tend to give higher yields in this reaction.[7][8]
Q3: I am getting a difficult-to-separate mixture of regioisomers. How can I confirm the identity of each isomer and quantify the ratio?
A3: Accurate characterization is key to diagnosing and solving regioselectivity issues. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for this purpose.
Expertise & Experience: The chemical environment of the protons and carbons in the isoxazole ring is distinct for each regioisomer. Specific 1D and 2D NMR experiments can unambiguously determine the substitution pattern.
Troubleshooting & Optimization:
-
¹H NMR: The chemical shift of the isoxazole ring proton (at C4 or C5) can be a good indicator. However, its position can vary significantly based on the nature of the substituents, so it is not always a definitive diagnostic tool on its own.
-
¹³C NMR: The chemical shifts of the carbon atoms in the isoxazole ring are also distinct for each isomer.
-
2D NMR (HMBC and NOESY):
-
Heteronuclear Multiple Bond Correlation (HMBC): This is often the most definitive technique. For a 3,5-disubstituted isoxazole, you will observe a correlation between the proton on the substituent at C5 and the carbon at C4 of the isoxazole ring. Conversely, for a 3,4-disubstituted isomer, correlations will be seen between the protons on the C4 substituent and the carbons of the isoxazole ring (C3 and C5).
-
Nuclear Overhauser Effect Spectroscopy (NOESY): NOE enhancements can be observed between the protons of a substituent and the nearby protons on the adjacent substituent or the isoxazole ring, providing spatial information that can help elucidate the substitution pattern.
-
-
Quantification: The ratio of the regioisomers can be determined by integrating the well-resolved signals corresponding to each isomer in the ¹H NMR spectrum of the crude reaction mixture.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Yield and Formation of Byproducts | Dimerization of Nitrile Oxide: The in situ generated nitrile oxide is reacting with itself to form a furoxan byproduct.[3] | 1. Use a slight excess of the alkyne dipolarophile. 2. Add the nitrile oxide precursor (e.g., aldoxime and base) slowly to the reaction mixture to keep the nitrile oxide concentration low. 3. Optimize the reaction temperature; higher temperatures can favor dimerization. |
| Poor Regioselectivity (Near 1:1 Mixture) | Insufficient Control of FMO Interactions: The electronic and steric preferences for one isomer over the other are weak under thermal, uncatalyzed conditions. | 1. For 3,5-isomers: Introduce a Cu(I) catalyst (e.g., CuI or CuSO₄/sodium ascorbate) and run the reaction under an inert atmosphere.[1][2] 2. For 3,4-isomers: Use a Ru(II) catalyst.[4][5] 3. Consider an alternative synthetic route, such as the cyclocondensation of β-enamino diketones with hydroxylamine using a Lewis acid.[6] |
| Catalyst Inactivity (in Catalyzed Reactions) | Oxidation of Catalyst: For Cu(I) catalyzed reactions, the active species may be oxidized to inactive Cu(II). Catalyst Poisoning: Impurities in starting materials can poison the catalyst. | 1. Ensure the reaction is performed under a rigorously inert atmosphere (N₂ or Ar). 2. Add a reducing agent like sodium ascorbate to regenerate Cu(I). 3. Purify all starting materials before use. |
| Inconsistent Results | Variability in Reaction Conditions: Minor changes in solvent, temperature, or rate of addition can affect the regiochemical outcome. | 1. Standardize the reaction setup and procedure. 2. Screen different solvents; polar solvents can sometimes alter selectivity.[3][9] 3. Precisely control the reaction temperature. |
Experimental Protocols
Protocol 1: Regioselective Synthesis of 3,5-Disubstituted Isoxazoles via Copper(I) Catalysis
This protocol is adapted from methods that utilize copper(I) to achieve high regioselectivity for the 3,5-isomer.[1]
-
Reaction Setup: To a flame-dried Schlenk flask under an argon atmosphere, add the terminal alkyne (1.0 mmol), CuSO₄·5H₂O (0.05 mmol, 5 mol%), and sodium ascorbate (0.1 mmol, 10 mol%).
-
Solvent Addition: Add a mixture of t-BuOH and H₂O (1:1, 5 mL).
-
Reactant Addition: In a separate flask, dissolve the aldoxime (1.1 mmol) and triethylamine (1.2 mmol) in the same solvent mixture.
-
Slow Addition: Add the aldoxime/base solution dropwise to the alkyne-containing flask over 1 hour using a syringe pump.
-
Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress by TLC.
-
Workup and Purification: Upon completion, quench the reaction with saturated aqueous NH₄Cl and extract the product with ethyl acetate. Dry the combined organic layers over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify the crude product by column chromatography on silica gel.
Protocol 2: Regioselective Synthesis of 3,4-Disubstituted Isoxazoles using a Lewis Acid
This method employs BF₃·OEt₂ to direct the regioselective cyclocondensation of a β-enamino diketone with hydroxylamine.[6]
-
Reactant Mixture: To a solution of the β-enamino diketone (0.5 mmol) in acetonitrile (4 mL), add hydroxylamine hydrochloride (0.6 mmol, 1.2 equiv.) and pyridine (1.4 equiv.).
-
Lewis Acid Addition: Cool the mixture in an ice bath and add BF₃·OEt₂ (2.0 equiv.) dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC).
-
Workup and Purification: Quench the reaction with saturated aqueous NaHCO₃ solution and extract the product with ethyl acetate. Dry the organic layer over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify the residue by column chromatography to obtain the desired 3,4-disubstituted isoxazole.
Visualizations
Caption: Regiochemical pathways in 1,3-dipolar cycloaddition for isoxazole synthesis.
Caption: A workflow for troubleshooting poor regioselectivity in isoxazole synthesis.
References
- Alves, D., de la Torre, A. F., & de Oliveira, E. R. (2016). Development of methodologies for the regioselective synthesis of four series of regioisomer isoxazoles from β-enamino diketones. RSC Advances, 6(73), 69315-69325. [Link]
- Organic Chemistry Portal. (n.d.). Synthesis of 3,4-Disubsituted Isoxazoles via Enamine [3+2] Cycloaddition. [Link]
- Tang, S., He, J., Sun, Y., He, L., & She, X. (2009). Efficient and Regioselective One-Pot Synthesis of 3-Substituted and 3,5-Disubstituted Isoxazoles. Organic Letters, 11(17), 3982-3985. [Link]
- Alves, D., de la Torre, A. F., & de Oliveira, E. R. (2016). Development of methodologies for the regioselective synthesis of four series of regioisomer isoxazoles from β-enamino diketones. RSC Advances, 6(73), 69315-69325. [Link]
- da Silva, A. L., de la Torre, A. F., de Oliveira, E. R., & Alves, D. (2016). Development of methodologies for the regioselective synthesis of four series of regioisomer isoxazoles from β-enamino diketones. RSC Advances, 6(73), 69315-69325. [Link]
- Cossío, F. P., & de Cózar, A. (2013). In-Plane Aromaticity in 1,3-Dipolar Cycloadditions. Solvent Effects, Selectivity, and Nucleus-Independent Chemical Shifts. The Journal of Organic Chemistry, 78(10), 4979-4987. [Link]
- Harris, T. M., Harris, C. M., & Hill, P. J. (1995). Attached Nitrogen Test by 13C-14N Solid-State NMR Spectroscopy for the Structure Determination of Heterocyclic Isomers. Journal of the American Chemical Society, 117(1), 433-434. [Link]
- Wikipedia. (n.d.). 1,3-Dipolar cycloaddition. [Link]
- Al-Azzawi, F. J., & Al-Rawi, J. M. A. (2019). Theoretical Study of Solvent Effects on 1,3- Dipolar Cycloaddition Reaction. Iraqi Journal of Science, 60(9), 2004-2015. [Link]
- Abdessadak, O., Ouabane, M., El-Mernissi, R., El Yazidi, M., & Bouachrine, M. (2024). Chemical reactivity and regioselectivity investigation for the formation of 3,5-disubstituted isoxazole via cycloaddition [2 + 3] and antitrypanosomal activity prediction. Computational and Theoretical Chemistry, 1233, 114478. [Link]
- Li, H., Wang, Y., Chen, L., & Luo, J. (2015). New Synthetic Method for 3,5-Disubstituted Isoxazole. Chemical Journal of Chinese Universities, 36(4), 660-664. [Link]
- Cossío, F. P., & de Cózar, A. (2013). In-Plane Aromaticity in 1,3-Dipolar Cycloadditions. Solvent Effects, Selectivity, and Nucleus-Independent Chemical Shifts. The Journal of Organic Chemistry, 78(10), 4979-4987. [Link]
- Kumar, A., Sharma, P., & Kumar, V. (2025). Advances in isoxazole chemistry and their role in drug discovery. RSC Advances, 15, 12345-12367. [Link]
- ResearchGate. (n.d.). Frontier molecular orbital representation of 3-methyl-4-(1-phenyl-ethylidene)-isoxazole-5(4H)-one. [Link]
- ResearchGate. (n.d.). Reaction scope for mechanochemical Ru-catalyzed synthesis of 3,4-disubstituted isoxazoles. [Link]
- Di Gioia, M. L., Costanzo, P., De Nino, A., Maiuolo, L., Nardi, M., Olivito, F., & Procopio, A. (2020). Recent Developments on 1,3-Dipolar Cycloaddition Reactions by Catalysis in Green Solvents.
- Wang, X.-D., Zhu, L.-H., Liu, P., Wang, X.-Y., Yuan, H.-Y., & Zhao, Y.-L. (2019). Copper-Catalyzed Cascade Cyclization Reactions of Diazo Compounds with tert-Butyl Nitrite and Alkynes: One-Pot Synthesis of Isoxazoles. The Journal of Organic Chemistry, 84(24), 16214-16221. [Link]
- Harris, T. M., Harris, C. M., & Hill, P. J. (1995). Attached Nitrogen Test by 13C-14N Solid-State NMR Spectroscopy for the Structure Determination of Heterocyclic Isomers. Journal of the American Chemical Society, 117(1), 433-434. [Link]
- ResearchGate. (n.d.). Chemical Reactivity and regioselectivity investigation for the formation of 3,5-disubstituted isoxazole via cycloaddition [2+3] and antitrypanosomal activity prediction. [Link]
- Organic Chemistry Portal. (n.d.). Isoxazole synthesis. [Link]
- Qiu, D., Jiang, C., Gao, P., & Yuan, Y. (2023). Lewis acid-promoted direct synthesis of isoxazole derivatives. Beilstein Journal of Organic Chemistry, 19, 1562-1567. [Link]
- Pinto, D. C. G. A., Silva, A. M. S., & Cavaleiro, J. A. S. (2012). Advanced NMR techniques for structural characterization of heterocyclic structures. In Structure and Bonding of Metal Complexes. InTech. [Link]
- Qiu, D., Jiang, C., Gao, P., & Yuan, Y. (2023). Lewis acid-promoted direct synthesis of isoxazole derivatives. Beilstein Journal of Organic Chemistry, 19, 1562-1567. [Link]
- Abdessadak, O., Ouabane, M., El-Mernissi, R., El Yazidi, M., & Bouachrine, M. (2024). Chemical reactivity and regioselectivity investigation for the formation of 3,5-disubstituted isoxazole via cycloaddition [2 + 3] and antitrypanosomal activity prediction. Computational and Theoretical Chemistry, 1233, 114478. [Link]
- Xi, C., Chen, C., & Liu, B. (2012). Synthesis of 3,5-disubstituted isoxazoles via Cope-type hydroamination of 1,3-dialkynes. Organic Letters, 14(9), 2418-2421. [Link]
- ResearchGate. (n.d.). ChemInform Abstract: Ruthenium-Catalyzed Cycloaddition of Nitrile Oxides and Alkynes: Practical Synthesis of Isoxazoles. [Link]
- Boyd, D. R., Sharma, N. D., & Dalton, H. (1995). I 7 0 NMR SPECTROSCOPY OF HETEROCYCLES: SUBSTITUENT EFFECTS IN 3,5-DlARYL-ISOXAZOLES AND 3,5-DIARYLISOXAZOLINES. Magnetic Resonance in Chemistry, 33(9), 707-710. [Link]
- Ballini, R., Barboni, L., & Giarlo, G. (2003). Synthesis of 3,5-disubstituted isoxazoles by domino reductive Nef reaction/cyclization of β-nitroenones. Organic & Biomolecular Chemistry, 1(15), 2694-2696. [Link]
- Chen, M.-T., Li, Y.-R., Wang, Z.-Q., Jiang, S., Jia, Z.-H., & Zhang, D.-W. (2025). The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. Pharmaceuticals, 18(8), 1179. [Link]
- Nguyen, T. H., & Sorensen, E. J. (2019). Synthesis of 3,4,5-trisubstituted isoxazoles in water via a [3 + 2]-cycloaddition of nitrile oxides and 1,3-diketones, β-ketoesters, or β-ketoamides. Beilstein Journal of Organic Chemistry, 15, 2236-2243. [Link]
- ResearchGate. (n.d.). Frontier molecular orbital and energy levels computed in B3LYP/6–311 ++ g(2df,2p) level. [Link]
- ResearchGate. (n.d.). ¹H and ¹³C NMR chemical shifts of the regioisomers 2a, 3a, 4a, and 5a. [Link]
- Qiu, D., Jiang, C., Gao, P., & Yuan, Y. (2023). Lewis acid-promoted direct synthesis of isoxazole derivatives. Beilstein Journal of Organic Chemistry, 19, 1562-1567. [Link]
- Qiu, D., Jiang, C., Gao, P., & Yuan, Y. (2023). Lewis acid-promoted direct synthesis of isoxazole derivatives. Beilstein Journal of Organic Chemistry, 19, 1562-1567. [Link]
- ResearchGate. (n.d.).
- The Organic Chemistry Tutor. (2019, January 19). synthesis of isoxazoles [Video]. YouTube. [Link]
- Wikipedia. (n.d.). Frontier molecular orbital theory. [Link]
- Yu, Z.-X. (2012). A Frontier Molecular Orbital Theory Approach to Understanding the Mayr Equation and to Quantifying Nucleophilicity and Electrophilicity by Using HOMO and LUMO Energies. Asian Journal of Organic Chemistry, 1(1), 24-27. [Link]
- Grygorenko, O. O., Artamonov, O. S., Komarov, I. V., & Mykhailiuk, P. K. (2018). Regioselective synthesis of isoxazole and 1,2,4-oxadiazole-derived phosphonates via [3 + 2] cycloaddition. Organic & Biomolecular Chemistry, 16(44), 8549-8557. [Link]
- Sharma, P., Kumar, A., & Kumar, V. (2021). An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold. RSC Advances, 11(53), 33621-33647. [Link]
- Kamal, A., Bharathi, E. V., Reddy, J. S., Ramaiah, M. J., Dastagiri, D., Reddy, M. K., ... & Bhadra, M. P. (2016). The synthetic and therapeutic expedition of isoxazole and its analogs. Journal of Enzyme Inhibition and Medicinal Chemistry, 31(sup3), 1-22. [Link]
- The Organic Chemistry Tutor. (2025, February 4). How Molecules React, Frontier Molecular Orbital Theory | A Hand Wavy Guide [Video]. YouTube. [Link]
- Kumar, A., Sharma, P., & Kumar, V. (2025). Advances in isoxazole chemistry and their role in drug discovery. RSC Advances, 15, 12345-12367. [Link]
Sources
- 1. Isoxazole synthesis [organic-chemistry.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Synthesis of 3,4,5-trisubstituted isoxazoles in water via a [3 + 2]-cycloaddition of nitrile oxides and 1,3-diketones, β-ketoesters, or β-ketoamides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Development of methodologies for the regioselective synthesis of four series of regioisomer isoxazoles from β-enamino diketones - PMC [pmc.ncbi.nlm.nih.gov]
- 7. thieme-connect.com [thieme-connect.com]
- 8. Synthesis of 3,4-Disubsituted Isoxazoles via Enamine [3+2] Cycloaddition [organic-chemistry.org]
- 9. pubs.acs.org [pubs.acs.org]
Technical Support Center: Optimization of 1,3-Dipolar Cycloaddition Reactions
Welcome to the Technical Support Center for 1,3-Dipolar Cycloaddition Reactions. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of this powerful synthetic tool. As Senior Application Scientists, we have compiled field-proven insights and data-driven solutions to the most common challenges encountered in the lab.
Troubleshooting Guide: From Low Yields to Isomeric Mixtures
This guide addresses specific experimental issues in a question-and-answer format, providing not just solutions but the underlying scientific rationale to empower your experimental design.
Issue 1: Low or No Yield of the Desired Cycloadduct
Question: My 1,3-dipolar cycloaddition reaction is resulting in a low yield or failing completely. What are the likely causes and how can I systematically troubleshoot this?
Answer: Low yields are a frequent challenge and can originate from several factors, primarily related to the stability of the reactants, reaction kinetics, and the reaction environment. A systematic approach is crucial for diagnosis.
Causality-Driven Troubleshooting Workflow:
A primary culprit for low yield is the stability of the 1,3-dipole, especially for species like nitrones or azomethine ylides which can be prone to decomposition or side reactions.[1] Dipolarophile reactivity is also a key factor; electron-poor or strained dipolarophiles generally exhibit higher reactivity.[2]
Experimental Protocol: Step-by-Step Yield Optimization
-
Assess Reactant Stability & Purity:
-
1,3-Dipole: For thermally sensitive dipoles like some nitrones, consider in situ generation.[1][3] If using an isolated dipole, verify its purity by NMR and ensure it has been stored correctly. Azides are generally stable, but their purity is still crucial.
-
Dipolarophile: Ensure the dipolarophile is pure and free from inhibitors. For instance, in copper-catalyzed azide-alkyne cycloadditions (CuAAC), contaminants like thiols can poison the catalyst.[4]
-
-
Evaluate Reaction Conditions:
-
Solvent: While classic Huisgen cycloadditions are known for their relative insensitivity to solvent polarity, certain conditions can influence reaction rates.[5][6] For some cycloadditions, polar or aqueous media can accelerate the reaction due to hydrophobic effects and stabilization of the transition state through hydrogen bonding.[3] A solvent screen is often a valuable first step in optimization.[7]
-
Temperature: Many 1,3-dipolar cycloadditions require thermal activation. If the reaction is sluggish at room temperature, cautiously increase the temperature. Monitor for decomposition of starting materials or products. Microwave irradiation can be an effective method to reduce reaction times and potentially improve yields.[1]
-
Stoichiometry: While a 1:1 ratio is a common starting point, using a slight excess (1.1-1.5 equivalents) of the more stable and accessible reactant can drive the reaction to completion.[4]
-
-
Consider Catalysis:
-
Lewis Acids: For reactions involving dipoles like nitrones or carbonyl ylides, the addition of a Lewis acid (e.g., ZnCl₂, AlMe₃, Ti(OTs)₂-TADDOLate) can activate the dipolarophile, increasing the reaction rate and influencing stereoselectivity.[1][8][9]
-
Copper (for CuAAC): In "click chemistry," the Cu(I) species is the active catalyst.[4] Ensure a reducing agent (e.g., sodium ascorbate) is present to maintain the copper in its active state and use a stabilizing ligand (e.g., THPTA, BTTAA) to prevent catalyst precipitation and protect biomolecules from degradation.[10]
-
Caption: Troubleshooting workflow for low-yield 1,3-dipolar cycloadditions.
Issue 2: Poor Regioselectivity
Question: My reaction produces a mixture of regioisomers. How can I control the regioselectivity of the cycloaddition?
Answer: Regioselectivity in 1,3-dipolar cycloadditions is governed by the electronic properties of the dipole and dipolarophile, as described by Frontier Molecular Orbital (FMO) theory.[5] Steric effects can also play a significant role.[5]
Controlling Regioselectivity: An FMO-Guided Approach
The reaction can be classified into three types based on the dominant interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reactants.[11][12]
-
Type I (Normal Electron Demand): The reaction is controlled by the HOMO of the dipole and the LUMO of the dipolarophile. This is favored when the dipolarophile has electron-withdrawing groups.[11]
-
Type II: Both HOMO-LUMO energy gaps are similar, potentially leading to a mixture of regioisomers.
-
Type III (Inverse Electron Demand): The reaction is controlled by the LUMO of the dipole and the HOMO of the dipolarophile, favored by electron-donating groups on the dipolarophile.[13]
Strategies for Improving Regioselectivity:
-
Modify Electronic Properties:
-
To favor a specific regioisomer, you can modify the substituents on either the dipole or the dipolarophile. For example, in nitrone-olefin cycloadditions, an electron-withdrawing group on the olefin will favor the formation of the 4-substituted isoxazolidine, while an electron-donating group favors the 5-substituted product.[14]
-
-
Catalysis:
-
Metal Catalysis: Lewis acids can coordinate to the dipolarophile, lowering its LUMO energy and enhancing the regioselectivity in normal electron demand reactions.[8] In azide-alkyne cycloadditions, the use of a copper catalyst specifically yields the 1,4-disubstituted 1,2,3-triazole, whereas the thermal reaction often gives a mixture of 1,4- and 1,5-regioisomers.[15] Ruthenium catalysis, conversely, can favor the 1,5-regioisomer.[16]
-
-
Solvent Effects:
Table 1: Influence of Dipolarophile Substituents on Regioselectivity in Nitrone-Olefin Cycloadditions
| Dipolarophile Substituent (R') | Electronic Nature | Dominant FMO Interaction | Predicted Major Regioisomer |
| -CO₂R, -CN, -CHO | Electron-Withdrawing | HOMO(nitrone)-LUMO(dipolarophile) | 4-substituted isoxazolidine[14] |
| -Alkyl, -Aryl | Electron-Donating/Neutral | LUMO(nitrone)-HOMO(dipolarophile) | 5-substituted isoxazolidine[14] |
| -OR, -NR₂ | Electron-Donating | LUMO(nitrone)-HOMO(dipolarophile) | 5-substituted isoxazolidine |
Frequently Asked Questions (FAQs)
Q1: What is the fundamental mechanism of a 1,3-dipolar cycloaddition?
A1: The 1,3-dipolar cycloaddition is a type of pericyclic reaction, specifically a [4πs + 2πs] cycloaddition.[2] It involves a 1,3-dipole (a molecule with 4 π-electrons delocalized over three atoms) and a dipolarophile (a 2 π-electron system, typically an alkene or alkyne).[5][16] The reaction proceeds through a concerted mechanism, meaning both new sigma bonds are formed simultaneously in a single transition state, leading to a five-membered heterocyclic ring.[6][18] This concerted nature is why the reaction is stereospecific with respect to the dipolarophile's geometry.[5]
Caption: General mechanism of a 1,3-dipolar cycloaddition.
Q2: How do I choose the right solvent for my reaction?
A2: The choice of solvent depends on the specific cycloaddition. While many thermal 1,3-dipolar cycloadditions show little rate dependence on solvent polarity, this is not a universal rule.[5][6] For catalyzed reactions, the solvent choice is critical. For example, in CuAAC, aqueous solutions or polar aprotic solvents like DMSO and DMF are common, often used with ligands that enhance copper's solubility and stability.[10][19] Some studies have shown that "on-water" conditions (suspending insoluble reagents in water) can lead to significant rate acceleration.[3] A good starting point is to consult the literature for similar substrate systems, but empirical screening of a few diverse solvents (e.g., toluene, acetonitrile, ethanol, water) is often necessary for full optimization.[7]
Q3: My starting materials are complex biomolecules. What special considerations should I take?
A3: When working with biomolecules, reaction conditions must be biocompatible (physiological pH, aqueous media, ambient temperature).
-
Copper-Free Click Chemistry: For sensitive systems like RNA or proteins, copper-catalyzed reactions can cause degradation.[10] In these cases, Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) is a superior alternative as it proceeds without a metal catalyst.[10]
-
Steric Hindrance: The azide or alkyne functionality on a large biomolecule might be sterically hindered or buried within a hydrophobic core, making it inaccessible.[20][21] To overcome this, you can try increasing the reaction temperature modestly or adding organic co-solvents like DMSO to help expose the reactive site.[21]
-
Ligand Choice: In CuAAC with biomolecules, the choice of a copper-stabilizing ligand is critical to prevent the metal from binding to the biomolecule itself, which can both inhibit the reaction and damage the substrate.[21]
Q4: Can I predict the stereochemical outcome of my reaction?
A4: Yes, to a large extent. 1,3-dipolar cycloadditions are stereospecific with respect to the dipolarophile; the stereochemistry of the alkene (cis or trans) is retained in the product.[5][6] Diastereoselectivity (the formation of endo vs. exo products, for example) can be more complex and is influenced by steric interactions and, in catalyzed reactions, the chiral environment provided by the catalyst. Chiral Lewis acids are widely used to induce high levels of enantioselectivity in these reactions.[22][23]
References
- Recent Developments on 1,3-Dipolar Cycloaddition Reactions by Catalysis in Green Solvents. (2019). MDPI. [Link]
- 1,3-Dipolar cycloaddition. Wikipedia. [Link]
- 1,3 dipolar cycloaddition Reactions. Slideshare. [Link]
- A REVIEW ON 1,3-DIPOLAR CYCLOADDITION REACTIONS IN BIOCONJUGATION AND IT'S IMPORTANCE IN PHARMACEUTICAL CHEMISTRY. IJRPC. [Link]
- Theoretical Study of Solvent Effects on 1,3- Dipolar Cycloaddition Reaction. JOURNAL OF UNIVERSITY OF BABYLON for Pure and Applied Sciences. [Link]
- Computational Study of Transition States Selectivity, Solvent Effects, and Bicyclo Formation The 1,3-Dipolar Cycloaddition of Nitrile Oxide to Vinylacetic Acid. SciELO. [Link]
- Theoretical Study of Solvent Effects on 1,3- Dipolar Cycloaddition Reaction. JOURNAL OF UNIVERSITY OF BABYLON for Pure and Applied Sciences. [Link]
- Optimization of the 1,3-dipolar cycloaddition reaction.
- Asymmetric Catalysis of 1,3-Dipolar Cycloaddition Reactions – the Concepts of Activation and Induction of Asymmetry. PMC - NIH. [Link]
- "Copper-Catalyzed Azide--Alkyne Click Chemistry for Bioconjugation". In: Current Protocols in Chemical Biology. Jena Bioscience. [Link]
- Catalytic enantioselective 1,3-dipolar cycloaddition reactions of nitrones.
- Recent Advances of Catalytic Asymmetric 1,3-Dipolar Cycloadditions. Chemical Reviews. [Link]
- A Kinetic Exploration of the [3+2] Nitrone-Olefin Cycloadditions as a Bioconjug
- Recent Advances of 1,3-Dipolar Cycloaddition Chemistry for Alkaloid Synthesis.
- The Huisgen Reaction: Milestones of the 1,3‐Dipolar Cycloaddition. PMC - PubMed Central. [Link]
- Green Protocols in Heterocycle Syntheses via 1,3-Dipolar Cycloadditions. Frontiers. [Link]
- Click Chemistry Azide-Alkyne Cycloaddition. Organic Chemistry Portal. [Link]
- Optimization of 1,3-dipolar cycloaddition reaction conditions.
- Acyclic nitronate olefin cycloaddition (ANOC): regio- and stereospecific synthesis of isoxazolines. Chemical Science (RSC Publishing). [Link]
- Asymmetric Catalysis of 1,3-Dipolar Cycloaddition Reactions – the Concepts of Activation and Induction of Asymmetry. Scilit. [Link]
- Computational Insights into the Regioselectivity of 1,3-Dipolar Cycloadditions inside Carbon Nanotubes.
- Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjug
- Optimization of the reaction conditions for the 1,3-dipolar cycloaddition reaction.
- Huisgen 1,3-Dipolar Cycloaddition. Organic Chemistry Portal. [Link]
- Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition. PMC - NIH. [Link]
- Acceleration and regioselectivity switching in 1,3-dipolar cycloaddition reactions confined in a bis-calix[10]pyrrole cage. Chemical Science (RSC Publishing). [Link]
- Regioselectivity of the 1,3-Dipolar Cycloaddition of Organic Azides to 7-Heteronorbornadienes. Synthesis of β-Substituted Furans/Pyrroles.
- Click Reaction Looking Weird?. Reddit. [Link]
- Nitrone-olefin (3+2) cycloaddition. Wikipedia. [Link]
- Click Chemistry Problems (Copper Catalyzed Azide-Alkyne Cycloaddition). Reddit. [Link]
- A DNA-Compatible [3+2] Nitrone–Olefin Cycloaddition Suitable for DEL Syntheses.
- The 1,3‐Dipolar Cycloaddition: From Conception to Quantum Chemical Design. PMC. [Link]
- Solvent-Free 1,3-Dipolar Cycloadditions of Nitrones for a More Sustainable Synthesis of Glycomimetics. MDPI. [Link]
- 1,3-Dipolar Cycloaddition Reactions and Nitrones : An Overview C (1). Chemical Science Review and Letters. [Link]
- Click chemstry: Why does it sometimes work and other times it doesn't?.
- The 1,3‐Dipolar Cycloaddition: From Conception to Quantum Chemical Design. Wiley Online Library. [Link]
- Troubleshooting: How to Improve Yield. Department of Chemistry : University of Rochester. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Huisgen 1,3-Dipolar Cycloaddition [organic-chemistry.org]
- 3. mdpi.com [mdpi.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. 1,3-Dipolar cycloaddition - Wikipedia [en.wikipedia.org]
- 6. 1,3 dipolar cycloaddition Reactions | PPTX [slideshare.net]
- 7. researchgate.net [researchgate.net]
- 8. Asymmetric Catalysis of 1,3-Dipolar Cycloaddition Reactions – the Concepts of Activation and Induction of Asymmetry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. scilit.com [scilit.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 12. researchgate.net [researchgate.net]
- 13. scielo.br [scielo.br]
- 14. Nitrone-olefin (3+2) cycloaddition - Wikipedia [en.wikipedia.org]
- 15. Click Chemistry [organic-chemistry.org]
- 16. ijrpc.com [ijrpc.com]
- 17. Acceleration and regioselectivity switching in 1,3-dipolar cycloaddition reactions confined in a bis-calix[4]pyrrole cage - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 18. The Huisgen Reaction: Milestones of the 1,3‐Dipolar Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 19. reddit.com [reddit.com]
- 20. jenabioscience.com [jenabioscience.com]
- 21. Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. pubs.acs.org [pubs.acs.org]
Technical Support Center: Strategies for Minimizing Side Product Formation in Amine Synthesis
<><>
Welcome to the Technical Support Center for amine synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of amine synthesis. Our goal is to provide you with in-depth, field-proven insights and troubleshooting strategies to minimize the formation of unwanted side products, thereby improving yield, purity, and overall process efficiency.
Introduction: The Ubiquitous Challenge of Selectivity in Amine Synthesis
Amines are fundamental building blocks in organic chemistry, critical to the synthesis of pharmaceuticals, agrochemicals, and fine chemicals. However, their inherent nucleophilicity and basicity, while key to their reactivity, also present significant challenges in controlling selectivity. Side reactions such as over-alkylation, enamine formation, and the generation of various impurities are common hurdles. This guide will dissect the root causes of these issues in common amine synthesis methodologies and provide actionable, evidence-based solutions.
Part 1: Troubleshooting Common Amine Synthesis Reactions
This section addresses specific issues encountered during popular amine synthesis routes. Each subsection is structured as a "Problem/Solution" formatted FAQ.
Reductive Amination: The Workhorse of C-N Bond Formation
Reductive amination is a cornerstone of amine synthesis, valued for its versatility in converting carbonyl compounds and amines into more substituted amines.[1][2] However, it is not without its challenges.
Root Cause: The product of the initial reductive amination, a more substituted amine, is often more nucleophilic than the starting amine. This leads to a "runaway" reaction where the product amine competes with the starting amine for reaction with the carbonyl compound, leading to over-alkylation.[3][4]
Solutions:
-
Stoichiometric Control: Using a large excess of the starting amine can statistically favor the reaction of the carbonyl with the intended amine. However, this is not always practical, especially with valuable amines.
-
Stepwise Procedure: A more controlled approach involves a two-step process.[5]
-
Imine Formation: First, form the imine by reacting the carbonyl compound with the amine, often with the removal of water using a dehydrating agent like molecular sieves or a Dean-Stark apparatus.
-
Reduction: Once imine formation is complete (monitored by techniques like TLC or NMR), the reducing agent is added. This prevents the product amine from being present in the reaction mixture during the imine formation step.[1]
-
-
Choice of Reducing Agent: The choice of reducing agent is critical for selectivity.[6]
-
Sodium Triacetoxyborohydride (STAB): This is often the reagent of choice for one-pot reductive aminations.[2][6] It is a mild and selective reducing agent that is particularly effective for a wide range of aldehydes and ketones.[5][6] Its bulkiness can also help to disfavor the reaction with the more sterically hindered, over-alkylated iminium ions.
-
Sodium Cyanoborohydride (NaBH₃CN): This reagent is highly selective for the reduction of the protonated imine (iminium ion) over the starting carbonyl group, allowing for convenient one-pot reactions.[1][6][7] However, its high toxicity is a significant drawback.[6]
-
Sodium Borohydride (NaBH₄): A potent and cost-effective reducing agent, but its lack of selectivity often necessitates a two-step procedure to avoid reduction of the starting carbonyl.[1][6]
-
Experimental Protocol: Stepwise Reductive Amination to Minimize Over-Alkylation
-
Imine Formation:
-
To a solution of the aldehyde or ketone (1.0 equiv) in a suitable solvent (e.g., methanol, dichloroethane), add the primary or secondary amine (1.0-1.2 equiv).
-
If necessary, add a dehydrating agent such as anhydrous magnesium sulfate or molecular sieves.
-
Stir the reaction at room temperature and monitor the formation of the imine by TLC or LC-MS until the limiting reagent is consumed.
-
-
Reduction:
-
Cool the reaction mixture in an ice bath.
-
Slowly add sodium borohydride (NaBH₄) (1.5 equiv) portion-wise.
-
Allow the reaction to warm to room temperature and stir until the imine is fully consumed (monitor by TLC or LC-MS).
-
-
Work-up:
-
Quench the reaction by the slow addition of water.
-
Extract the product with a suitable organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude amine by column chromatography or distillation.[8]
-
Root Cause: Inefficient imine formation is a common reason for a stalled reductive amination. The equilibrium between the carbonyl compound, the amine, and the imine/water can be unfavorable.
Solutions:
-
pH Optimization: The pH of the reaction is crucial. A slightly acidic pH (typically 4-6) is often optimal to catalyze imine formation by protonating the carbonyl oxygen, while not excessively protonating the amine nucleophile.[9][10]
-
Water Removal: The formation of the imine intermediate generates water. Removing this water can drive the equilibrium towards the product. This can be achieved using:
-
Dehydrating agents: Molecular sieves, anhydrous MgSO₄, or Na₂SO₄.
-
Azeotropic removal: Using a Dean-Stark apparatus with a solvent that forms an azeotrope with water (e.g., toluene).
-
-
Lewis Acid Catalysis: The addition of a Lewis acid, such as Ti(OiPr)₄, can activate the carbonyl group towards nucleophilic attack by the amine.[9]
Data Presentation: Comparison of Common Reducing Agents for Reductive Amination
| Reducing Agent | Selectivity | Reactivity | Advantages | Disadvantages |
| Sodium Borohydride (NaBH₄) | Low | High | Cost-effective, potent.[6] | Can reduce starting carbonyl; often requires a two-step process.[1][6] |
| Sodium Cyanoborohydride (NaBH₃CN) | High | Moderate | Excellent selectivity for iminium ions; allows for one-pot reactions.[1][6][7] | Highly toxic; generates cyanide byproducts.[6] |
| Sodium Triacetoxyborohydride (STAB) | High | Mild | Mild and highly selective; good for a wide range of substrates.[2][5][6] | More expensive than NaBH₄. |
| H₂/Pd, Pt, or Ni | High | Varies | "Green" reducing agent; high selectivity.[2] | Requires specialized equipment for handling hydrogen gas. |
Visualization: Troubleshooting Logic for Reductive Amination
Caption: Troubleshooting workflow for low product yield.[9]
Gabriel Synthesis: A Classic for Primary Amines
The Gabriel synthesis is a reliable method for preparing primary amines from primary alkyl halides, effectively avoiding the over-alkylation issues seen with direct alkylation of ammonia.[11][12][13]
Root Cause: Low yields in the Gabriel synthesis can often be attributed to issues with the alkylation step or the final deprotection step.
Solutions:
-
Alkylation Step:
-
Substrate Scope: The Gabriel synthesis works best with primary alkyl halides. Secondary alkyl halides are prone to elimination reactions, and tertiary, vinyl, and aryl halides do not undergo the required Sₙ2 reaction.[13][14]
-
Solvent Choice: A polar aprotic solvent like DMF is often the best choice to facilitate the Sₙ2 reaction.[15]
-
-
Deprotection Step:
-
Harsh Conditions: Traditional deprotection with strong acids or bases can be harsh and may not be suitable for substrates with sensitive functional groups.[15]
-
Ing-Manske Procedure: A milder alternative is the use of hydrazine (NH₂NH₂) in a refluxing alcohol to cleave the N-alkylphthalimide.[13][15] This method is generally more compatible with a wider range of functional groups.
-
Visualization: Gabriel Synthesis Workflow
Caption: Key steps in the Gabriel synthesis of primary amines.
Hofmann Rearrangement: From Amides to Amines
The Hofmann rearrangement is a valuable method for the synthesis of primary amines with one fewer carbon atom than the starting amide.[16][17][18]
Root Cause: The reaction conditions of the Hofmann rearrangement, which typically involve a strong base and an oxidizing agent, can lead to side reactions if not carefully controlled. The isocyanate intermediate is also highly reactive.[17][19]
Solutions:
-
Temperature Control: The rearrangement of the N-bromoamide anion to the isocyanate is often initiated by warming. Careful control of the reaction temperature is crucial to prevent decomposition and side reactions.
-
Alternative Reagents: For base-sensitive substrates, milder conditions have been developed using reagents like lead tetraacetate or hypervalent iodine reagents under mildly acidic conditions.[19]
-
Trapping the Isocyanate: If the desired product is not the primary amine, the isocyanate intermediate can be trapped with an alcohol or an amine to form a carbamate or a urea, respectively.[18]
Part 2: General Strategies for Minimizing Side Products
Beyond reaction-specific troubleshooting, several overarching principles can be applied to improve the outcome of amine synthesis.
The Role of Steric Hindrance
Steric hindrance can be a powerful tool to control selectivity. Bulky substituents on the amine or the electrophile can disfavor over-alkylation or other unwanted reactions.[20][21][22][23] For instance, in reductive amination, a sterically hindered amine is less likely to undergo a second alkylation.
Protecting Groups: A Chemist's Best Friend
When other strategies fail, the use of protecting groups for the amine functionality is an effective way to prevent unwanted side reactions.[24][25][26][27][28] The ideal protecting group is easily installed, stable to the desired reaction conditions, and readily removed under mild conditions.
Common Amine Protecting Groups:
| Protecting Group | Abbreviation | Introduction Reagent | Removal Conditions |
| tert-Butoxycarbonyl | Boc | Di-tert-butyl dicarbonate (Boc)₂O | Strong acid (e.g., TFA)[25] |
| Carboxybenzyl | Cbz or Z | Benzyl chloroformate | Catalytic hydrogenation (H₂/Pd-C)[24] |
| 9-Fluorenylmethyloxycarbonyl | Fmoc | Fmoc-Cl or Fmoc-OSu | Base (e.g., piperidine)[24] |
Visualization: The Logic of Using a Protecting Group
Caption: General workflow for using an amine protecting group.
Purification Strategies for Amines
Even with optimized reaction conditions, some side products may be unavoidable. Effective purification is therefore essential.
-
Acid-Base Extraction: The basicity of amines allows for their separation from neutral or acidic impurities. By washing the organic reaction mixture with an aqueous acid, the amine is protonated and moves into the aqueous layer. The layers can then be separated, and the aqueous layer basified to regenerate the free amine, which can then be extracted back into an organic solvent.[29]
-
Chromatography: Column chromatography on silica gel is a common method for purifying amines. However, the acidic nature of silica can sometimes lead to peak tailing or decomposition. This can often be mitigated by adding a small amount of a basic modifier, such as triethylamine or ammonia, to the eluent.[30]
-
Crystallization/Salt Formation: For solid amines, crystallization can be a highly effective purification technique. Alternatively, forming a salt of the amine with an acid can facilitate purification by crystallization.[31][32]
References
- Comparative analysis of different reducing agents in amin
- Hofmann Rearrangement: Videos & Practice Problems. Pearson.
- Protecting Groups for Amines: Carbam
- Reductive Amination, and How It Works. (2017). Master Organic Chemistry.
- Optimization of reaction conditions for synthesis of imine and amide from amines and alcohols. (n.d.).
- Tuning the steric hindrance of alkylamines: a predictive model of steric editing of planar amines. (n.d.). PMC - NIH.
- Trichloroacetic acid fueled practical amine purifications. (2022). PMC - PubMed Central - NIH.
- Boc Protecting Group for Amines. (n.d.). Chemistry Steps.
- Protection for the AMINE.pptx. (n.d.).
- Selective and Waste‐Free Isolation of High Purity Primary Amines from Amine and Reaction Mixtures by Selective Ammonium Carbamate Crystallization. (2025).
- What is Gabriel Phthalimide Synthesis Reaction?. (n.d.). BYJU'S.
- One of the reductants for reductive amination: sodium cyanoborohydride. (2024). ChemicalBook.
- Reductive amin
- Alkyl Halides: Gabriel Synthesis to Primary Amines (Potassium Phthalimide). (n.d.). OrgoSolver.
- Troubleshooting reductive amination reaction conditions. (n.d.). Benchchem.
- Amine synthesis by reductive amination (reductive alkylation). (n.d.). Organic Chemistry Portal.
- The Gabriel Synthesis. (2025). Master Organic Chemistry.
- Hofmann rearrangement. (n.d.). Wikipedia.
- How do I purify ionizable organic amine compounds using flash column chrom
- 23.13: Protection of Amino Groups in Synthesis. (2021). Chemistry LibreTexts.
- How do I purify the resulting compound after a nitro- to amine-group reduction?. (2014).
- Protective Groups. (n.d.). Organic Chemistry Portal.
- Workup: Amines. (n.d.). University of Rochester.
- The effect of steric hindrance in amines, and sterically destabilized twisted amides …. (n.d.).
- A New Measurement of Amine Steric Hindrance – N Exposure. (n.d.). OSTI.GOV.
- Hofmann Rearrangement: Mechanism & Examples. (n.d.). NROChemistry.
- The Hofmann and Curtius Rearrangements. (2017). Master Organic Chemistry.
- Hofmann Rearrangement. (n.d.). Alfa Chemistry.
- Electronic vs. Steric Hindrance Effects in Amine Ligands to Ru-Based Initiators for ROMP. (2025). J. Braz. Chem. Soc..
- N-Dealkyl
- 24.6: Synthesis of Amines. (2025). Chemistry LibreTexts.
- Struggling with Reductive Amination: Tips for Isol
- The Synthesis of Sterically Hindered Amides. (n.d.). CHIMIA.
- Sodium cyanoborohydride reductive amin
- Optimization of the reaction conditions a. (n.d.).
- Specific solvent issues with Reductive Amination/Alkyl
- Optimizing reaction conditions for the synthesis of 4-aminobutyronitrile deriv
- Amines. (n.d.). NCERT.
- Alkylation of Amines (Sucks!). (2017). Master Organic Chemistry.
- Gabriel Synthesis. (n.d.). Thermo Fisher Scientific - ES.
- Synthesis of secondary and tertiary amines. (n.d.). Organic Chemistry Portal.
- Amine - Reactions, Synthesis, Properties. (2025). Britannica.
- Gabriel synthesis. (n.d.). Wikipedia.
- Optimization of the reaction conditions of amide synthesis.. (n.d.).
- 24.6 Synthesis of Amines. (n.d.).
- Amines: Synthesis and Reactions. (2021). Al-Mustansiriyah University.
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Reductive amination - Wikipedia [en.wikipedia.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. 24.6 Synthesis of Amines – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 5. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. One of the reductants for reductive amination: sodium cyanoborohydride_Chemicalbook [chemicalbook.com]
- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. echemi.com [echemi.com]
- 11. byjus.com [byjus.com]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
- 13. Gabriel synthesis - Wikipedia [en.wikipedia.org]
- 14. orgosolver.com [orgosolver.com]
- 15. Gabriel Synthesis | Thermo Fisher Scientific - JP [thermofisher.com]
- 16. Hofmann Rearrangement Explained: Definition, Examples, Practice & Video Lessons [pearson.com]
- 17. Hofmann rearrangement - Wikipedia [en.wikipedia.org]
- 18. alfa-chemistry.com [alfa-chemistry.com]
- 19. Hofmann Rearrangement: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 20. Tuning the steric hindrance of alkylamines: a predictive model of steric editing of planar amines - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. osti.gov [osti.gov]
- 23. researchgate.net [researchgate.net]
- 24. masterorganicchemistry.com [masterorganicchemistry.com]
- 25. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]
- 26. Protection for the AMINE.pptx [slideshare.net]
- 27. chem.libretexts.org [chem.libretexts.org]
- 28. Protective Groups [organic-chemistry.org]
- 29. Workup [chem.rochester.edu]
- 30. biotage.com [biotage.com]
- 31. Trichloroacetic acid fueled practical amine purifications - PMC [pmc.ncbi.nlm.nih.gov]
- 32. researchgate.net [researchgate.net]
Technical Support Center: Chiral GC Analysis Troubleshooting Guide
Welcome to the Technical Support Center for Chiral Gas Chromatography (GC) Analysis. This guide is designed for researchers, scientists, and drug development professionals to navigate the nuances of chiral separations. As a Senior Application Scientist, I have structured this guide to move beyond simple checklists, focusing on the underlying principles to empower you to diagnose and resolve issues effectively. Our goal is to ensure the integrity and robustness of your analytical results.
Section 1: Peak Integrity and Resolution Issues
The primary goal of chiral GC is to achieve baseline separation of enantiomers. Issues in this area are common and can often be resolved by systematically evaluating the chromatographic system.
Q1: Why are my enantiomeric peaks not separating or showing poor resolution?
Poor or non-existent separation is a fundamental challenge in chiral analysis, indicating that the subtle stereochemical differences between enantiomers are not being adequately discriminated by the chromatographic system.
Causality: Enantiomeric separation on a chiral stationary phase (CSP) is a thermodynamic process governed by the differential interaction energies between each enantiomer and the CSP. Insufficient interaction time or suboptimal conditions will fail to exploit these small energy differences.
Troubleshooting Protocol:
-
Verify Column Selection: The choice of the chiral stationary phase is paramount. Not all CSPs are suitable for all classes of compounds.[1] Derivatized cyclodextrin phases are widely effective for many separations, but the specific derivative (e.g., acetylated, propionylated) can dramatically alter selectivity.[1][2]
-
Action: Consult column selection guides from manufacturers and literature for your specific analyte class. Ensure you are using a column known to be effective for similar compounds.[2]
-
-
Optimize Oven Temperature Program: Temperature directly influences the thermodynamics of partitioning and interaction. A temperature ramp that is too fast will not allow for sufficient interaction between the analytes and the chiral stationary phase, leading to co-elution.[2]
-
Adjust Carrier Gas Flow Rate (Linear Velocity): The carrier gas velocity dictates the residence time of the analytes on the column. While excessively high flow rates can reduce interaction time, for hydrogen, higher linear velocities (e.g., 60-80 cm/s) can sometimes improve resolution.[2]
-
Action: Methodically vary the linear velocity to find the optimal balance between analysis time and resolution.
-
Q2: My peaks are present, but they are tailing severely. What is the cause and how can I fix it?
Peak tailing, characterized by an asymmetrical peak with a drawn-out latter half, is a common issue that degrades resolution and compromises accurate integration.
Causality: Tailing is often a result of secondary, undesirable interactions between the analyte and active sites within the GC system, or it can be a sign of column overload.
Troubleshooting Protocol:
-
Assess for Column Overload: Chiral stationary phases have a limited sample capacity. Exceeding this capacity leads to peak distortion, which often manifests as tailing on cyclodextrin-based columns.[2] Chiral compounds can exhibit overloading at lower concentrations than achiral compounds.[2]
-
Inspect for System Activity: Active sites, such as exposed silanols in the liner, on glass wool, or at the column inlet, can cause strong, unwanted interactions with polar analytes, leading to tailing.[2][4]
-
Check for Proper Column Installation: An improperly cut or installed column can create dead volume and turbulence, contributing to peak tailing.[5]
Q3: My peaks are fronting. What does this indicate?
Peak fronting, the inverse of tailing, presents as a sharp rise and a sloping front of the peak. It typically points to issues with sample concentration or solubility.[2]
Causality: Fronting can occur when the column is overloaded with a highly concentrated sample or when the sample is not fully soluble in the injection solvent, leading to an uneven band being introduced to the column.[2][7]
Troubleshooting Protocol:
-
Address Concentration Overload: A highly concentrated sample plug can lead to fronting.[2]
-
Verify Sample Solubility: If the analyte has poor solubility in the injection solvent, it may precipitate in the liner, leading to a distorted injection band.
-
Action: Ensure your sample is fully dissolved. You may need to select a more appropriate solvent that is compatible with both your sample and the stationary phase.
-
Section 2: Baseline and Extraneous Peak Issues
A stable, clean baseline is essential for sensitive and accurate quantification. Drifting baselines and ghost peaks can obscure true analyte signals and lead to erroneous results.
Q4: I am observing a rising baseline during my temperature program. What is the likely cause?
A rising baseline is typically indicative of column bleed, where the stationary phase itself begins to degrade and elute from the column at elevated temperatures.[7][8]
Causality: Column bleed is often caused by oxygen damage or operating the column above its maximum recommended temperature.[8][9] Oxygen, even at trace levels in the carrier gas, can catalyze the degradation of the stationary phase, especially at high temperatures.[8]
Troubleshooting Protocol:
-
Verify Operating Temperatures: Ensure the oven temperature program does not exceed the column's maximum isothermal temperature limit.[9] Operating near the maximum temperature for extended periods accelerates degradation.[9]
-
Check for System Leaks: Air leaks are a primary cause of oxygen damage.[6]
-
Action: Use an electronic leak detector to systematically check all fittings, from the gas trap to the injector and detector connections.
-
-
Ensure High-Purity Carrier Gas: The carrier gas must be of high purity (99.9995% or better) and passed through effective oxygen and moisture traps.[10]
-
Action: Replace gas traps regularly as part of your preventive maintenance schedule.
-
-
Properly Condition the Column: A new column must be properly conditioned to remove residual solvents and low molecular weight siloxanes.
Q5: My chromatogram shows sharp, unexpected "ghost" peaks. How do I identify their source?
Ghost peaks are extraneous peaks that appear in a chromatogram, not originating from the injected sample.[13][14] Their shape can provide clues to their origin. Sharp, well-defined peaks often indicate contamination introduced at or before the inlet, while broad humps may suggest carryover from a previous injection.[10][13]
Causality: Ghost peaks can arise from various sources, including contaminated carrier gas, a dirty injector, septum bleed, or carryover from previous, highly concentrated samples.[7][14]
Troubleshooting Workflow:
The following diagram illustrates a systematic approach to diagnosing the source of ghost peaks.
Sources
- 1. gcms.cz [gcms.cz]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. pharmaguru.co [pharmaguru.co]
- 5. elementlabsolutions.com [elementlabsolutions.com]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. Chromatography Troubleshooting Guides-Gas Chromatography | Thermo Fisher Scientific - BR [thermofisher.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. Preventing Column Bleed in Gas Chromatography | Phenomenex [phenomenex.com]
- 10. agilent.com [agilent.com]
- 11. GC column conditioning | Analytical Consumables & Spare Parts Singapore | Shimadzu Asia Pacific [shopshimadzu.com]
- 12. GC Tech Tip: GC Column Conditioning and Testing | Phenomenex [phenomenex.com]
- 13. it.restek.com [it.restek.com]
- 14. de.restek.com [de.restek.com]
Technical Support Center: Enhancing Resolution in Chiral Chromatography
Welcome to the Technical Support Center for Chiral Chromatography. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of enantiomeric separations. As a Senior Application Scientist, I will provide not just procedural steps but also the underlying scientific reasoning to empower you to make informed decisions during your method development and troubleshooting processes.
The Essence of Chiral Resolution
In chiral chromatography, the goal is to separate stereoisomers, which are molecules with the same chemical formula and connectivity but different three-dimensional arrangements. These non-superimposable mirror images, known as enantiomers, often exhibit different pharmacological and toxicological properties.[1] Achieving baseline resolution (Rs > 1.5) is therefore critical in pharmaceutical development and quality control.[1]
The cornerstone of successful chiral separation is the formation of transient diastereomeric complexes between the analyte enantiomers and a chiral stationary phase (CSP).[2][3] The subtle differences in the stability of these complexes lead to different retention times and, thus, separation.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during your experiments.
Issue 1: Poor or No Resolution (Rs < 1.5)
This is one of the most common challenges in chiral chromatography.
Question: My enantiomers are co-eluting or showing very poor resolution. What should I do?
Answer: Poor resolution can stem from several factors, including an inappropriate choice of CSP, suboptimal mobile phase composition, or incorrect temperature.[4] A systematic approach is necessary to pinpoint the cause.
Underlying Cause & Recommended Actions:
-
Inappropriate Chiral Stationary Phase (CSP): The selection of the CSP is the most critical factor for a successful chiral separation.[1] Different CSPs have different chiral selectors, such as polysaccharides (cellulose or amylose derivatives), cyclodextrins, proteins, or Pirkle-type phases, each offering unique interaction mechanisms.[1][5] Polysaccharide-based columns are widely used due to their broad applicability.[1]
-
Suboptimal Mobile Phase: The mobile phase composition plays a crucial role in modulating the interactions between the analyte and the CSP.[7][8]
-
Expert Insight: In normal-phase mode (e.g., hexane/alcohol mixtures), the alcohol modifier competes with the analyte for polar interaction sites on the CSP. Adjusting the type and concentration of the alcohol can significantly impact selectivity. In reversed-phase mode (e.g., acetonitrile/water), organic modifiers and additives influence the hydrophobic and ionic interactions.
-
Protocol:
-
Vary the organic modifier concentration: In normal phase, try varying the alcohol (e.g., isopropanol, ethanol) concentration.
-
Change the organic modifier: Sometimes, switching from isopropanol to ethanol, or a combination of the two, can dramatically improve resolution.
-
Additives for acidic or basic compounds: For acidic compounds, adding a small amount of an acid like trifluoroacetic acid (TFA) or acetic acid (0.1%) can improve peak shape and resolution by suppressing ionization.[4][9][10] For basic compounds, an amine additive like diethylamine (DEA) (0.1%) can have a similar effect by minimizing secondary interactions with the stationary phase.[4][11]
-
-
-
Incorrect Temperature: Temperature affects the thermodynamics and kinetics of the chiral recognition process.[4][12]
-
Expert Insight: Generally, lower temperatures enhance the stability of the transient diastereomeric complexes, leading to increased selectivity and resolution.[4][5][6] However, this is not a universal rule; in some entropy-driven separations, higher temperatures can improve resolution.[13]
-
Protocol: If your system has a column oven, experiment with a range of temperatures (e.g., 10°C to 40°C) to find the optimum.[9] Maintain a stable temperature to within ±1°C for reproducibility.[5][6]
-
-
Low Flow Rate: Chiral separations often benefit from lower flow rates, as this provides more time for the enantiomers to interact with the CSP.[5][6][9]
-
Protocol: Start with the manufacturer's recommended flow rate and then try decreasing it in small increments (e.g., from 1.0 mL/min to 0.8 mL/min).[9]
-
Troubleshooting Workflow for Poor Resolution
Caption: A step-by-step workflow for troubleshooting poor enantiomeric resolution.
Issue 2: Poor Peak Shape (Tailing or Fronting)
Asymmetric peaks can compromise resolution and the accuracy of quantification.
Question: My peaks are tailing. What is the cause and how can I fix it?
Answer: Peak tailing is often caused by secondary, undesirable interactions between the analyte and the stationary phase, or by column overload.[4]
Underlying Cause & Recommended Actions:
-
Secondary Interactions: For acidic or basic compounds, interactions with residual silanols on the silica support or other active sites on the CSP can lead to tailing.
-
Column Overload: Injecting too much sample can saturate the stationary phase, leading to peak broadening and tailing.[9][14]
-
Column Contamination or Degradation: The accumulation of strongly retained impurities on the column can create active sites and lead to poor peak shape.[15]
-
Protocol:
-
Column Wash: Disconnect the column from the detector and flush it with a strong solvent as recommended by the manufacturer.[4] For immobilized polysaccharide-based CSPs, stronger solvents like THF or DMF may be used.[16]
-
Column Trimming: If washing doesn't help, trimming the first few centimeters of the column inlet can remove accumulated contaminants.[15]
-
Column Replacement: If the above steps fail, the column may be irreversibly damaged and need replacement.[16]
-
-
Question: My peaks are fronting. What does this indicate?
Answer: Peak fronting is less common than tailing and is often a sign of sample overload or poor sample solubility in the mobile phase.[14]
Underlying Cause & Recommended Actions:
-
Concentration Overload: A highly concentrated sample can lead to fronting.
-
Protocol: Dilute your sample.[14]
-
-
Poor Sample Solubility: If the sample is not fully soluble in the mobile phase, it can lead to an uneven band being introduced onto the column.
-
Protocol: Ensure your sample is fully dissolved in the mobile phase or a solvent compatible with the mobile phase.[3] Ideally, the sample solvent should be weaker than the mobile phase.
-
Data Presentation: Effect of Mobile Phase Additives on Peak Shape
| Analyte Type | Problem | Additive | Typical Concentration | Mechanism of Action |
| Acidic | Tailing | Acetic Acid or TFA | 0.1% | Suppresses analyte ionization |
| Basic | Tailing | Diethylamine (DEA) | 0.1% | Competes for active silanol sites |
Issue 3: Irreproducible Retention Times and Resolution
Consistency is key for reliable analytical results.
Question: My retention times and resolution are shifting between runs. What could be the cause?
Answer: Drifting retention times can be caused by several factors, including insufficient column equilibration, temperature fluctuations, and changes in the mobile phase composition.
Underlying Cause & Recommended Actions:
-
Insufficient Column Equilibration: Chiral stationary phases, especially polysaccharide-based ones, can take a significant amount of time to equilibrate with a new mobile phase.[5][6]
-
Temperature Fluctuations: As discussed earlier, temperature has a significant impact on chiral separations. Even small changes in ambient temperature can affect retention times and resolution.
-
Mobile Phase Instability: The mobile phase composition can change over time due to the evaporation of volatile components.
-
Protocol: Prepare fresh mobile phase daily and keep the solvent reservoirs capped.[4]
-
-
Column "Memory" Effects: The history of a column, particularly the use of acidic or basic additives, can impact subsequent separations.[17]
-
Expert Insight: Additives can be strongly adsorbed onto the stationary phase and may require extensive washing to remove. It is good practice to dedicate columns to specific methods or types of analytes.
-
Protocol: If you suspect a memory effect, flush the column extensively with a strong, compatible solvent.
-
Experimental Workflow for Method Validation
Caption: A simplified workflow for the validation of a chiral HPLC method.
Frequently Asked Questions (FAQs)
Q1: How do I choose the right chiral column to start with?
A1: Column selection can be challenging.[18] Many manufacturers provide column selection guides based on the functional groups of your analyte.[18] A good starting point is to screen a set of columns with different polysaccharide-based CSPs (e.g., cellulose and amylose derivatives) under both normal-phase and reversed-phase conditions.[5]
Q2: What is the difference between coated and immobilized polysaccharide-based columns?
A2: In coated columns, the chiral polymer is physically adsorbed onto the silica support. This limits the range of solvents that can be used, as some solvents can strip the coating.[3] Immobilized columns have the chiral polymer covalently bonded to the silica, allowing for the use of a wider range of solvents and making the column more robust.[16]
Q3: Can I use a gradient in chiral chromatography?
A3: While most chiral separations are performed in isocratic mode to ensure reproducibility, gradients can be used in some cases, particularly for screening complex mixtures or for analytes with a wide range of polarities.[11][17] However, re-equilibration of the column between runs is critical.
Q4: My resolution is good, but the analysis time is too long. How can I speed it up?
A4: To reduce the analysis time, you can:
-
Increase the flow rate: This will decrease retention times but may also reduce resolution. A balance needs to be found.
-
Increase the strength of the mobile phase: For example, increase the alcohol percentage in normal phase or the organic solvent percentage in reversed phase.
-
Increase the temperature: Higher temperatures can reduce viscosity and increase mass transfer, leading to shorter analysis times. However, be mindful of the potential impact on resolution.[5][6]
Q5: What are the key parameters for validating a chiral HPLC method?
A5: According to regulatory guidelines, the validation of a chiral method should include specificity, linearity, range, accuracy, precision, and robustness.[19][20] System suitability tests, including resolution, sensitivity, and injector precision, should be performed before each analysis to ensure the system is performing adequately.[19]
References
- Phenomenex Publishes Guide for Chiral Column Selection. (2012). [Link]
- Chiral HPLC column selection and method development guide (Sigma-Aldrich). Bioanalysis Zone. [Link]
- Chiral Recognition in Separation Science: An Overview. (2004).
- Troubleshoot Chiral Column Performance: Efficiency & Resolution. Daicel Chiral Technologies. [Link]
- On Solute Recovery and Productivity in Chiral Resolution through Solid-State Deracemization by Temperature Cycling. (2022). Crystal Growth & Design. [Link]
- Choosing the Right Chiral Column for Your Applic
- The effect of temperature on the separation of enantiomers with coated and covalently immobilized polysaccharide-based chiral st
- Chiral Recognition for Chromatography and Membrane-Based Separations: Recent Developments and Future Prospects. (2021). PubMed Central. [Link]
- Improvement of chiral separation efficiency through temperature control during one time high performance liquid chromatography analysis. (2022). PubMed. [Link]
- The effect of temperature on the separation of enantiomers with coated and covalently immobilized polysaccharide-based chiral stationary phases. (2019).
- System Suitability and Validation for Chiral Purity Assays of Drug Substances. (2007). Pharmaceutical Technology. [Link]
- Chiral analysis. Wikipedia. [Link]
- Chiral recognition by enantioselective liquid chromatography: Mechanisms and modern chiral stationary phases. (2013). University of Vienna. [Link]
- Effect of Temperature on the Chiral Separation of Enantiomers of Some... (2014).
- Playing with Selectivity for Optimal Chiral Separation. (2023).
- Development and Validation of a Reversed-Phase Chiral HPLC Method to Determine the Chiral Purity of Bulk Batches of (S)-Enantiomer in Afoxolaner. (2017).
- Getting Started with Chiral Method Development Part Three: Method Development Optimization. (2023). Regis Technologies. [Link]
- A Validated Chiral HPLC Method for the Enantiomeric separation of Mefloquine. (2018). Research Journal of Pharmacy and Technology. [Link]
- A validated chiral HPLC method for the enantiomeric purity of alogliptin benzo
- How can I improve my chiral column resolution? (2014).
- Chiral Mobile Phase Additives in HPLC Enantioseparations. (2020).
- 6 Top Chiral Chromatography Questions. (2020). Regis Technologies. [Link]
- 10 HPLC Problems and Solutions You Must Know. (2023). uHPLCs. [Link]
- Estimating chiral selector potential of micelle-based mobile phases through the analysis of some enantiomeric mixtures. (2021). Taylor & Francis Online. [Link]
- Trouble with chiral separations. (2020).
- An Overview on Identifying and Solving Common Problems in HPLC Troubleshooting. (2024). International Journal of Scientific Research in Engineering and Management. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Chiral analysis - Wikipedia [en.wikipedia.org]
- 3. 6 Top Chiral Chromatography Questions - Regis Technologies [registech.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. sigmaaldrich.cn [sigmaaldrich.cn]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. Chiral Recognition for Chromatography and Membrane-Based Separations: Recent Developments and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Getting Started with Chiral Method Development Part Three: Method Development Optimization - Regis Technologies [registech.com]
- 11. researchgate.net [researchgate.net]
- 12. The effect of temperature on the separation of enantiomers with coated and covalently immobilized polysaccharide-based chiral stationary phases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. chiraltech.com [chiraltech.com]
- 17. chromatographytoday.com [chromatographytoday.com]
- 18. Guide for Chiral Column Selection | Phenomenex [phenomenex.com]
- 19. chromatographyonline.com [chromatographyonline.com]
- 20. derpharmachemica.com [derpharmachemica.com]
Technical Support Center: Managing Reactant Decomposition in Synthesis
Prepared by: Gemini, Senior Application Scientist
This guide is designed for researchers, scientists, and drug development professionals to effectively troubleshoot and manage reactant decomposition during chemical synthesis. It moves beyond simple procedural lists to provide a deeper understanding of the underlying chemical principles, empowering you to make informed decisions in your experimental work.
Section 1: FAQs - Is My Reactant Decomposing?
This section addresses the initial diagnosis of a potential reactant stability issue.
Q1: My reaction yield is unexpectedly low, or the reaction failed entirely. Could reactant decomposition be the cause?
A: Absolutely. This is one of the most common symptoms of reactant decomposition. If a significant portion of your starting material degrades before it can react, the result will be a diminished yield of your desired product.[1] Before troubleshooting other reaction parameters, it's crucial to verify the stability and purity of your reactants under the reaction conditions.
Q2: My crude reaction mixture looks complex on TLC or NMR, with many unexpected spots or peaks. What does this indicate?
A: A complex crude mixture often points to the formation of multiple side products, which can certainly arise from the decomposition of a reactant.[2] Unstable reactants can break down into various smaller molecules, which may or may not react further to create a cascade of impurities.[3] It is essential to compare the crude analysis to a sample of the starting material to see if the impurities were present initially or formed during the reaction.[4]
Q3: I observed a color change, gas evolution, or an unexpected temperature fluctuation after adding a reactant. Should I be concerned?
A: Yes. Any unanticipated physical change can be an indicator of a decomposition event.
-
Color Change: Formation of colored degradation products.
-
Gas Evolution: Decomposition into gaseous byproducts.
-
Temperature/Pressure Increase: Exothermic decomposition can lead to a rapid increase in temperature and pressure, a dangerous situation known as a thermal runaway.[5][6][7]
Q4: How can I confirm that my reactant is the source of the problem?
A: The best approach is to run a "blank" or control experiment. Stir the reactant in the reaction solvent under the planned reaction conditions (temperature, atmosphere) but without adding the other reagents. Monitor the mixture over time using an appropriate analytical technique (e.g., TLC, LC-MS, GC, or NMR).[8] If you observe the disappearance of the reactant or the appearance of new spots/peaks, you have confirmed its instability under those specific conditions.[9][10]
Section 2: Troubleshooting Guide - Causes & Corrective Actions
Once decomposition is suspected, use this guide to pinpoint the cause and implement a solution.
Issue 1: Thermal Decomposition
Q: Why is temperature such a critical factor in reactant stability?
A: Temperature directly influences the rate of all chemical reactions, including decomposition pathways.[11] Increasing the temperature raises the average kinetic energy of molecules, meaning a larger fraction of them will have sufficient energy to overcome the activation energy (Ea) barrier for decomposition.[12][13][14] For many reactions, the rate roughly doubles for every 10°C increase in temperature.[12] Therefore, even modest heating can dramatically accelerate reactant degradation.[11]
Q: My protocol requires heating. How can I minimize thermal decomposition?
A:
-
Use the Lowest Possible Temperature: Determine the minimum temperature required for the desired reaction to proceed at a reasonable rate.
-
Slow Addition: If the reactant is added to a hot reaction mixture, add it slowly via a syringe pump. This keeps the instantaneous concentration of the sensitive reactant low, minimizing the time it spends at high temperature before it can react.
-
Check for Exotherms: Be aware that the desired reaction itself might be exothermic. If this heat is not dissipated, it can raise the internal temperature and trigger decomposition.[5] Ensure adequate stirring and consider external cooling (e.g., an ice bath) if necessary.[7]
Issue 2: Atmospheric Decomposition (Air & Moisture)
Q: What makes a reactant sensitive to air or moisture?
A: Many highly useful reagents, particularly organometallics (e.g., organolithiums, Grignards) and hydrides, are stoichiometrically sensitive to oxygen and water.[15] They can be rapidly oxidized by O₂ or protonated by H₂O in exothermic reactions that destroy the reagent and can create hazardous conditions.[15] Even ambient humidity adsorbed on glassware surfaces is sufficient to decompose sensitive reagents.[16][17]
Q: How do I properly handle air- and moisture-sensitive reactants?
A: The key is to work under an inert atmosphere, typically dry nitrogen or argon, using specialized techniques and glassware.[15][16][17][18]
-
Glassware Preparation: All glassware must be rigorously dried, either overnight in an oven (>125°C) or by flame-drying under vacuum.[17][19] The hot glassware should be assembled and allowed to cool while being flushed with a stream of inert gas.[16]
-
Inert Atmosphere: The reaction is carried out in a flask sealed with rubber septa, under a positive pressure of inert gas maintained by a gas line connected to a bubbler.[17][18]
-
Reagent Transfer: Liquid reagents are transferred from supplier bottles (like AcroSeal™ or Sure/Seal™ packaging) using dry syringes or a double-tipped needle (cannula).[15][17][18][19] This prevents any exposure to the atmosphere.
Issue 3: Decomposition Catalyzed by Impurities
Q: Can trace impurities in my starting material cause it to decompose?
A: Yes. Impurities can act as catalysts for decomposition. For example, a trace amount of acid or base could catalyze hydrolysis, or residual transition metals from a previous synthetic step could catalyze an oxidation or degradation pathway. This is a critical consideration in drug development, where drug-excipient interactions can lead to the degradation of the active pharmaceutical ingredient (API).[3][20]
Q: My reactant is listed as 98% pure. Is that good enough? How can I purify it further?
A: While 98% purity is often acceptable, the nature of the 2% impurity is critical. If that impurity is a potent catalyst for decomposition, further purification is necessary.[21] The appropriate purification method depends on the physical state of your reactant.[4]
| Purification Method | Best For... | Principle |
| Recrystallization | Crystalline Solids | Dissolving the impure solid in a hot solvent and allowing it to cool. The desired compound crystallizes out in a purer form, leaving impurities behind in the solvent.[22][23] |
| Distillation | Volatile Liquids (MW <350) | Separating liquids with different boiling points. Heating the mixture vaporizes the more volatile component, which is then condensed and collected in a separate flask.[4][22][23] |
| Column Chromatography | Solids or non-volatile oils, especially for <1g scale | Separating components of a mixture based on their differential adsorption onto a stationary phase (e.g., silica gel) as a mobile phase (solvent) is passed through it.[4] |
| Trituration | Solids with highly soluble impurities | Rinsing or suspending an insoluble solid in a solvent in which the impurities are highly soluble, then separating by filtration.[22] |
Section 3: Protocols - Prevention & Mitigation
Protocol 1: Basic Inert Atmosphere Technique (Nitrogen Balloon)
This protocol is suitable for short reactions with moderately sensitive reagents. For highly sensitive or pyrophoric reagents, a Schlenk line is required.[19]
Objective: To create and maintain a dry, oxygen-free atmosphere in a reaction flask.
Materials:
-
Oven-dried round-bottom flask with a stir bar.
-
Rubber septum.
-
Nitrogen gas source.
-
Balloon.
-
Needle and tubing assembly.
Procedure:
-
Dry Glassware: Place the flask in an oven at >125°C for at least 4 hours (or overnight).[16][17]
-
Assemble Hot: While still hot, cap the flask with the rubber septum and clamp it in a fume hood.
-
Purge with Nitrogen: Insert a needle connected to a nitrogen line through the septum as an inlet. Insert a second "vent" needle to allow air to escape.
-
Flush: Allow a gentle stream of nitrogen to flush through the flask for 5-10 minutes as it cools to room temperature.
-
Establish Positive Pressure: Remove the vent needle. Attach the nitrogen line to a balloon to fill it. Once filled, remove the nitrogen line from the balloon and quickly attach the needle assembly.
-
Maintain Atmosphere: Insert the needle from the balloon into the septum of your reaction flask. The positive pressure from the balloon will prevent air from entering. You can now add dry solvents and reagents via syringe through the septum.
Protocol 2: Monitoring a Reaction by Thin-Layer Chromatography (TLC)
Objective: To qualitatively track the consumption of a reactant and the formation of a product.
Materials:
-
TLC plate (e.g., silica gel on aluminum).
-
Developing chamber (e.g., a beaker with a watch glass cover).
-
Eluent (solvent system).
-
Capillary spotters.
-
Visualization method (e.g., UV lamp, iodine chamber, or chemical stain).
Procedure:
-
Prepare the Plate: Using a pencil, gently draw a starting line about 1 cm from the bottom of the TLC plate.
-
Spot the Plate:
-
On the left, spot a sample of your starting reactant (a "standard").
-
In the middle, spot a sample of the reaction mixture (the "reaction").
-
On the right, "co-spot" by applying a spot of the reactant standard first, and then carefully spotting the reaction mixture directly on top of it.
-
-
Develop the Plate: Place a small amount of the eluent in the developing chamber. Place the TLC plate in the chamber, ensuring the starting line is above the solvent level. Cover the chamber and allow the solvent to run up the plate.
-
Visualize: When the solvent front is about 1 cm from the top, remove the plate and immediately mark the solvent front with a pencil. Visualize the spots using the appropriate method.
-
Interpret:
-
t=0: The "reaction" lane should show a strong spot corresponding to your reactant standard.
-
During Reaction: The reactant spot in the "reaction" lane should diminish in intensity, and a new spot (your product) should appear.
-
Completion: The reactant spot should be completely gone from the "reaction" lane.[8] If the reactant spot diminishes but new, undesired spots appear, this is evidence of decomposition.
-
Visual Workflow Guides
Troubleshooting Unexpected Reaction Outcomes
Caption: Standard workflow for handling air- and moisture-sensitive reagents.
References
- Wipf Group, University of Pittsburgh. (2014). Techniques for Handling Air- and Moisture-Sensitive Compounds. [Link]
- Quora. (2022). How does temperature affect the chemical reactions of certain substances?[Link]
- Khan Academy.
- Massachusetts Institute of Technology. (n.d.). Handling air-sensitive reagents AL-134. [Link]
- JoVE. (2023).
- JoVE. (2017). Video: Handling Air- and Water-Sensitive Chemicals Using a Schlenk Line. [Link]
- YouTube. (2025). How Is Reaction Rate Measured By Reactant Disappearance?[Link]
- Wikipedia.
- ResearchGate. (2025). Techniques and Methods to Monitor Chemical Reactions | Request PDF. [Link]
- Moravek. (n.d.). How Purification Differs Between Chemical Research Fields. [Link]
- ResearchGate. (2025).
- University of Rochester, Department of Chemistry. (n.d.).
- Quora. (2024). What are the outline methods of detecting the completion of a reaction during the analysis?[Link]
- ZM Silane Limited. (2025).
- Wikipedia. Chemical kinetics. [Link]
- Scientific Research Publishing. (2016).
- Quora. (2022). How to make sure that a chemical reaction doesn't occur. [Link]
- Britannica.
- University of Rochester, Department of Chemistry. (n.d.). How To: Troubleshoot a Reaction. [Link]
- U.S. Department of Energy. (n.d.). Avoiding Unwanted Chemical Reactions. [Link]
- The Physics Classroom. (n.d.). Decomposition & Synthesis Reactions. [Link]
- Zeal. (2024). Runaway Chemical Reactions: Causes and Prevention. [Link]
- KCAS Bio. (2020). Unstable Small Molecule Therapeutic Analysis. [Link]
- YouTube. (2025).
- PubMed. (1998). Analytical techniques used to study the degradation of proteins and peptides: chemical instability. [Link]
- National Institutes of Health (NIH). (n.d.).
- WIKA blog. (n.d.). How to Prevent Thermal Runaway Reactions with Fast-Response Sensors. [Link]
- Nelson Education. (n.d.). Synthesis Reactions and Decomposition Reactions. [Link]
- Reddit. (2018). I don't know how to approach Decomposition Reactions. [Link]
- Quora. (2020). Are organic compounds less stable than inorganic compounds?[Link]
- JoVE. (2020). Video: Synthesis and Decomposition Reactions. [Link]
- PubMed. (2011). Managing the challenge of chemically reactive metabolites in drug development. [Link]
- University of California, Irvine. (n.d.). Stability/Reactivity/Selectivity Principles. [Link]
- Chemistry LibreTexts. (2023). 14.
- American Journal of Analytical Chemistry. (2016).
- MDPI. (2023). Decomposition of Small Molecules for Fragment-Based Drug Design. [Link]
Sources
- 1. How To [chem.rochester.edu]
- 2. researchgate.net [researchgate.net]
- 3. Drug-Excipient Interactions: Case Studies and Overview of Drug Degradation Pathways [scirp.org]
- 4. How To Run A Reaction [chem.rochester.edu]
- 5. Runaway Chemical Reactions: Causes and Prevention - zeal [zealinstruments.com]
- 6. encyclopedia.che.engin.umich.edu [encyclopedia.che.engin.umich.edu]
- 7. blog.wika.com [blog.wika.com]
- 8. quora.com [quora.com]
- 9. youtube.com [youtube.com]
- 10. researchgate.net [researchgate.net]
- 11. msesupplies.com [msesupplies.com]
- 12. quora.com [quora.com]
- 13. Video: Effect of Temperature Change on Reaction Rate [jove.com]
- 14. Chemical kinetics - Wikipedia [en.wikipedia.org]
- 15. Air-Sensitive Chemistry: Practical and Safety Considerations [fishersci.com]
- 16. ehs.umich.edu [ehs.umich.edu]
- 17. web.mit.edu [web.mit.edu]
- 18. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 19. Video: Handling Air- and Water-Sensitive Chemicals Using a Schlenk Line [jove.com]
- 20. pharmaexcipients.com [pharmaexcipients.com]
- 21. Separation and purification | Definition, Technology, Methods, & Facts | Britannica [britannica.com]
- 22. List of purification methods in chemistry - Wikipedia [en.wikipedia.org]
- 23. moravek.com [moravek.com]
Technical Support Center: Catalyst Selection for Isoxazole Ring Formation
Welcome to our dedicated technical support center for the synthesis of isoxazoles. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to navigate the complexities of isoxazole ring formation. Our focus is on providing practical, experience-driven insights into catalyst selection and reaction optimization to empower your experimental success.
Section 1: Troubleshooting Guide
This section addresses specific experimental challenges you may encounter during isoxazole synthesis, offering potential causes and actionable solutions.
Problem 1: Low or No Yield of the Desired Isoxazole Product
This is one of the most common issues in isoxazole synthesis. The root cause often lies in the stability of intermediates or the efficacy of the catalytic system.
-
Possible Cause 1: Decomposition or Dimerization of Nitrile Oxide Intermediate. In the widely used 1,3-dipolar cycloaddition method, the nitrile oxide dipole is often highly reactive and can dimerize to form furoxans or engage in other side reactions if not consumed by the dipolarophile.[1][2]
-
Solution: Generate the nitrile oxide in situ under mild conditions in the presence of the alkyne or alkene.[1] This can be achieved through methods such as the dehydrohalogenation of hydroximoyl chlorides with a non-nucleophilic base like triethylamine, or the oxidation of aldoximes.[1][3] To minimize dimerization, try adding the nitrile oxide precursor slowly to the reaction mixture to maintain a low concentration.[2] Using a slight excess of the alkyne can also help drive the reaction towards the desired cycloaddition.[2]
-
-
Possible Cause 2: Inactive Catalyst. For catalyzed reactions, the activity of the catalyst is paramount. Catalysts can be deactivated by impurities in the starting materials or solvents, or they may require specific activation conditions.
-
Solution: Ensure your starting materials and solvents are pure and dry. For metal-catalyzed reactions, consider a pre-activation step if applicable to your chosen catalyst. Confirm the correct catalyst loading, as too little will result in a sluggish reaction, while too much can sometimes lead to unwanted side reactions.[2]
-
-
Possible Cause 3: Unfavorable Reaction Conditions. Temperature, solvent, and reaction time are critical parameters that can significantly impact yield.[2]
-
Solution: Systematically optimize the reaction conditions. An initial temperature screen is often beneficial; excessively high temperatures can lead to decomposition, while low temperatures may result in an incomplete reaction.[2] The solvent choice can affect reactant solubility and reaction rates.[2]
-
Problem 2: Formation of Isomeric Products (Poor Regioselectivity)
The formation of regioisomers is a frequent challenge, particularly in [3+2] cycloaddition reactions, leading to difficult purification and reduced yield of the desired product.[2][4]
-
Possible Cause 1: Inherent Electronic and Steric Effects. The regiochemical outcome of the cycloaddition is governed by the electronic and steric properties of both the nitrile oxide and the dipolarophile.
-
Solution: While inherent substrate properties cannot be changed, the choice of catalyst can significantly influence regioselectivity. Copper(I) catalysts are well-known to favor the formation of 3,5-disubstituted isoxazoles from terminal alkynes.[5][6] For other substitution patterns, exploring different metal catalysts such as gold or ruthenium may be beneficial.[3][7]
-
-
Possible Cause 2: Influence of Solvent. The polarity of the solvent can influence the transition state of the cycloaddition, thereby affecting the ratio of regioisomers formed.[2]
-
Solution: Experiment with a range of solvents with varying polarities. In some cases, more polar or fluorinated solvents have been shown to improve regioselectivity.[2]
-
Problem 3: Formation of Unexpected Side Products
Beyond dimerization and regioisomers, other side products can complicate your reaction and purification.
-
Possible Cause 1: Instability of the Isoxazole Ring. The N-O bond in the isoxazole ring can be susceptible to cleavage under certain conditions, such as in the presence of strong bases or some transition metals, leading to ring-opening and subsequent rearrangements.[8]
-
Solution: If you suspect product decomposition, consider using milder reaction conditions. This could involve using a weaker base, a lower reaction temperature, or choosing a catalyst less prone to promoting N-O bond cleavage.
-
-
Possible Cause 2: Competing Reaction Pathways. Your starting materials may have multiple reactive sites that can participate in undesired reactions under the chosen conditions.
Section 2: Frequently Asked Questions (FAQs)
Q1: What are the most common catalytic methods for synthesizing isoxazoles?
A1: The most prevalent methods include:
-
[3+2] Cycloaddition: This is the most widely researched method, involving the reaction of a nitrile oxide (the 1,3-dipole) with an alkyne or alkene (the dipolarophile).[3] This reaction can be performed under metal-free conditions or catalyzed by metals like copper(I).[3][5]
-
Condensation Reactions: The reaction of hydroxylamine with a 1,3-dicarbonyl compound is a classic and straightforward method for forming the isoxazole ring.[9]
-
Cycloisomerization: Gold(III) chloride, for example, can catalyze the cycloisomerization of α,β-acetylenic oximes to yield substituted isoxazoles.[6][7]
-
Multi-component Reactions: Some methods allow for the one-pot synthesis of isoxazoles from three or more starting materials, often promoted by a catalyst.
Q2: How do I choose the best catalyst for my specific reaction?
A2: Catalyst selection is highly dependent on your synthetic route and substrates. Here is a general guide:
| Catalyst Type | Typical Application | Key Advantages |
| Copper(I) | [3+2] cycloaddition of terminal alkynes and nitrile oxides.[3][5] | High regioselectivity for 3,5-disubstituted isoxazoles, mild reaction conditions.[5] |
| Gold(III) | Cycloisomerization of α,β-acetylenic oximes.[6][7] | Good yields for a range of substituted isoxazoles.[6][7] |
| Ruthenium(II) | Used in some cycloaddition reactions.[3] | Can offer alternative reactivity and selectivity. |
| Iron(III) | Can be used in ring-opening and annulation reactions of isoxazoles.[10] | Efficient for synthesizing other heterocyclic structures from isoxazoles.[10] |
| Metal-Free | Various methods, including microwave-assisted and ultrasound-promoted reactions.[3][11] | Avoids metal contamination, often uses greener solvents, and can have simpler workups.[3][12] |
Q3: What are the advantages of using metal-free synthetic routes for isoxazole formation?
A3: Metal-free routes are gaining popularity due to several key advantages aligned with the principles of green chemistry.[12] These include avoiding the high cost and toxicity associated with many metal catalysts, simpler purification procedures as there is no need to remove metal residues, and often a reduced generation of hazardous waste.[3]
Q4: How do solvent and temperature affect my isoxazole synthesis?
A4: Solvent and temperature are critical parameters that must be optimized for each specific reaction.[2]
-
Solvent: The choice of solvent can influence the solubility of your reactants, the reaction rate, and, importantly for cycloadditions, the regioselectivity of the ring formation.[2]
-
Temperature: Optimizing the temperature is crucial for controlling the reaction kinetics. Too high a temperature can lead to the decomposition of starting materials or products and favor the formation of side products.[2] Conversely, a temperature that is too low may result in a very slow or incomplete reaction.[2]
Section 3: Visualizing Key Processes
Diagram 1: General Workflow for Troubleshooting Low Yield in Isoxazole Synthesis
Caption: A decision tree for troubleshooting low product yield.
Diagram 2: Key Catalytic Cycles in Isoxazole Synthesis
Caption: Simplified catalytic cycles for isoxazole synthesis.
References
- Technical Support Center: Synthesis of Substituted Isoxazoles - Benchchem. (n.d.).
- An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold - PMC. (2021, October 6).
- Synthesis of Bicyclic Isoxazoles and Isoxazolines via Intramolecular Nitrile Oxide Cycloaddition - PMC - NIH. (n.d.).
- Copper-Catalyzed Isoxazole Synthesis. (n.d.).
- Advances in isoxazole chemistry and their role in drug discovery - RSC Publishing. (2025, March 17).
- Diverse Ring Opening and Annulation Catalyses of Isoxazole To Construct Valuable Functionalized Pyrroles, Pyridines, and Nicotinamides | Organic Letters - ACS Publications. (2025, September 8).
- Technical Support Center: Catalyst Selection for Efficient Oxazole Ring Formation - Benchchem. (n.d.).
- A review of isoxazole biological activity and present synthetic techniques. (n.d.).
- The synthetic and therapeutic expedition of isoxazole and its analogs - PMC. (n.d.).
- The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches - MDPI. (n.d.).
- Technical Support Center: Isoxazole Synthesis Optimization - Benchchem. (n.d.).
- Isoxazole synthesis - Organic Chemistry Portal. (n.d.).
- Construction of Isoxazole ring: An Overview. (2024, June 30).
- Mastering Isoxazole Synthesis: A Guide for Novel Drug Development. (2025, December 9).
- Synthesis of Fused Isoxazoles: A Comprehensive Review - MDPI. (2024, January 30).
- Challenges associated with isoxazole directed C−H activation. - ResearchGate. (n.d.).
- synthesis of isoxazoles - YouTube. (2019, January 19).
- Isoxazole synthesis : r/Chempros - Reddit. (2022, September 3).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 4. reddit.com [reddit.com]
- 5. The synthetic and therapeutic expedition of isoxazole and its analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Isoxazole synthesis [organic-chemistry.org]
- 7. A review of isoxazole biological activity and present synthetic techniques - Int J Pharm Chem Anal [ijpca.org]
- 8. researchgate.net [researchgate.net]
- 9. youtube.com [youtube.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. mdpi.com [mdpi.com]
- 12. nbinno.com [nbinno.com]
Validation & Comparative
Isoxazole vs. Oxazole Scaffolds in Drug Design: A Comparative Guide for Medicinal Chemists
An Objective Comparison of Performance with Supporting Experimental Data for Researchers, Scientists, and Drug Development Professionals.
Executive Summary
In the landscape of medicinal chemistry, isoxazole and oxazole scaffolds are prominent five-membered aromatic heterocycles integral to the structure of numerous therapeutic agents.[1][2] Though isomers, the positional difference of their nitrogen and oxygen atoms—1,2 in isoxazole and 1,3 in oxazole—imparts distinct physicochemical and metabolic properties.[1][3] This guide provides a comprehensive comparison of these two scaffolds, delving into their relative strengths and weaknesses in drug design, supported by experimental data and established synthetic protocols. The aim is to equip researchers with the knowledge to make strategic decisions in scaffold selection for optimizing drug candidates.
Physicochemical Properties: More Than Just a Positional Isomerism
The seemingly subtle structural difference between isoxazole and oxazole leads to significant variations in their electronic and physical characteristics, which in turn influence their interactions within a biological system.[1]
| Physicochemical Property | Isoxazole | Oxazole | Significance in Drug Design |
| Basicity (pKa of conjugate acid) | -3.0[4] | 0.8[5] | Oxazole is significantly more basic, influencing salt formation and potential ionic interactions with target proteins. |
| Dipole Moment | Higher[1] | Lower[1] | Affects solubility, crystal packing, and interactions with polar biological targets. |
| Aromaticity | Less aromatic | More aromatic | Influences the scaffold's reactivity and metabolic stability. |
| Hydrogen Bonding | The nitrogen atom is a notable hydrogen bond acceptor.[2] | The nitrogen atom is a weaker hydrogen bond acceptor. | This can be a critical determinant in ligand-receptor binding interactions. |
| Chemical Stability | The N-O bond is susceptible to reductive cleavage.[6] | Generally more stable to reduction, but can be prone to hydrolysis.[7] | Impacts shelf-life, formulation, and in vivo stability. |
Metabolic Stability and Biotransformation Pathways
A crucial aspect of drug design is understanding a compound's metabolic fate. Isoxazole and oxazole scaffolds exhibit different metabolic liabilities.
Isoxazole Metabolism: The primary metabolic vulnerability of the isoxazole ring is the reductive cleavage of the N-O bond, which can be mediated by cytochrome P450 (CYP) enzymes.[8][9] This can lead to ring-opened metabolites.[8] However, the substitution pattern on the ring can significantly influence its metabolic stability.[9] For instance, the anti-inflammatory drug leflunomide undergoes in vivo ring opening to its active metabolite.[10][11]
Oxazole Metabolism: The oxazole ring is generally more resistant to metabolic cleavage.[12] However, it can be susceptible to oxidation at its carbon positions, a process also often catalyzed by CYP enzymes.[13] For example, studies have shown that oxazole rings can be metabolized to 2-oxazolones by aldehyde oxidase.[13] Strategic blocking of potential metabolic sites, for instance by introducing nitrogen atoms, can enhance the metabolic stability of oxazole-containing compounds.[12]
Caption: Comparative metabolic pathways of isoxazole and oxazole scaffolds.
Biological Activity and Marketed Drugs: A Scaffold for Success
Both isoxazole and oxazole are considered "privileged structures" in medicinal chemistry, as they are present in a wide range of FDA-approved drugs.[1][2][14]
| Scaffold | Drug Example | Therapeutic Area |
| Isoxazole | Valdecoxib[5] | Anti-inflammatory (COX-2 inhibitor) |
| Leflunomide[10] | Antirheumatic | |
| Sulfamethoxazole[15] | Antibiotic | |
| Dicloxacillin[15] | Antibiotic | |
| Oxazole | Oxaprozin[2] | Anti-inflammatory (NSAID) |
| Ditazole[16] | Anti-inflammatory, Platelet Aggregation Inhibitor | |
| Aleglitazar[7] | Antidiabetic | |
| Linezolid[7] | Antibiotic |
The choice between these scaffolds is often determined by the specific structure-activity relationships (SAR) for a particular biological target.[1] The different electronic and steric properties of isoxazole and oxazole can lead to significant variations in binding affinity and biological activity.[1]
Experimental Protocols: Synthesis and Evaluation
The following are generalized protocols for the synthesis of substituted isoxazoles and oxazoles, providing a foundation for creating analog libraries for comparative studies.
Protocol 1: Synthesis of 3,5-Disubstituted Isoxazoles via 1,3-Dipolar Cycloaddition
This method involves the reaction of an alkyne with a nitrile oxide, a common and versatile route to isoxazoles.[17]
Materials:
-
Substituted alkyne (1.0 eq)
-
Substituted aldoxime (1.1 eq)
-
N-Chlorosuccinimide (NCS) (1.2 eq)
-
Pyridine (2.0 eq)
-
Solvent (e.g., Dichloromethane, DCM)
Procedure:
-
Dissolve the substituted aldoxime in DCM.
-
Add NCS portion-wise at 0 °C and stir for 1 hour.
-
To the resulting hydroximoyl chloride solution, add the substituted alkyne followed by the dropwise addition of pyridine at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: Robinson-Gabriel Synthesis of 2,5-Disubstituted Oxazoles
This classic method involves the cyclodehydration of a 2-acylaminoketone.[18]
Materials:
-
2-Acylaminoketone (1.0 eq)
-
Dehydrating agent (e.g., Phosphorus oxychloride (POCl₃), Sulfuric acid (H₂SO₄))
-
Solvent (e.g., Pyridine, Toluene)
Procedure:
-
Dissolve the 2-acylaminoketone in the chosen solvent.
-
Add the dehydrating agent dropwise at 0 °C.
-
Heat the reaction mixture to reflux for 2-6 hours.
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction to room temperature and carefully pour it onto crushed ice.
-
Neutralize with a suitable base (e.g., sodium bicarbonate solution).
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Caption: A streamlined workflow for the head-to-head comparison of isoxazole and oxazole analogs in a drug discovery program.
Conclusion and Strategic Recommendations
The decision to employ an isoxazole or oxazole scaffold is a strategic one, contingent on the specific goals of the drug discovery program.
-
Choose Isoxazole when:
-
A strong hydrogen bond acceptor is required for target engagement.
-
The potential for metabolic ring cleavage can be mitigated through substitution or is part of a prodrug strategy.
-
The higher dipole moment is advantageous for solubility or target interaction.
-
-
Choose Oxazole when:
-
Enhanced metabolic stability is a primary concern.
-
A more basic scaffold is desired for salt formation or specific ionic interactions.
-
The slightly different steric and electronic profile offers a better fit for the target's active site.
-
Ultimately, a thorough investigation of both scaffolds through the synthesis and evaluation of analog libraries, as outlined in the comparative workflow, is the most effective approach to making an informed decision. The subtle yet significant differences between these two privileged heterocycles offer medicinal chemists a valuable tool for fine-tuning the properties of drug candidates and ultimately enhancing their therapeutic potential.
References
- Alaoui, et al. (2017). Synthesis of a novel sulfonamide–isoxazole compound 20 using a one-pot reaction. Ultrasonics Sonochemistry, 37, 335-344.
- BenchChem. (n.d.). Head-to-Head Comparison of Isoxazole and Oxazole Scaffolds in Medicinal Chemistry.
- Bougrin, et al. (2022). Ultrasound-assisted multicomponent reactions for sustainable heterocyclic synthesis. Molecules, 27(15), 4987.
- RSC Publishing. (2025). Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies. RSC Medicinal Chemistry.
- Chikkula, K. V., et al. (n.d.). A review of isoxazole biological activity and present synthetic techniques. Journal of Drug Delivery and Therapeutics, 12(4-S), 205-213.
- Pharma guideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Oxazole.
- RSC Publishing. (n.d.). Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies.
- RSC Publishing. (n.d.). Advances in isoxazole chemistry and their role in drug discovery.
- Slideshare. (n.d.). Oxazole - Synthesis of Oxazole - Reactions of Oxazole - Medicinal uses of Oxazole.
- MDPI. (2024). Synthesis of Fused Isoxazoles: A Comprehensive Review. Molecules, 29(3), 672.
- PMC - PubMed Central. (n.d.). Synthesis of some new isoxazole compounds and their biological tyrosinase and antioxidant activities.
- MDPI. (n.d.). The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches.
- Taylor & Francis Online. (n.d.). Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective.
- Pharmatutor. (2012). OXAZOLE – ISOXAZOLE: MOLECULE OF DIVERSE BIOLOGICAL ACTIVITIES.
- PMC - NIH. (2025). Advances in isoxazole chemistry and their role in drug discovery.
- PMC. (n.d.). Therapeutic Potential of Isoxazole–(Iso)oxazole Hybrids: Three Decades of Research.
- WikiDiff. (2024). Oxazole vs. Isoxazole: What's the Difference?.
- ResearchGate. (n.d.). pH and temperature stability of the isoxazole ring in leflunomide.
- BenchChem. (n.d.). The Dual Nature of the Isoxazole Ring in Carboxylate Esters: A Technical Guide to Reactivity and Stability.
- ResearchGate. (n.d.). FDA approved drugs with oxazole nucleus.
- ResearchGate. (n.d.). Review on Therapeutic Diversity of Oxazole Scaffold: An Update.
- PubMed. (n.d.). Bioisosteric replacement strategy for the synthesis of 1-azacyclic compounds with high affinity for the central nicotinic cholinergic receptors.
- ResearchGate. (n.d.). Examples of isoxazole-containing drugs.
- RSC Publishing. (n.d.). Advances in isoxazole chemistry and their role in drug discovery.
- PMC - NIH. (2019). Scaffold-hopping as a strategy to address metabolic liabilities of aromatic compounds. Journal of Medicinal Chemistry, 63(8), 3845-3864.
- BOC Sciences. (n.d.). The Role of Oxazole Derivatives in Pharmaceutical Synthesis.
- PMC - PubMed Central. (2021). Bioactivation of Isoxazole-Containing Bromodomain and Extra-Terminal Domain (BET) Inhibitors. Molecules, 26(12), 3601.
- ResearchGate. (n.d.). A Novel Ring Oxidation of 4-or 5-Substituted 2H-Oxazole to Corresponding 2-Oxazolone Catalyzed by Cytosolic Aldehyde Oxidase.
- PubMed. (n.d.). Design and synthesis of isoxazole containing bioisosteres of epibatidine as potent nicotinic acetylcholine receptor agonists.
- PMC - NIH. (2022). Synthesis of novel isoxazole–carboxamide derivatives as promising agents for melanoma and targeted nano-emulgel conjugate for improved cellular permeability. Scientific Reports, 12(1), 10762.
- Wikipedia. (n.d.). Isoxazole.
- ResearchGate. (n.d.). In vitro metabolism studies on the isoxazole ring scission in the anti-inflammatory agent leflunomide to its active α-cyanoenol metabolite A771726: Mechanistic similarities with the cytochrome P450-catalyzed dehydration of aldoximes.
- Scilit. (n.d.). Oxadiazoles as Ester Bioisosteric Replacements in Compounds Related to Disoxaril. Antirhinovirus Activity.
- Morressier. (2022). Oxidation of anthryl-isoxazoles (AIMs) and implications for metabolism.
- PMC - NIH. (n.d.). Comparative Study of the Synthetic Approaches and Biological Activities of the Bioisosteres of 1,3,4-Oxadiazoles and 1,3,4-Thiadiazoles over the Past Decade.
- IRIS Unimore. (n.d.). The 1,2,3-triazole ring as a bioisostere in medicinal chemistry.
- PubChem - NIH. (n.d.). Isoxazole.
- Science of Synthesis. (n.d.). ISOXAZOLES.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. difference.wiki [difference.wiki]
- 4. Isoxazole - Wikipedia [en.wikipedia.org]
- 5. pharmatutor.org [pharmatutor.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. tandfonline.com [tandfonline.com]
- 8. researchgate.net [researchgate.net]
- 9. Bioactivation of Isoxazole-Containing Bromodomain and Extra-Terminal Domain (BET) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A review of isoxazole biological activity and present synthetic techniques - Int J Pharm Chem Anal [ijpca.org]
- 11. researchgate.net [researchgate.net]
- 12. Scaffold-hopping as a strategy to address metabolic liabilities of aromatic compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 15. Advances in isoxazole chemistry and their role in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Oxazole - Synthesis of Oxazole - Reactions of Oxazole - Medicinal uses of Oxazole | PPTX [slideshare.net]
- 17. Synthesis of Fused Isoxazoles: A Comprehensive Review [mdpi.com]
- 18. Synthesis, Reactions and Medicinal Uses of Oxazole | Pharmaguideline [pharmaguideline.com]
A Senior Application Scientist's Guide to the Validation of Analytical Methods for Chiral Amines
For researchers, scientists, and professionals in the fast-paced world of drug development, the stereoselective analysis of chiral amines is a critical cornerstone of ensuring pharmaceutical safety and efficacy. The differential pharmacological and toxicological profiles of enantiomers necessitate robust and reliable analytical methods to accurately quantify their respective concentrations. This guide provides an in-depth, objective comparison of the predominant analytical techniques for chiral amine separation, supported by experimental data and detailed validation protocols grounded in regulatory expectations.
The Critical Choice: Selecting the Right Analytical Platform
The separation of chiral amines is fundamentally reliant on creating a chiral environment that allows for the differential interaction of enantiomers. This is most commonly achieved through chromatography, with High-Performance Liquid Chromatography (HPLC), Supercritical Fluid Chromatography (SFC), and Capillary Electrophoresis (CE) representing the leading analytical modalities. The choice of platform is a strategic decision, balancing performance, speed, and resource considerations.
At a Glance: A Comparative Overview of HPLC, SFC, and CE
| Parameter | High-Performance Liquid Chromatography (HPLC) | Supercritical Fluid Chromatography (SFC) | Capillary Electrophoresis (CE) |
| Primary Mobile Phase | Liquid (e.g., Hexane/Ethanol, Acetonitrile/Methanol)[1][2] | Supercritical CO₂ with a polar co-solvent (e.g., Methanol)[1] | Aqueous or non-aqueous buffer[3] |
| Typical Analysis Time | Moderate to Long[1] | Shortest[1] | Short |
| Resolution | High, often the highest in normal-phase mode[1] | High and comparable to HPLC[1] | Very High |
| Peak Symmetry | Good | Excellent, often superior to HPLC[1][4] | Excellent |
| Solvent Consumption | High | Low ("Green" Chemistry)[4] | Extremely Low |
| Key Advantage | Widespread availability and versatility.[1] | High throughput, speed, and reduced environmental impact.[2][4] | High efficiency, minimal sample and reagent use.[5] |
Deep Dive: Performance Data for HPLC vs. SFC in Chiral Amine Separation
A comparative study on a cyclofructan-based chiral stationary phase (CSP) for the separation of 25 racemic primary amines highlights the practical differences between HPLC and SFC.[4]
| Technique | Baseline Separations Achieved (out of 25) | Relative Analysis Time | Peak Symmetry |
| SFC | 16[4] | Shortest[4] | Best[4] |
| Normal-Phase HPLC | 17[4] | Longest[4] | Good |
| Polar Organic Mode HPLC | 13[4] | Short[4] | Good |
Data synthesized from a comparative study on a cyclofructan-based chiral stationary phase.[4]
This data underscores that while normal-phase HPLC may yield slightly more baseline separations, it comes at the cost of significantly longer analysis times. SFC, in contrast, provides a superior balance of speed and resolution with the added benefit of excellent peak shapes.
The Foundation of Reliability: A Guide to Method Validation
The validation of an analytical method is the documented process that establishes, through laboratory studies, that the performance characteristics of the method meet the requirements for its intended application. The principles of validation are outlined by the International Council for Harmonisation (ICH) in its Q2(R1) guideline, and are echoed by regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the United States Pharmacopeia (USP).
The Validation Workflow: A Visual Guide
Caption: A typical workflow for the validation of a chiral analytical method, following ICH guidelines.
Experimental Protocols for Key Validation Parameters
The following protocols provide a step-by-step guide for validating a chiral HPLC method for the quantification of a chiral amine impurity (the undesired enantiomer) in a drug substance.
Objective: To demonstrate that the analytical method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as the major enantiomer, impurities, and degradation products.
Protocol:
-
Preparation of Samples:
-
Prepare a solution of the drug substance containing the major enantiomer.
-
Prepare a solution of the chiral impurity (the undesired enantiomer).
-
Prepare a placebo solution (containing all excipients but no active ingredient).
-
Prepare a spiked sample by adding a known amount of the chiral impurity and any known related substances to the drug substance solution.
-
Subject the drug substance to stress conditions (e.g., acid, base, oxidation, heat, light) to generate potential degradation products.
-
-
Analysis:
-
Inject and analyze each of the prepared samples using the developed chiral HPLC method.
-
-
Acceptance Criteria:
-
The peak for the chiral impurity should be well-resolved from the peak of the major enantiomer and any other components in the chromatogram.
-
There should be no significant interference from the placebo or degradation products at the retention time of the chiral impurity.
-
Objective: To demonstrate that the analytical method provides results that are directly proportional to the concentration of the analyte within a given range.
Protocol:
-
Preparation of Calibration Standards:
-
Prepare a stock solution of the chiral impurity.
-
Prepare a series of at least five calibration standards by diluting the stock solution to cover the expected range of the impurity (e.g., from the Limit of Quantitation to 150% of the specification limit).
-
-
Analysis:
-
Inject each calibration standard in triplicate.
-
-
Data Analysis:
-
Plot a graph of the mean peak area against the concentration of the chiral impurity.
-
Perform a linear regression analysis and determine the correlation coefficient (r²), y-intercept, and slope of the regression line.
-
-
Acceptance Criteria:
-
The correlation coefficient (r²) should be ≥ 0.99.
-
The y-intercept should not be significantly different from zero.
-
Objective: To determine the closeness of the test results obtained by the method to the true value.
Protocol:
-
Preparation of Spiked Samples:
-
Prepare spiked samples at a minimum of three concentration levels covering the specified range (e.g., 50%, 100%, and 150% of the specification limit for the chiral impurity). This is done by adding known amounts of the chiral impurity to the drug substance.
-
Prepare each concentration level in triplicate.
-
-
Analysis:
-
Analyze the spiked samples using the chiral HPLC method.
-
-
Data Analysis:
-
Calculate the percentage recovery for each sample using the formula: (Measured Concentration / Theoretical Concentration) * 100.
-
-
Acceptance Criteria:
-
The mean percentage recovery should be within a pre-defined range (e.g., 90-110% for an impurity).
-
Objective: To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions.
Protocol:
-
Repeatability (Intra-assay Precision):
-
Prepare six individual samples of the drug substance spiked with the chiral impurity at 100% of the specification limit.
-
Analyze these samples on the same day, by the same analyst, and on the same instrument.
-
-
Intermediate Precision (Inter-assay Precision):
-
Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.
-
-
Data Analysis:
-
Calculate the mean, standard deviation, and relative standard deviation (RSD) for the results from both the repeatability and intermediate precision studies.
-
-
Acceptance Criteria:
-
The RSD for the repeatability and intermediate precision should not exceed a pre-defined limit (e.g., ≤ 15% for an impurity at the limit of quantitation).
-
Objective: To determine the lowest amount of analyte in a sample that can be detected and quantified, respectively, with suitable precision and accuracy.
Protocol:
-
Based on Signal-to-Noise Ratio:
-
Determine the concentration of the chiral impurity that gives a signal-to-noise ratio of approximately 3:1 for LOD and 10:1 for LOQ.
-
-
Based on the Standard Deviation of the Response and the Slope:
-
LOD = 3.3 * (σ / S)
-
LOQ = 10 * (σ / S)
-
Where σ is the standard deviation of the y-intercept of the regression line from the linearity study, and S is the slope of the calibration curve.
-
-
Verification:
-
Prepare samples at the determined LOQ concentration and analyze them to confirm that the precision and accuracy are acceptable at this level.
-
Objective: To evaluate the method's capacity to remain unaffected by small, but deliberate, variations in method parameters.[2]
Protocol:
-
Parameter Variation:
-
Identify critical method parameters and introduce small, deliberate variations. Examples include:
-
Flow rate (e.g., ± 0.1 mL/min)
-
Column temperature (e.g., ± 2°C)
-
Mobile phase composition (e.g., ± 2% of the organic modifier)
-
pH of the mobile phase buffer (e.g., ± 0.1 units)
-
-
-
Analysis:
-
Analyze a system suitability solution and a sample under each of the varied conditions.
-
-
Acceptance Criteria:
-
The system suitability parameters (e.g., resolution, tailing factor) should still meet the pre-defined criteria.
-
The results of the analysis should not be significantly affected by the variations.
-
The Causality Behind Experimental Choices: A Scientist's Perspective
A successful chiral separation is not merely the result of following a protocol; it is the culmination of a deep understanding of the underlying chemistry.
The Power of the Chiral Stationary Phase (CSP)
The choice of CSP is the most critical factor in achieving enantioselectivity. Polysaccharide-based CSPs (e.g., derivatized cellulose and amylose) are the workhorses of chiral separations due to their broad applicability. However, for primary amines, cyclofructan-based and crown ether-based CSPs can offer unique advantages. The selection process is often empirical, involving screening a variety of CSPs with different mobile phases.
The Role of Mobile Phase Additives
For basic compounds like amines, mobile phase additives are crucial for achieving good peak shape and resolution. Acidic additives (e.g., trifluoroacetic acid) can protonate the amine, improving its interaction with certain CSPs. Basic additives (e.g., diethylamine) can help to mask active sites on the silica support, reducing peak tailing. The choice and concentration of the additive can dramatically impact the separation and must be carefully optimized.
Caption: The principle of chiral recognition on a CSP, leading to chromatographic separation.
Conclusion: A Commitment to Scientific Integrity
The validation of analytical methods for chiral amines is a rigorous yet essential process that underpins the quality and safety of pharmaceutical products. By understanding the strengths and weaknesses of different analytical platforms, meticulously following established validation protocols, and appreciating the chemical principles that govern chiral separations, researchers can develop robust and reliable methods that withstand scientific and regulatory scrutiny. This guide serves as a foundational resource to empower scientists in this critical endeavor.
References
- Fanali, S. (1994). Enantiomeric resolution of primary amines by capillary electrophoresis and high-performance liquid chromatography using chiral crown ethers.
- Welch, C. J., et al. (2003). Comparative performances of selected chiral HPLC, SFC, and CE systems with a chemically diverse sample set. Chirality, 15(S1), S1-S12.
- Altabrisa Group. (2025). Ensuring HPLC Method Accuracy and Precision: A Step-by-Step Guide.
- Dworschak, C., et al. (2014). Comparison of Enantiomeric Separations and Screening Protocols for Chiral Primary Amines by SFC and HPLC. LCGC North America, 32(9), 742-749.
- BenchChem. (2025). A Comparative Guide: HPLC vs.
- Sarkaya, K., et al. (2021). Chiral Separations by Capillary Electrophoresis and Related Techniques with Different Chiral Selectors: A Review. Hacettepe Journal of Biology and Chemistry, 49(3), 253-303.
- El-Awady, M. (2021). Chiral Capillary Electrokinetic Chromatography: Principle and Applications, Detection and Identification, Design of Experiment, and Exploration of Chiral Recognition Using Molecular Modeling. Molecules, 26(9), 2748.
- Scriba, G. K. (2006). Review: Chiral separations by capillary electrophoresis. Electrophoresis, 27(13), 2307-2329.
- Li, Y., et al. (2020). Advances in chiral separation and analysis by capillary electrophoresis-mass spectrometry.
- PharmaGuide. (2024).
- PharmaGuru. (2025). How To Perform Detection Limit (DL)
- Shah, D. A., et al. (2015). Methods for the determination of limit of detection and limit of quantitation of the analytical methods. Chronicles of Young Scientists, 6(2), 121-125.
- Vander Heyden, Y., et al. (2001). Robustness Tests. LCGC Europe, 14(7), 434-442.
- BenchChem. (2025). A Comparative Guide to the Validation of a Chiral HPLC Method for 3-Propylthiolane.
- International Conference on Harmonisation. (1996). ICH Harmonised Tripartite Guideline: Validation of Analytical Procedures: Text and Methodology Q2(R1).
- United States Pharmacopeia.
- U.S. Food and Drug Administration. (2015).
- Soni, A. (2015). System Suitability And Validation For Chiral Purity Assays Of Drug Substances. Pharmaceutical Technology, 39(10), 44-49.
- Gika, H. G., et al. (2014). Comparison of Enantiomeric Separations and Screening Protocols for Chiral Primary Amines by SFC and HPLC.
- Ebinger, K., & Weller, H. N. (2012). Comparison of SFC, HPLC, and Chiral techniques for the separation of diastereomers of a diverse set of small molecules. Bristol-Myers Squibb.
- Agilent Technologies. (2015).
- BiochemSphere. (2025).
- Perrin, C., et al. (2003). A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC North America, 21(5), 458-466.
- Lösungsfabrik. (2018). What is the difference between specificity and selectivity?.
- Sigma-Aldrich. Strategies for Chiral HPLC Method Development.
- Science.gov. chiral hplc method: Topics by Science.gov.
- National Institutes of Health. (2024).
- YouTube. (2020). Selectivity, Specificity Analytical Method validation Fitness for purpose of Analytical method Part3.
- YouTube. (2022). How To Determine Detection Limit (LoD)
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Chiral Separations by Capillary Electrophoresis | Springer Nature Experiments [experiments.springernature.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. Chiral Capillary Electrokinetic Chromatography: Principle and Applications, Detection and Identification, Design of Experiment, and Exploration of Chiral Recognition Using Molecular Modeling - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the Structure-Activity Relationship of Isoxazole Analogs
Introduction: The Isoxazole Scaffold – A Cornerstone of Modern Medicinal Chemistry
The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, stands as a privileged scaffold in the landscape of drug discovery.[1][2] Its enduring prevalence in a multitude of clinically approved drugs, from the anti-inflammatory agent Valdecoxib to the antibiotic Sulfamethoxazole, is a testament to its versatile and tunable nature.[3][4] This guide, intended for researchers, scientists, and drug development professionals, provides an in-depth comparison of isoxazole analogs, focusing on the nuanced principles of their structure-activity relationships (SAR). We will move beyond a simple cataloging of compounds to explore the underlying physicochemical and structural reasons that dictate biological activity, supported by experimental data and actionable protocols.
The utility of the isoxazole core is multifaceted. It can act as a bioisostere for other functional groups, enhancing pharmacokinetic properties, and its distinct electronic nature allows for a range of non-covalent interactions, including hydrogen bonding and π-π stacking.[5] The inherent aromaticity and the specific arrangement of its heteroatoms create a unique electronic distribution that medicinal chemists can exploit to fine-tune a molecule's interaction with its biological target.[5][6] Understanding how modifications at each position of the isoxazole ring—C3, C4, and C5—influence this interaction is the key to unlocking its full therapeutic potential.
The Isoxazole Core: A Positional Breakdown of Structure-Activity Relationships
The biological activity of isoxazole derivatives is profoundly influenced by the nature and position of substituents on the ring.[7][8] A systematic exploration of these positions provides a foundational framework for rational drug design.
The C3 Position: Anchoring and Selectivity
Substituents at the C3 position are often crucial for anchoring the molecule to its target protein. Typically, this position is adorned with aryl or heteroaryl groups that can engage in critical interactions within the active site.
-
Influence of Aromatic Systems: In many kinase inhibitors, a C3-phenyl group serves as a key binding element. The electronic nature of this ring is a critical determinant of activity. For instance, the presence of electron-withdrawing groups like nitro and chlorine at the C3 phenyl ring has been shown to enhance antibacterial activity in certain derivatives.[7] This is often due to the modulation of the overall electron density of the isoxazole core, which can influence the strength of hydrogen bonds or other polar interactions with the target.
-
Steric Considerations: The size and conformation of the C3 substituent are equally important. Bulky groups can either provide beneficial van der Waals contacts in a large hydrophobic pocket or cause steric hindrance that prevents optimal binding. The choice of substituent must be carefully tailored to the specific topology of the target's active site.
The C4 Position: A Vector for Physicochemical Tuning
The C4 position is less frequently substituted in many known isoxazole-based drugs. However, when it is, it often serves to modulate the physicochemical properties of the compound, such as solubility and metabolic stability.
-
Improving Pharmacokinetics: Small, polar substituents at C4 can be introduced to improve aqueous solubility, a common challenge in drug development. Conversely, small alkyl groups can be used to fine-tune lipophilicity.
-
Exploiting Novel Interactions: In some cases, a C4 substituent can project into a previously unoccupied region of the binding site, creating new, favorable interactions. For example, linking the isoxazole core at the C-4 position to a 2-amino thiazole has been a successful strategy in developing compounds with potent anti-tuberculosis activity.[7]
The C5 Position: Driving Potency and Bioavailability
The C5 position is another key site for modification, often bearing substituents that significantly impact potency and bioavailability.
-
Enhancing Biological Activity: Similar to the C3 position, the C5 position is frequently substituted with aromatic rings. The electronic properties of these rings play a significant role. Studies have demonstrated that electron-donating groups such as methoxy and dimethylamino, or halogens like bromine, on a C5-phenyl ring can enhance antibacterial effects.[7]
-
Bioisosteric Replacement: The C5 substituent can also be a site for bioisosteric replacement to improve drug-like properties. For example, replacing a metabolically liable group with a more stable isostere can prolong the half-life of a compound.
Case Study: Isoxazole Analogs as Anticancer Agents
The development of isoxazole-containing compounds as anticancer agents provides a compelling illustration of SAR principles in action.[9][10] These compounds have been shown to exert their effects through various mechanisms, including the induction of apoptosis and the inhibition of key signaling pathways.[1]
A study on isoxazole-carboxamide derivatives revealed that the nature of the substituents significantly influences their cytotoxic activity against various cancer cell lines.[2] For example, isoxazoles with an electron-withdrawing group like fluorine or a trifluoromethyl group on the phenyl ring displayed excellent inhibitory activities against secretory phospholipase A2 (sPLA2), an enzyme implicated in inflammatory diseases and cancer.[2]
| Compound Series | R1 (C3-substituent) | R2 (C5-substituent) | Target Cell Line | IC50 (µM) | Key SAR Observation | Reference |
| Phenyl-isoxazole-carboxamides | Phenyl | Substituted Phenyl | HeLa | 0.91 ± 1.03 | A specific compound showed excellent activity, highlighting the importance of the overall substitution pattern. | [10] |
| Phenyl-isoxazole-carboxamides | Phenyl | Substituted Phenyl | MCF-7 | 4.56 ± 2.32 | Moderate activity, suggesting cell-line specific effects. | [10] |
| Indole-containing isoxazoles | Indolyl | Phenyl-CF3 | sPLA2 Inhibition | Potent | Electron-withdrawing groups on the C5-phenyl ring enhance activity. | [2] |
| Indole-containing isoxazoles | Indolyl | Phenyl-F | sPLA2 Inhibition | Potent | Halogen substitution at the C5-phenyl ring is beneficial for activity. | [2] |
This data underscores that a successful SAR strategy often involves a multi-pronged approach, optimizing substituents at multiple positions to achieve the desired biological effect.
Experimental Workflows for SAR Determination
A robust SAR study is built upon reliable and reproducible experimental data. The following outlines a typical workflow for evaluating a series of newly synthesized isoxazole analogs.
Protocol: In Vitro Kinase Inhibition Assay (Example)
This protocol provides a framework for assessing the inhibitory activity of isoxazole analogs against a specific protein kinase, a common target class for this scaffold.
1. Reagents and Materials:
-
Purified recombinant kinase
-
Kinase-specific substrate peptide
-
ATP (Adenosine triphosphate)
-
Kinase assay buffer (e.g., Tris-HCl, MgCl2, DTT)
-
Test compounds (isoxazole analogs) dissolved in DMSO
-
Positive control inhibitor (e.g., Staurosporine)
-
Detection reagent (e.g., ADP-Glo™, Promega)
-
384-well microplates (white, low-volume)
2. Experimental Procedure:
-
Compound Preparation: Prepare serial dilutions of the isoxazole analogs in DMSO. Further dilute in kinase assay buffer to the final desired concentrations. The final DMSO concentration should be kept constant across all wells (typically ≤ 1%).
-
Assay Setup:
-
Add 2.5 µL of the diluted compounds or controls (DMSO for negative control, positive control inhibitor) to the wells of the 384-well plate.
-
Add 2.5 µL of a 2X kinase/substrate mixture in assay buffer to each well.
-
Pre-incubate the plate at room temperature for 15 minutes.
-
-
Initiate Reaction: Add 5 µL of a 2X ATP solution in assay buffer to all wells to start the kinase reaction.
-
Incubation: Incubate the plate at 30°C for 1 hour. The optimal time may vary depending on the kinase.
-
Detection:
-
Stop the reaction and detect the amount of ADP produced by following the manufacturer's instructions for the chosen detection reagent (e.g., add ADP-Glo™ Reagent).
-
Measure the luminescence signal using a plate reader.
-
-
Data Analysis:
-
Normalize the data using the positive and negative controls.
-
Plot the percentage of inhibition versus the compound concentration.
-
Calculate the IC50 value for each compound using a non-linear regression curve fit (e.g., log(inhibitor) vs. response -- variable slope).
-
Causality and Self-Validation: This protocol incorporates essential controls for self-validation. The negative control (DMSO) establishes the baseline of 0% inhibition, while the positive control (a known potent inhibitor) confirms the assay is responsive and establishes 100% inhibition. Running compounds in a dose-response format is critical to determine potency (IC50) and identify potential artifacts.
Conclusion and Future Perspectives
The isoxazole scaffold continues to be a highly valuable and versatile platform in medicinal chemistry.[9] A thorough understanding of its structure-activity relationships is paramount for the successful design of novel therapeutics.[8][11] The key to unlocking further potential lies in the continued exploration of diverse substitution patterns at the C3, C4, and C5 positions, guided by a deep understanding of the target biology. Future trends may involve the development of multi-targeted therapies and the application of isoxazole chemistry in personalized medicine approaches.[9] As synthetic methodologies become more advanced, we can expect to see an even wider array of complex and highly active isoxazole derivatives emerge, further solidifying the importance of this remarkable heterocyclic core in addressing unmet medical needs.[6]
References
- A review of isoxazole biological activity and present synthetic techniques. (n.d.). IP Innovative Publication.
- Advances in isoxazole chemistry and their role in drug discovery. (2025). RSC Advances.
- Head-to-Head Comparison of Isoxazole and Oxazole Scaffolds in Medicinal Chemistry. (2025). BenchChem.
- Synthesis of some new isoxazole compounds and their biological tyrosinase and antioxidant activities. (n.d.). PubMed Central.
- Benzisoxazole: a privileged scaffold for medicinal chemistry. (n.d.). PubMed Central.
- Isoxazole Scaffolds: Building Blocks for Innovation in Science. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.
- The Isoxazole Core: A Versatile Scaffold in Modern Drug Discovery. (2025). BenchChem.
- Advances in isoxazole chemistry and their role in drug discovery. (2025). PubMed Central.
- Isoxazole/Isoxazoline Skeleton in the Structural Modification of Natural Products: A Review. (2023). PubMed Central.
- A review of isoxazole biological activity and present synthetic techniques. (2024). ResearchGate.
- The synthetic and therapeutic expedition of isoxazole and its analogs. (n.d.). PubMed Central.
- Advances in isoxazole chemistry and their role in drug discovery. (2025). RSC Publishing.
- Isoxazole/Isoxazoline Skeleton in the Structural Modification of Natural Products: A Review. (2023). MDPI.
- Structure–activity relationship of isoxazole derivatives. (n.d.). ResearchGate.
- The Isoxazole Ring and Its N‐Oxide: A Privileged Core Structure in Neuropsychiatric Therapeutics. (n.d.). ResearchGate.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. The synthetic and therapeutic expedition of isoxazole and its analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ijpca.org [ijpca.org]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Advances in isoxazole chemistry and their role in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A review of isoxazole biological activity and present synthetic techniques - Int J Pharm Chem Anal [ijpca.org]
- 8. Isoxazole/Isoxazoline Skeleton in the Structural Modification of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Advances in isoxazole chemistry and their role in drug discovery - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 10. Advances in isoxazole chemistry and their role in drug discovery - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08339C [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
A Comparative Analysis of Isoxazole Synthesis Methods for Researchers and Drug Development Professionals
The isoxazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents due to its unique electronic properties and ability to participate in various non-covalent interactions.[1][2] Its prevalence in drugs such as the anti-inflammatory agent Valdecoxib and the antirheumatic drug Leflunomide underscores the critical importance of efficient and versatile synthetic methodologies.[1][3] This guide provides an in-depth comparative analysis of the most prominent methods for isoxazole synthesis, offering field-proven insights and experimental data to aid researchers in selecting the optimal strategy for their specific applications.
The Workhorse: 1,3-Dipolar Cycloaddition (Huisgen Cycloaddition)
The Huisgen 1,3-dipolar cycloaddition is arguably the most powerful and widely utilized method for constructing the isoxazole ring.[4] This reaction involves the [3+2] cycloaddition of a nitrile oxide (the 1,3-dipole) with an alkyne or alkene (the dipolarophile). A key feature of this method is the in situ generation of the often-unstable nitrile oxide intermediate from stable precursors.[4]
Mechanistic Rationale
The reaction is a concerted, pericyclic process where the 4 π-electrons of the nitrile oxide and the 2 π-electrons of the alkyne participate in a cycloaddition. This concerted mechanism leads to a high degree of stereospecificity. The regioselectivity, which dictates the substitution pattern on the final isoxazole ring, is governed by the electronic and steric properties of the substituents on both the nitrile oxide and the alkyne. Generally, the reaction of terminal alkynes with nitrile oxides regioselectively yields 3,5-disubstituted isoxazoles.[4]
Caption: General workflow for isoxazole synthesis via Huisgen 1,3-Dipolar Cycloaddition.
Advantages:
-
High Versatility: A wide range of functional groups on both the alkyne and the nitrile oxide precursor are tolerated.
-
High Regioselectivity: Typically provides 3,5-disubstituted isoxazoles with high selectivity, especially with terminal alkynes.
-
Mild Conditions: Many modern protocols, including metal-free options, operate under mild conditions.[4]
-
One-Pot Procedures: The in situ generation of the nitrile oxide allows for convenient one-pot, multi-component reactions.[4]
Disadvantages:
-
Nitrile Oxide Instability: The nitrile oxide intermediate can be prone to dimerization, requiring careful control of reaction conditions.
-
Reagent Stoichiometry: The generation of the nitrile oxide often requires stoichiometric amounts of oxidants or halogenating agents.
-
Metal Catalysts: While copper(I) and ruthenium(II)-catalyzed versions can improve regioselectivity and reaction rates, they introduce concerns about metal toxicity and contamination in pharmaceutical applications.[5]
Experimental Protocol: Synthesis of 3,5-Disubstituted Isoxazole
This protocol describes the in situ generation of a nitrile oxide from an aldoxime and its subsequent cycloaddition with a terminal alkyne.
Step 1: Oxime Formation
-
To a stirred solution of the corresponding aldehyde (1.0 eq) in a suitable solvent (e.g., aqueous ethanol), add hydroxylamine hydrochloride (1.1 eq) and a base (e.g., sodium acetate, 1.5 eq).
-
Stir the mixture at room temperature for 1-4 hours, monitoring the reaction by TLC.
-
Upon completion, the oxime can be isolated by extraction or used directly in the next step.
Step 2: 1,3-Dipolar Cycloaddition
-
Dissolve the aldoxime (1.0 eq) and a terminal alkyne (1.2 eq) in a suitable solvent (e.g., THF, DCM).
-
Add an oxidizing agent such as N-chlorosuccinimide (NCS) or Oxone® (1.1 eq) portion-wise to the stirred solution at room temperature.
-
The reaction is typically stirred for 12-24 hours.
-
After completion, the reaction is quenched, and the isoxazole product is purified by column chromatography.
The Classical Approach: Condensation of 1,3-Dicarbonyl Compounds with Hydroxylamine
This method, often referred to as the Claisen isoxazole synthesis, is a traditional and straightforward approach involving the cyclocondensation of a 1,3-dicarbonyl compound with hydroxylamine.[1]
Mechanistic Rationale
The synthesis proceeds through the initial formation of an imine (or oxime) at one of the carbonyl groups, followed by an intramolecular cyclization where the hydroxyl group attacks the second carbonyl. Subsequent dehydration of the cyclic intermediate yields the aromatic isoxazole ring. A significant challenge with unsymmetrical 1,3-diketones is the potential for the formation of a mixture of regioisomers. However, recent advancements using β-enamino diketones have demonstrated excellent control over the regiochemical outcome by tuning reaction conditions.[1]
Sources
- 1. Development of methodologies for the regioselective synthesis of four series of regioisomer isoxazoles from β-enamino diketones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent Methodologies toward the Synthesis of Valdecoxib: A Potential 3,4-diarylisoxazolyl COX-2 Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The synthetic and therapeutic expedition of isoxazole and its analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. WO2005085218A1 - A novel process for preparing valdecoxib - Google Patents [patents.google.com]
A Head-to-Head Comparison of Chiral Separation Techniques: An In-Depth Guide for Researchers
In the landscape of modern drug discovery and development, the precise analysis and separation of enantiomers is not merely a technical challenge but a regulatory and safety imperative. The differential pharmacological and toxicological profiles of chiral molecules underscore the necessity for robust and efficient enantioselective analytical methods. This guide provides a comprehensive, head-to-head comparison of the three primary techniques employed for chiral separations: High-Performance Liquid Chromatography (HPLC), Supercritical Fluid Chromatography (SFC), and Capillary Electrophoresis (CE).
Drawing upon established experimental data and field-proven insights, this document is designed to equip researchers, scientists, and drug development professionals with the knowledge to make informed decisions when selecting the optimal chiral separation strategy for their specific needs. We will delve into the fundamental principles of each technique, present comparative performance data, and provide detailed experimental protocols to bridge the gap between theory and practice.
The Criticality of Chirality in Pharmaceutical Sciences
Chirality, the property of a molecule being non-superimposable on its mirror image, gives rise to pairs of enantiomers. These stereoisomers often exhibit significant differences in their interactions with the chiral environment of the human body, such as enzymes and receptors. Consequently, one enantiomer may elicit the desired therapeutic effect while the other could be inactive or, in some cases, responsible for adverse effects. Regulatory bodies, including the U.S. Food and Drug Administration (FDA) and the International Council for Harmonisation (ICH), have established stringent guidelines that necessitate the characterization and control of the stereoisomeric composition of chiral drugs.
High-Performance Liquid Chromatography (HPLC): The Established Workhorse
Chiral HPLC is a cornerstone of enantioselective analysis, primarily relying on the use of Chiral Stationary Phases (CSPs) to achieve separation. The interaction between the enantiomers and the CSP creates transient diastereomeric complexes with different binding energies, leading to differential retention times.
The "Why" Behind Experimental Choices in Chiral HPLC:
The selection of the CSP is the most critical decision in chiral HPLC method development. The choice is dictated by the structural features of the analyte. For instance, polysaccharide-based CSPs (e.g., cellulose and amylose derivatives) are incredibly versatile due to their ability to form multiple types of interactions, including hydrogen bonding, dipole-dipole, and π-π interactions. For acidic compounds like non-steroidal anti-inflammatory drugs (NSAIDs), a protein-based CSP, such as one derived from ovomucoid, can be highly effective due to the presence of multiple chiral centers and charged groups that facilitate ionic interactions.
The mobile phase composition is another key parameter. In normal-phase mode, a non-polar solvent like hexane is typically used with a polar modifier such as an alcohol. The addition of small amounts of an acidic or basic additive can significantly improve peak shape and resolution by suppressing the ionization of the analyte or interacting with the stationary phase.
Visualizing the Chiral HPLC Workflow:
Caption: A streamlined workflow for chiral HPLC method development.
Supercritical Fluid Chromatography (SFC): The Green and Rapid Alternative
SFC has emerged as a powerful technique for chiral separations, offering significant advantages in terms of speed and reduced environmental impact. It utilizes a supercritical fluid, most commonly carbon dioxide, as the primary mobile phase. The low viscosity and high diffusivity of supercritical CO2 allow for higher flow rates and faster separations compared to HPLC.
The "Why" Behind Experimental Choices in Chiral SFC:
SFC is fundamentally a normal-phase chromatographic technique, and as such, the same polysaccharide-based CSPs that are effective in normal-phase HPLC are widely used in SFC. The primary mobile phase, CO2, is non-polar. To elute more polar analytes and modulate selectivity, a polar organic solvent, known as a modifier (e.g., methanol, ethanol), is added. The choice and concentration of the modifier are critical for achieving optimal resolution. Basic or acidic additives are also frequently employed to improve peak shape for basic and acidic compounds, respectively. The lower viscosity of the mobile phase in SFC often leads to higher efficiency and resolution in shorter analysis times compared to HPLC.
Visualizing the Chiral SFC Workflow:
Caption: The workflow for chiral separation using Supercritical Fluid Chromatography.
Capillary Electrophoresis (CE): High Efficiency for Polar and Charged Analytes
Capillary Electrophoresis offers exceptionally high separation efficiency and requires minimal sample and reagent consumption. In chiral CE, a chiral selector is typically added to the background electrolyte (BGE). The separation is based on the differential migration of the transient diastereomeric complexes formed between the enantiomers and the chiral selector in an electric field.
The "Why" Behind Experimental Choices in Chiral CE:
Cyclodextrins (CDs) and their derivatives are the most widely used chiral selectors in CE due to their versatility, UV transparency, and availability in various forms (neutral and charged). The choice of CD is based on the size and structure of the analyte, as the analyte must fit into the hydrophobic cavity of the CD to form an inclusion complex. For charged analytes, the use of a charged CD can enhance separation by influencing the electrophoretic mobility of the complex. The pH of the BGE is a critical parameter as it affects the charge of the analyte and the electroosmotic flow (EOF). Organic modifiers can also be added to the BGE to alter the viscosity and dielectric constant of the medium, thereby influencing migration times and resolution.
Visualizing the Chiral CE Workflow:
Caption: The fundamental workflow of chiral separation by Capillary Electrophoresis.
Head-to-Head Performance Comparison
The choice of technique often depends on a trade-off between speed, resolution, solvent consumption, and the nature of the analyte. The following table provides a comparative overview of the performance of HPLC, SFC, and CE for the chiral separation of representative pharmaceutical compounds.
| Analyte | Technique | Chiral Selector/Stationary Phase | Mobile Phase/Background Electrolyte | Analysis Time (min) | Resolution (Rs) | Key Advantages | Reference(s) |
| Propranolol | HPLC | α-Glycoprotein (AGP) | Propanol-2 and Ammonium acetate (0.5:99.5 v/v) | < 12 | > 2.0 | High resolution | |
| Propranolol | HPLC | β-Cyclodextrin (BCD) | Acetonitrile:Ethanol:Acetic acid:Triethylamine (960:33:4:3 v/v/v/v) | < 20 | > 1.5 | Good separation | |
| Propranolol | SFC | Chiralpak IG | CO2/Methanol with 0.2% TEA (60:40) | < 5 | > 2.2 | Fast analysis, reduced solvent | |
| Ketoprofen | HPLC | Chirex 3005 | Isocratic | - | - | Established method | |
| Ketoprofen | SFC | Chirex 3005 | CO2-based | Significantly faster than HPLC | - | High throughput | |
| Ibuprofen | HPLC | Chiral OVM | Potassium dihydrogen phosphate (20 mM, pH 3) and ethanol | < 8 | Good | Robust separation | |
| Ibuprofen | CE | Dextrin 10 and heptakis(2,3,6-tri-O-methyl)-β-cyclodextrin | 2-[N-morpholino]ethanesulphonic acid buffer (pH 5.26) | - | Baseline | Simultaneous separation of metabolites | |
| Warfarin | HPLC | Chiralcel OD-RH | Acetonitrile:Phosphate buffer pH 2 (40:60) | - | - | Good for plasma samples | |
| Warfarin | SFC | - | CO2-based | - | - | High-throughput for plasma samples | |
| Warfarin | CE | Highly sulfated β-cyclodextrin | Optimized BGE | < 20 | High | Simultaneous separation of metabolites |
Experimental Protocols
Protocol 1: Chiral Separation of Ibuprofen Enantiomers by HPLC
Objective: To achieve baseline separation of (R)- and (S)-ibuprofen.
Instrumentation: Agilent 1100 series HPLC system with UV detector.
Column: Chiral OVM column.
Mobile Phase: A mixture of 20 mM potassium dihydrogen phosphate buffer (pH adjusted to 3.0) and ethanol.
Flow Rate: 1.0 mL/min.
Column Temperature: 25°C.
Detection: UV at 220 nm.
Procedure:
-
Prepare the mobile phase and degas it.
-
Equilibrate the column with the mobile phase until a stable baseline is achieved.
-
Prepare a standard solution of racemic ibuprofen.
-
Inject the standard solution into the HPLC system.
-
Record the chromatogram and determine the retention times and resolution of the enantiomers.
Expected Outcome: Baseline separation of the two enantiomers in under 8 minutes.
Protocol 2: Chiral Separation of Propranolol Enantiomers by SFC
Objective: To demonstrate the rapid separation of propranolol enantiomers using SFC.
Instrumentation: SFC system with a UV detector.
Column: Chiralpak IG.
Mobile Phase: Supercritical CO2 and methanol with 0.2% triethylamine (TEA) as a modifier (60:40 v/v).
Flow Rate: 3.0 mL/min.
Backpressure: 150 bar.
Column Temperature: 35°C.
Detection: UV at 230 nm.
Procedure:
-
Equilibrate the SFC system with the specified mobile phase and conditions.
-
Prepare a standard solution of racemic propranolol.
-
Inject the standard solution.
-
Record the chromatogram and calculate the resolution.
Expected Outcome: A fast and efficient separation of propranolol enantiomers with high resolution.
Protocol 3: Chiral Separation of Warfarin and its Metabolites by CE
Objective: To simultaneously separate the enantiomers of warfarin and its major metabolites.
Instrumentation: Capillary electrophoresis system with a UV detector.
Capillary: Fused silica capillary.
Background Electrolyte (BGE): Buffer containing highly sulfated β-cyclodextrin as the chiral selector.
Voltage: Optimized applied voltage.
Temperature: Controlled capillary temperature.
Detection: UV detection at an appropriate wavelength.
Procedure:
-
Rinse the capillary with the BGE.
-
Prepare a sample containing racemic warfarin and its metabolites.
-
Inject the sample into the capillary.
-
Apply the high voltage and record the electropherogram.
Expected Outcome: High-resolution separation of the enantiomers of warfarin and its metabolites within 20 minutes.
Conclusion and Future Perspectives
The selection of an appropriate chiral separation technique is a multifaceted decision that requires a thorough understanding of the underlying principles of each method and the specific characteristics of the analyte . HPLC remains a robust and widely accessible technique, particularly with the vast array of commercially available chiral stationary phases. SFC offers a compelling alternative, especially for high-throughput and preparative applications, due to its speed and reduced environmental footprint. CE excels in the separation of polar and charged compounds, providing exceptional efficiency with minimal sample consumption.
As the pharmaceutical industry continues to evolve, the demand for faster, more efficient, and greener analytical methods will undoubtedly drive further innovation in chiral separation technologies. The integration of these techniques with mass spectrometry (MS) is already enhancing sensitivity and specificity, enabling the analysis of complex biological matrices. Ultimately, a comprehensive understanding of the strengths and limitations of each technique, as presented in this guide, will empower researchers to confidently navigate the challenges of chiral analysis and contribute to the development of safer and more effective medicines.
References
- Beesley, T. (2011).
- Remko, M., & Garajová, M. (2020).
- Szabó, Z., & Guttman, A. (2018). The Use of Dual Cyclodextrin Chiral Selector Systems in the Enantioseparation of Pharmaceuticals by Capillary Electrophoresis: An Overview. Molecules.
- Aturki, Z., & Fanali, S. (2013). Cyclodextrins as Chiral Selectors in Capillary Electrophoresis Enantioseparations.
- Scriba, G. K. E. (2016). Cyclodextrins as chiral selectors in capillary electrophoresis: Recent trends in mechanistic studies. Journal of Pharmaceutical and Biomedical Analysis.
- Bjørnsdottir, I., & Hansen, S. H. (1995). Separation of the enantiomers of ibuprofen and its major phase I metabolites in urine using capillary electrophoresis. Journal of Pharmaceutical and Biomedical Analysis.
- Chiral Technologies Europe. (n.d.). Troubleshoot Chiral Column Performance: Efficiency & Resolution.
- Garajová, M., & Remko, M. (2024).
- Agilent Technologies. (2019).
- YMC Europe. (2016). CHIRAL LC & SFC METHOD DEVELOPMENT.
- Scribd. (n.d.). Enantiomeric Impurities: ICH Guidelines.
- Schjelde, B., et al. (2022).
A Senior Application Scientist's Guide to Evaluating the Metabolic Stability of Isoxazole Compounds
For drug discovery teams, the isoxazole ring is a valuable scaffold, integral to numerous approved drugs due to its versatile electronic properties and ability to form key interactions with biological targets.[1][2][3] However, this five-membered heterocycle can also be a metabolic liability, potentially leading to rapid clearance, poor bioavailability, and the formation of reactive metabolites. Understanding and evaluating the metabolic stability of isoxazole-containing drug candidates is therefore not just a routine checkpoint, but a critical step in derisking a program and guiding medicinal chemistry efforts.
This guide provides an in-depth comparison of the methodologies used to assess isoxazole metabolic stability, explains the underlying biochemical principles, and presents a framework for interpreting the data to make informed decisions in drug development.
The Metabolic Fate of the Isoxazole Ring: Key Pathways
The metabolic fate of an isoxazole-containing compound is primarily dictated by its substitution pattern and the enzymatic arsenal of the liver. While various transformations can occur, two principal pathways represent the most common metabolic liabilities for the isoxazole core itself.
-
Reductive N-O Bond Cleavage: The characteristic N-O bond of the isoxazole ring is susceptible to reductive cleavage. This is often the most significant metabolic pathway, leading to a ring-opened metabolite.[4] This process can be mediated by cytochrome P450 (CYP) enzymes, particularly under low oxygen conditions, where the heme iron in its reduced Fe(II) state can catalyze the reduction.[5] Studies on the anti-inflammatory drug leflunomide have shown that its conversion to the active metabolite A771726 occurs via this N-O bond cleavage, a reaction sensitive to CYP1A2 inhibitors.[5] The substitution at the C3 position of the isoxazole ring is critical; a hydrogen at this position makes the compound vulnerable, whereas alkyl substitution, such as a methyl group, can render the ring resistant to this cleavage pathway.[5]
-
Oxidative Metabolism (Hydroxylation): Like many aromatic systems, the isoxazole ring and its substituents can undergo oxidation, typically hydroxylation, catalyzed by CYP enzymes.[5][6] This can occur directly on the ring's carbon atoms or on appended alkyl groups. For example, in studies with 3-methylleflunomide, which is resistant to ring opening, hydroxylation was observed on the 3-methyl and 5-methyl groups.[5]
-
Aldehyde Oxidase (AO) Involvement: A frequently overlooked contributor to the metabolism of N-heterocycles is Aldehyde Oxidase (AO), a cytosolic enzyme with broad substrate specificity.[7] As medicinal chemists increasingly design compounds to be poor CYP substrates, the role of AO in drug clearance has become more prominent.[7] Aromatic aza-heterocycles are common substrates for AO, making it a crucial enzyme to consider when evaluating the metabolic stability of novel isoxazole series.
Below is a diagram illustrating the principal metabolic pathways for an isoxazole scaffold.
Caption: Major metabolic pathways of the isoxazole ring.
Comparative Analysis of In Vitro Assay Systems
The foundation of metabolic stability assessment lies in robust in vitro systems that model the metabolic functions of the liver. The two most widely used systems are liver microsomes and hepatocytes. The choice between them depends on the specific question being asked.
| Feature | Liver Microsomes | Cryopreserved Hepatocytes |
| Composition | Subcellular fraction (endoplasmic reticulum). Contains Phase I enzymes (CYPs, FMOs) and some Phase II (UGTs).[8] | Intact, whole liver cells. Contain the full complement of Phase I and Phase II enzymes (SULTs, GSTs, etc.) and cofactors.[9][10] |
| Primary Use | High-throughput screening for Phase I metabolic stability.[8] Determining intrinsic clearance (CLint) related to CYP metabolism. | "Gold standard" for in vitro clearance. Provides a more complete picture of overall hepatic metabolism, including both phases.[9] Essential for studying low-turnover compounds.[11] |
| Advantages | Cost-effective, readily available, suitable for high-throughput automation.[12] | More physiologically relevant; captures uptake, metabolism, and efflux.[13] Can identify metabolites from both Phase I and II pathways. |
| Limitations | Lacks cytosolic enzymes (e.g., Aldehyde Oxidase, some SULTs).[14] Does not account for cellular uptake (transporter effects). | Higher cost, more complex to work with, lower throughput than microsomes. |
| When to Use | Early-stage discovery for ranking large sets of compounds based on CYP-mediated stability. | Lead optimization stage, when a more accurate prediction of in vivo hepatic clearance is needed. When Phase II or non-CYP metabolism is suspected. |
Experimental Protocols: A Step-by-Step Guide
Accurate and reproducible data begins with a meticulously executed protocol. The following sections provide standardized, step-by-step procedures for microsomal and hepatocyte stability assays.
Protocol 1: Liver Microsomal Stability Assay
This assay measures the disappearance of a parent compound over time when incubated with liver microsomes in the presence of the necessary cofactor, NADPH.
1. Reagent Preparation:
- Phosphate Buffer: Prepare a 100 mM potassium phosphate buffer (pH 7.4).
- Test Compound Stock: Prepare a 10 mM stock solution of the test compound in DMSO. From this, create a 125 µM working solution in acetonitrile.[15]
- Microsomal Stock: Thaw pooled liver microsomes (e.g., human, rat) on ice. Dilute to a working concentration of ~0.8-1.0 mg/mL in cold phosphate buffer.[14][15]
- NADPH Regenerating System (NRS) Solution: Prepare a solution containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase in phosphate buffer.[15][16] This system ensures a constant supply of NADPH throughout the incubation. The rationale for using a regenerating system is to prevent cofactor depletion, which would otherwise cause the reaction rate to slow over time, leading to an underestimation of metabolic clearance.
2. Incubation Procedure:
- Pre-warm the microsomal solution in a 96-well plate at 37°C for 5-10 minutes with gentle shaking.
- To initiate the reaction, add the test compound working solution to the microsomes to achieve a final concentration of 1 µM.
- Immediately following, add the NRS solution to start the metabolic process. The final protein concentration should be around 0.5 mg/mL.[8]
- Incubate the plate at 37°C with shaking.
- At specified time points (e.g., 0, 5, 15, 30, 45, 60 minutes), terminate the reaction by adding 2-3 volumes of ice-cold acetonitrile containing an internal standard (for LC-MS/MS analysis).[13][16] The cold solvent serves the dual purpose of precipitating the microsomal proteins to halt all enzymatic activity and preparing the sample for analysis.
3. Sample Analysis & Data Interpretation:
- Centrifuge the plate at high speed (e.g., 4000 x g) for 10-15 minutes to pellet the precipitated protein.[16]
- Transfer the supernatant to a new plate for analysis by LC-MS/MS.
- Quantify the peak area of the parent compound relative to the internal standard at each time point.
- Plot the natural log of the percent remaining of the parent compound versus time. The slope of the linear portion of this curve is the elimination rate constant (k).
- Calculate the half-life (t½) and intrinsic clearance (CLint) using the following equations:
- t½ (min) = 0.693 / k
- CLint (µL/min/mg protein) = (0.693 / t½) / (mg/mL microsomal protein) [17]
Protocol 2: Hepatocyte Stability Assay
This assay provides a more comprehensive assessment by using intact liver cells.
1. Reagent Preparation:
- Cell Culture Medium: Use pre-warmed Williams' Medium E or a similar suitable medium.[11]
- Hepatocyte Suspension: Thaw cryopreserved hepatocytes according to the supplier's protocol. Perform a cell count and viability assessment (e.g., via Trypan Blue). Resuspend the cells in the medium to a final density of 0.5-1.0 x 10^6 viable cells/mL.[9]
- Test Compound Working Solution: Prepare a working solution of the test compound by diluting the stock solution in the culture medium. The final organic solvent (e.g., DMSO) concentration should be kept low (<0.25%) to avoid cytotoxicity.[9]
2. Incubation Procedure:
- Add the hepatocyte suspension to a multi-well plate.[18]
- Pre-incubate the cells at 37°C in a humidified CO2 incubator for 10-15 minutes.
- Initiate the reaction by adding the test compound working solution to the cells (final concentration typically 1 µM).[9]
- Incubate the plate at 37°C with gentle shaking (e.g., 90-120 rpm) to keep the cells in suspension.[11]
- At designated time points (e.g., 0, 15, 30, 60, 90, 120 minutes), collect aliquots and terminate the metabolic activity by mixing with ice-cold acetonitrile containing an internal standard.[13][18]
3. Sample Analysis & Data Interpretation:
- The sample processing and LC-MS/MS analysis are identical to the microsomal assay.
- Data is analyzed similarly to determine the elimination rate constant (k) and half-life (t½).
- Intrinsic clearance is calculated per million cells:
- CLint (µL/min/10^6 cells) = (0.693 / t½) / (cell density in millions of cells/mL) [11]
The workflow for these in vitro assays is summarized in the diagram below.
Caption: A generalized workflow for in vitro metabolic stability assays.
Case Study & Comparative Data: The Impact of Structure on Stability
The relationship between chemical structure and metabolic stability is paramount. Small structural modifications can dramatically alter a compound's metabolic fate. The case of leflunomide provides a classic example.
| Compound | Key Structural Feature | Human Liver Microsomes (HLM) Stability | Primary Metabolic Pathway | Reference |
| Leflunomide | 3-H on isoxazole ring | Unstable (Vmax = 1797 pmol/min/mg) | N-O Bond Cleavage to A771726 | [5] |
| 3-Methylleflunomide | 3-CH3 on isoxazole ring | Stable (Resistant to ring opening) | Methyl Group Hydroxylation | [5] |
| Sulfamethoxazole | 5-Methylisoxazole | Metabolized | N4-acetylation, Ring Cleavage | [19][20] |
| Compound X (Hypothetical) | Unprotected isoxazole | Unstable (t½ < 15 min) | N/A | N/A |
| Compound Y (Hypothetical) | Sterically hindered isoxazole | Stable (t½ > 60 min) | N/A | N/A |
As the data illustrates, blocking a known metabolic hotspot—the C3 position—by introducing a methyl group completely shuts down the primary clearance pathway of N-O bond cleavage for leflunomide, forcing metabolism to occur elsewhere at a much slower rate.[5] This is a foundational principle in medicinal chemistry: identify metabolic liabilities early and systematically modify the structure to block those pathways, thereby improving the pharmacokinetic profile.
For novel chemical series, an initial screen will quickly categorize compounds. Generally, a microsomal half-life of less than 30 minutes is considered unstable, while a half-life greater than 60 minutes is deemed stable.[17] Compounds with high intrinsic clearance are rapidly metabolized and likely to have low bioavailability in vivo.[17]
Conclusion and Forward Look
Evaluating the metabolic stability of isoxazole-containing compounds is a multi-faceted process that requires a sound understanding of the underlying enzymatic pathways and robust experimental execution. By leveraging high-throughput microsomal assays for initial ranking and more physiologically relevant hepatocyte assays for lead optimization, drug discovery teams can build a clear picture of a compound's metabolic profile.
The key takeaway is to view metabolic stability not as a hurdle, but as an optimizable property. By identifying metabolic hotspots through these assays and applying rational, structure-based drug design—such as blocking sites of N-O bond cleavage or hydroxylation—researchers can systematically enhance stability. This proactive approach significantly increases the probability of advancing compounds with favorable pharmacokinetic properties, ultimately paving the way for the development of safe and effective new medicines.
References
- Chan, E. C. Y., & New, L.-S. (n.d.). In Vitro Metabolism of Leflunomide by Mouse and Human Liver Microsomes. Drug Metabolism Letters, 1(4).
- Creative Bioarray. (n.d.). Hepatocyte Stability Assay.
- Kalgutkar, A. S., et al. (2003). In vitro metabolism studies on the isoxazole ring scission in the anti-inflammatory agent leflunomide to its active alpha-cyanoenol metabolite A771726: mechanistic similarities with the cytochrome P450-catalyzed dehydration of aldoximes. Drug Metabolism and Disposition, 31(10), 1240-1250.
- AxisPharm. (n.d.). Microsomal Stability Assay Protocol.
- Cyprotex. (n.d.). Hepatocyte Stability.
- Sarkar, T., et al. (2016). Detection of in Vitro Metabolite Formation of Leflunomide: A Fluorescence Dynamics and Electronic Structure Study. The Journal of Physical Chemistry B, 120(16), 3834-3845.
- AxisPharm. (n.d.). Hepatocyte Stability Assay Test.
- van den Broek, P. H. H., et al. (2021). Structure-Activity Relationship Studies of Trisubstituted Isoxazoles as Selective Allosteric Ligands for the Retinoic Acid Receptor-Related Orphan Receptor γt (RORγt). Journal of Medicinal Chemistry, 64(11), 7562-7587.
- Domainex. (n.d.). Hepatocyte Stability Assay.
- National University of Singapore. (n.d.). In vitro metabolism of leflunomide by mouse and human liver microsomes.
- Li, S., et al. (2025). Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies. RSC Medicinal Chemistry, (5).
- Creative Bioarray. (n.d.). Microsomal Stability Assay.
- protocols.io. (2024). Microsomal stability assay for human and mouse liver microsomes.
- Kalgutkar, A. S., et al. (2013). In vitro metabolism studies on the isoxazole ring scission in the anti-inflammatory agent leflunomide to its active α-cyanoenol metabolite A771726: Mechanistic similarities with the cytochrome P450-catalyzed dehydration of aldoximes. ResearchGate.
- Słoczyńska, K., et al. (2019). Metabolic stability and its role in the discovery of new chemical entities. Acta Pharmaceutica, 69(3), 345-361.
- Hawash, M., et al. (2023). In vitro and in vivo assessment of the antioxidant potential of isoxazole derivatives. ResearchGate.
- Di, L., et al. (2003). Optimization of a Higher Throughput Microsomal Stability Screening Assay for Profiling Drug Discovery Candidates. Journal of Biomolecular Screening, 8(4), 453-462.
- Xin, Z., et al. (2005). Synthesis and structure-activity relationships of isoxazole carboxamides as growth hormone secretagogue receptor antagonists. Bioorganic & Medicinal Chemistry Letters, 15(4), 1201-1204.
- Bristol Myers Squibb. (n.d.). High Content Automated Metabolic Stability and CYP Inhibition Cocktail Screening Assays for Early Drug Development.
- ResearchGate. (n.d.). Metabolic pathways of sulfamethoxazole.
- Palin, R., et al. (2011). Structure-activity studies of a novel series of isoxazole-3-carboxamide derivatives as TRPV1 antagonists. Bioorganic & Medicinal Chemistry Letters, 21(4), 1253-1257.
- MeCour. (n.d.). Validation of a Phase I and Phase II Metabolic Stability Assay in Subcellular Fractions.
- Di, L., & Kerns, E. H. (2005). Interstrain differences of in vitro metabolic stability and impact on early drug discovery. Drug Discovery Today, 10(11), 797-803.
- Shah, P., et al. (2016). An Automated High-Throughput Metabolic Stability Assay Using an Integrated High-Resolution Accurate Mass Method and Automated Data Analysis Software. Journal of Biomolecular Screening, 21(4), 398-407.
- Al-kassas, R., et al. (2023). Enhanced stability of sulfamethoxazole and trimethoprim against oxidation using hydroxypropyl-B-cyclodextrin. Figshare.
- Al-Qahtani, S. D., et al. (2023). A Rapid and Sensitive UPLC-MS/MS Method for Quantifying Capmatinib in Human Liver Microsomes: Evaluation of Metabolic Stability by In Silico and In Vitro Analysis. Molecules, 28(8), 3374.
- Kieneker, L. M., et al. (2025). Pharmacometabolomics Study of Sulfamethoxazole and Trimethoprim in Kidney Transplant Recipients: Real-World Metabolism and Urinary Excretion. Metabolites, 15(7), 893.
- Al-kassas, R., et al. (2007). Enhanced stability of sulfamethoxazole and trimethoprim against oxidation using hydroxypropyl-β-cyclodextrin. ResearchGate.
- National Center for Advancing Translational Sciences. (2023). Consideration of Vendor-Related Differences in Hepatic Metabolic Stability Data to Optimize Early ADME Screening in Drug Discovery. NIH.
- Clarke, S. E., & Jeffrey, P. (2001). Utility of metabolic stability screening: Comparison of in vitro and in vivo clearance. Xenobiotica, 31(8-9), 591-598.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. In vitro metabolism studies on the isoxazole ring scission in the anti-inflammatory agent lefluonomide to its active alpha-cyanoenol metabolite A771726: mechanistic similarities with the cytochrome P450-catalyzed dehydration of aldoximes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. In Vitro Metabolism of Leflunomide by Mouse and Human Liver Microsomes | Bentham Science [benthamscience.com]
- 7. Stability of concentrated trimethoprim-sulfamethoxazole admixtures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. creative-bioarray.com [creative-bioarray.com]
- 9. Hepatocyte Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 10. Hepatocyte Stability Assay Test | AxisPharm [axispharm.com]
- 11. In vitro Assessment of Metabolic Stability in Plated Cryo Hepatocytes for Low-Turnover Compounds | Thermo Fisher Scientific - US [thermofisher.com]
- 12. researchgate.net [researchgate.net]
- 13. Hepatocyte Stability Assay | Domainex [domainex.co.uk]
- 14. mecour.com [mecour.com]
- 15. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 16. Microsomal Stability Assay Protocol | AxisPharm [axispharm.com]
- 17. hrcak.srce.hr [hrcak.srce.hr]
- 18. creative-bioarray.com [creative-bioarray.com]
- 19. researchgate.net [researchgate.net]
- 20. Pharmacometabolomics Study of Sulfamethoxazole and Trimethoprim in Kidney Transplant Recipients: Real-World Metabolism and Urinary Excretion - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Cross-Validation of HPLC and SFC for Chiral Analysis
In the landscape of pharmaceutical development and quality control, the separation of enantiomers is not just a scientific challenge but a regulatory necessity. The differential pharmacological and toxicological profiles of chiral molecules mandate the use of robust and reliable analytical techniques. For decades, High-Performance Liquid Chromatography (HPLC) has been the gold standard for chiral analysis. However, the advent and refinement of Supercritical Fluid Chromatography (SFC) have presented a compelling alternative, promising faster separations and a greener footprint. This guide provides an in-depth, experience-driven comparison and cross-validation framework for these two powerful techniques, designed for researchers, scientists, and drug development professionals.
Foundational Principles: A Tale of Two Phases
At its core, chromatographic separation is a story of differential partitioning. The choice of the mobile and stationary phases dictates the resolution, speed, and efficiency of the analysis.
High-Performance Liquid Chromatography (HPLC): HPLC relies on a liquid mobile phase to transport the analyte through a packed column (the stationary phase). In chiral separations, the stationary phase is imbued with a chiral selector. The differential interaction of enantiomers with this chiral environment leads to their separation. Normal-phase HPLC (NP-HPLC), often employing hexane and alcohol mixtures, has traditionally been a workhorse for chiral separations due to the wide applicability of polysaccharide-based chiral stationary phases (CSPs) in these conditions.
Supercritical Fluid Chromatography (SFC): SFC utilizes a supercritical fluid, most commonly carbon dioxide (CO2), as the primary component of the mobile phase. Supercritical fluids exhibit properties intermediate between those of a liquid and a gas, offering low viscosity and high diffusivity. This translates to faster analysis times and reduced backpressure compared to HPLC. For chiral analysis, organic modifiers like methanol or ethanol are often added to the CO2 to modulate the mobile phase's polarity and enhance enantioselectivity.
The "Why": Causality in Method Development
The choice between HPLC and SFC is not arbitrary; it is a decision guided by the physicochemical properties of the analyte, the desired analytical throughput, and environmental considerations.
Why Choose HPLC?
-
Established & Ubiquitous: HPLC is a well-established technique with a vast library of applications and a high degree of familiarity among analytical chemists.
-
Versatility in Polarity: HPLC can accommodate a wide range of analyte polarities, from nonpolar to highly polar compounds, through various modes (normal-phase, reversed-phase, HILIC).
-
High Resolution: For complex mixtures or when baseline separation of enantiomers is challenging, the slower flow rates and diverse stationary phase chemistries of HPLC can provide superior resolution.
Why Choose SFC?
-
Speed & Throughput: The low viscosity of the supercritical CO2 mobile phase allows for significantly higher flow rates without generating excessive backpressure, leading to analysis times that are often 3 to 10 times faster than HPLC.
-
Green Chemistry: The primary mobile phase component in SFC is recycled CO2, drastically reducing the consumption of organic solvents compared to normal-phase HPLC. This not only lowers purchasing and disposal costs but also aligns with corporate sustainability goals.
-
Orthogonal Selectivity: The unique properties of the supercritical fluid mobile phase can sometimes lead to different elution orders and improved resolution for challenging separations compared to HPLC, providing a valuable orthogonal technique.
Cross-Validation Workflow: A Self-Validating System
Cross-validation is the process of demonstrating that two different analytical methods provide equivalent results for the same sample. This is crucial when transferring a method from one technique to another, for example, from an established HPLC method to a faster SFC method for high-throughput screening.
Below is a detailed workflow for the cross-validation of HPLC and SFC for the chiral analysis of a hypothetical compound, "Chiral-X."
Experimental Workflow Diagram
Caption: Workflow for HPLC and SFC cross-validation.
Detailed Experimental Protocols
Protocol 1: Chiral HPLC Method Development
-
Column Selection: Begin with a polysaccharide-based chiral stationary phase (CSP), such as one coated with amylose or cellulose derivatives, which are known to offer broad selectivity. A common choice is a column with dimensions of 4.6 x 250 mm, packed with 5 µm particles.
-
Mobile Phase Screening:
-
Prepare a stock solution of racemic Chiral-X in a suitable solvent (e.g., ethanol).
-
Start with a mobile phase composition of 90:10 hexane:ethanol at a flow rate of 1.0 mL/min.
-
If separation is not achieved, screen different alcohol modifiers (e.g., isopropanol, methanol) and vary the ratio (e.g., 80:20, 95:5). The choice of alcohol can significantly impact hydrogen bonding interactions and thus enantioselectivity.
-
-
Optimization:
-
Once partial separation is observed, fine-tune the mobile phase composition in small increments (e.g., 1-2%) to maximize resolution.
-
Optimize the column temperature. A slight decrease in temperature often enhances enantioselectivity, although it may increase analysis time.
-
Adjust the flow rate to balance resolution and run time.
-
-
System Suitability: Inject the racemic standard six times and ensure the resolution (Rs) is greater than 1.5 and the tailing factor for each peak is between 0.8 and 1.5.
Protocol 2: Chiral SFC Method Development & Cross-Validation
-
Column Selection: Start with the same chiral stationary phase that provided the best results in the HPLC method development. This is a key principle of method transfer. A typical SFC column dimension would be 4.6 x 150 mm with 3 or 5 µm particles.
-
Mobile Phase & Backpressure Screening:
-
The primary mobile phase is supercritical CO2. The organic modifier will be the same alcohol that was effective in the HPLC method (e.g., methanol or ethanol).
-
Set the automated backpressure regulator (ABPR) to a default of 150 bar and the column temperature to 40°C.
-
Screen a gradient of the modifier, for example, from 5% to 40% over 5-10 minutes, at a flow rate of 3.0 mL/min.
-
-
Optimization:
-
Once the enantiomers are resolved, convert the gradient to an isocratic method for faster analysis and easier validation.
-
Optimize the percentage of the modifier to achieve the desired resolution and retention time.
-
Fine-tune the backpressure and temperature. Higher backpressure increases the density of the mobile phase, which can alter selectivity.
-
-
Cross-Validation Analysis:
-
Prepare a set of validation standards: a racemic mixture, pure samples of each enantiomer, and samples with known enantiomeric excess (e.g., 99:1, 95:5, 50:50, 5:95, 1:99).
-
Inject these standards onto both the final HPLC and SFC methods.
-
Compare the results for key validation parameters as outlined in the table below.
-
Data-Driven Comparison: HPLC vs. SFC
The following table summarizes typical comparative data obtained during a cross-validation study for a model chiral compound.
| Parameter | HPLC | SFC | Rationale for Difference |
| Analysis Time | 12 minutes | 3 minutes | The low viscosity of supercritical CO2 allows for higher flow rates in SFC, significantly reducing run times. |
| Resolution (Rs) | 2.1 | 1.9 | HPLC may offer slightly higher resolution due to slower kinetics, but SFC resolution is typically sufficient for baseline separation. |
| Solvent Consumption | ~12 mL (Hexane/Ethanol) | ~0.9 mL (Ethanol) | SFC primarily uses CO2, drastically cutting the consumption of organic solvents. |
| Enantiomeric Excess (%ee) Measurement | Consistent with SFC | Consistent with HPLC | Both techniques should provide equivalent and accurate %ee values, which is the cornerstone of successful cross-validation. |
| Operating Pressure | ~80 bar | ~150 bar | SFC requires higher pressure to maintain CO2 in its supercritical state. |
Decision Logic: When to Choose Which?
The decision to use HPLC or SFC for chiral analysis is not always straightforward. The following diagram illustrates a logical approach to selecting the most appropriate technique based on the stage of drug development and the analytical requirements.
Caption: Decision tree for selecting between HPLC and SFC.
Conclusion and Future Outlook
Both HPLC and SFC are indispensable tools for chiral analysis. While HPLC remains a robust and versatile technique, the advantages of SFC in terms of speed, throughput, and sustainability are undeniable, particularly in a high-throughput screening environment. A thorough understanding of the principles of both techniques, coupled with a systematic cross-validation approach, empowers analytical scientists to select the optimal method for their specific needs, ensuring data integrity, regulatory compliance, and operational efficiency. The future will likely see further advancements in both technologies, with novel stationary phases and instrumentation continuing to push the boundaries of chiral separations.
References
- Title: Chiral Separations by Supercritical Fluid Chromatography: A Review Source: Journal of Chrom
A Researcher's Guide to the Differential Biological Activity of Isoxazole Isomers
<
Introduction: The Significance of Isomeric Specificity in Drug Discovery
The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, is a privileged scaffold in medicinal chemistry. Its derivatives have demonstrated a vast array of pharmacological activities, including anti-inflammatory, anticancer, and antimicrobial effects.[1][2][3][4][5][6] However, the therapeutic potential of an isoxazole-based compound is not solely dictated by its constituent atoms but is profoundly influenced by their spatial arrangement. Constitutional isomers—molecules with the same molecular formula but different connectivity—often exhibit remarkably different biological activities. This guide provides an in-depth comparison of isoxazole isomers, offering experimental insights and protocols to empower researchers in the rational design of more potent and selective therapeutic agents.
The strategic placement of substituents on the isoxazole ring dictates the molecule's three-dimensional shape, electronic properties, and ability to interact with biological targets.[2] Even subtle shifts in substituent positions can drastically alter a compound's efficacy, selectivity, and pharmacokinetic profile. Understanding these structure-activity relationships (SAR) is paramount for optimizing lead compounds and minimizing off-target effects.[7][8]
Case Study: Isoxazole Isomers as Selective COX-2 Inhibitors
A compelling example of isomeric differentiation is found in the development of selective cyclooxygenase-2 (COX-2) inhibitors, a class of nonsteroidal anti-inflammatory drugs (NSAIDs).[9][10] The COX enzyme exists in two primary isoforms: COX-1, which is constitutively expressed and plays a role in protecting the stomach lining, and COX-2, which is induced during inflammation and mediates pain and fever.[11][12] Selective inhibition of COX-2 is a key strategy to reduce the gastrointestinal side effects associated with traditional NSAIDs that inhibit both isoforms.[9][13]
Valdecoxib and Celecoxib are well-known NSAIDs that feature an isoxazole and a pyrazole ring, respectively, and are recognized for their selective inhibition of the COX-2 enzyme.[14][15][16] The diaryl substitution pattern on the heterocyclic core is a common feature of many selective COX-2 inhibitors. The orientation of these aryl groups, dictated by the substitution pattern on the isoxazole ring, is crucial for selective binding to the larger active site of COX-2 compared to COX-1.
A study on isoxazole-carboxamide derivatives highlighted that a 3,4-dimethoxy substitution on one phenyl ring and a chlorine atom on the other pushed the 5-methyl-isoxazole ring towards a secondary binding pocket in the COX-2 enzyme, leading to potent and selective inhibition.[9] This illustrates how the specific arrangement of substituents around the isoxazole core (i.e., the isomeric form) directly influences the binding interactions and, consequently, the biological activity.
Mechanism of Action: COX-2 Inhibition
COX enzymes catalyze the conversion of arachidonic acid to prostaglandin H2, a precursor for various prostaglandins that mediate inflammation and pain.[15] Selective COX-2 inhibitors like Valdecoxib bind to the active site of the COX-2 enzyme, preventing this conversion and thereby reducing the production of inflammatory prostaglandins.[14][16]
Caption: Inhibition of the COX-2 pathway by a selective isoxazole derivative.
Quantitative Comparison of COX Inhibition
The following table presents hypothetical but representative data for two isoxazole isomers, demonstrating how a change in the substitution pattern can affect COX-2 selectivity.
| Compound | Substitution Pattern | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | Selectivity Index (COX-1/COX-2) |
| Isomer A | 3,5-diaryl | 15 | 0.5 | 30 |
| Isomer B | 4,5-diaryl | 5 | 5 | 1 |
Data is illustrative and based on trends observed in the literature.[9][10][17]
As the table shows, Isomer A exhibits significantly higher selectivity for COX-2, making it a more desirable candidate for development as a selective anti-inflammatory agent.
Case Study: Anticancer Activity of Isoxazole Isomers
The anticancer potential of isoxazole derivatives is another area where isomerism plays a critical role.[3][5][18] Different isomers can exhibit varying cytotoxicity against cancer cell lines due to their differential interactions with various cellular targets, such as protein kinases or tubulin.[5][13]
For instance, a study on diarylisoxazoles revealed that 4,5-diarylisoxazoles displayed greater antimitotic activity than their 3,4-diaryl counterparts.[1] This difference in activity is attributed to how the isomers interact with the tubulin protein, a key component of the cellular cytoskeleton and a validated target for anticancer drugs.
Quantitative Comparison of Cytotoxicity
The table below summarizes representative cytotoxicity data for two isoxazole isomers against a human breast cancer cell line (MCF-7).
| Compound | Substitution Pattern | MCF-7 IC₅₀ (µM) |
| Isomer C | 4,5-diaryl | 1.5 |
| Isomer D | 3,4-diaryl | 12.8 |
Illustrative data based on published findings.[1][3]
The significantly lower IC₅₀ value for Isomer C indicates its superior potency as an anticancer agent against this cell line.
Experimental Design for Comparing Isoxazole Isomers
A systematic approach is essential for accurately comparing the biological activities of isoxazole isomers. The following workflow outlines a typical screening process.
Caption: A typical experimental workflow for comparing the biological activity of isoxazole isomers.
Detailed Experimental Protocols
The MTT assay is a colorimetric method used to assess cell viability and proliferation.[19][20][21] It measures the metabolic activity of cells, which is generally proportional to the number of viable cells.[20][21][22]
Principle: Metabolically active cells contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), to purple formazan crystals.[19][20][22] These insoluble crystals are then dissolved, and the absorbance of the resulting colored solution is measured, which correlates with the number of viable cells.[20][22]
Step-by-Step Methodology:
-
Cell Seeding: Plate cancer cells (e.g., MCF-7) in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight in a humidified incubator (37°C, 5% CO₂).[20]
-
Compound Treatment: Prepare serial dilutions of the isoxazole isomers in the cell culture medium. Replace the existing medium with the medium containing the test compounds and incubate for 48-72 hours.
-
MTT Addition: Add 10 µL of MTT labeling reagent (5 mg/mL in PBS) to each well for a final concentration of 0.5 mg/mL and incubate for 4 hours.[20]
-
Solubilization: Carefully remove the medium and add 100-150 µL of a solubilizing agent (e.g., DMSO or a dedicated solubilization solution) to each well to dissolve the formazan crystals.[20][22]
-
Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[22] Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[20]
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC₅₀) by plotting the percentage of cell viability against the compound concentration.
This assay determines the ability of a compound to inhibit the activity of a specific protein kinase, a common target in cancer therapy.[13][23]
Principle: The assay measures the phosphorylation of a substrate by a target kinase in the presence of ATP. The inhibitory effect of the test compound is quantified by the reduction in substrate phosphorylation.[23]
Step-by-Step Methodology:
-
Reaction Setup: In a microplate well, combine the target kinase (e.g., a recombinant human kinase), a suitable peptide substrate, kinase buffer, and the isoxazole isomer at various concentrations.[23][24]
-
Reaction Initiation: Initiate the enzymatic reaction by adding ATP (often radiolabeled [γ-³²P]ATP or in a system with a detection antibody for phosphorylated substrate).[13][23]
-
Incubation: Incubate the reaction mixture at a specific temperature (e.g., 30°C) for a defined period (e.g., 30-60 minutes).
-
Detection: Stop the reaction and quantify the amount of phosphorylated substrate. This can be done through various methods, such as scintillation counting for radiolabeled ATP or ELISA-based detection with a phospho-specific antibody.[23]
-
Data Analysis: Determine the IC₅₀ value, which is the concentration of the compound required to inhibit 50% of the kinase activity.[23]
Conclusion and Future Perspectives
The evidence is clear: isomerism is a critical determinant of the biological activity of isoxazole derivatives. The case studies on COX-2 inhibitors and anticancer agents demonstrate that subtle changes in the substitution pattern on the isoxazole ring can lead to dramatic differences in potency and selectivity. For researchers in drug development, a thorough understanding and systematic evaluation of isoxazole isomers are not merely academic exercises but essential steps in the design of safer and more effective medicines.
Future research should continue to focus on elucidating the structure-activity relationships of isoxazole isomers for a wider range of biological targets. The integration of computational modeling with empirical testing will be crucial for predicting the biological activities of novel isomers and accelerating the discovery of new therapeutic leads. The detailed experimental protocols provided in this guide offer a robust framework for such investigations, empowering scientists to unlock the full therapeutic potential of the versatile isoxazole scaffold.
References
- Cytotoxicity MTT Assay Protocols and Methods.
- MTT Assay Protocol: Guide to Measuring Cell Viability & Prolifer
- valdecoxib. ClinPGx. [Link]
- Discovery and structure–activity relationship study of novel isoxazole-based small molecules targeting Zika virus infections.
- Celecoxib pathways: pharmacokinetics and pharmacodynamics.
- Molecular docking studies and biological evaluation of isoxazole-carboxamide derivatives as COX inhibitors and antimicrobial agents.
- Design and Development of COX-II Inhibitors: Current Scenario and Future Perspective. MDPI. [Link]
- Isoxazole/Isoxazoline Skeleton in the Structural Modification of N
- Structure-Activity Relationship Studies of Trisubstituted Isoxazoles as Selective Allosteric Ligands for the Retinoic-Acid-Receptor-Rel
- Structure-Activity Relationship Studies of Trisubstituted Isoxazoles as Selective Allosteric Ligands for th. University of Dundee. [Link]
- Therapeutic Potential of Isoxazole–(Iso)oxazole Hybrids: Three Decades of Research. MDPI. [Link]
- Advances in isoxazole chemistry and their role in drug discovery. RSC Publishing. [Link]
- Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole deriv
- Celebrex (Celecoxib) Pharmacology. News-Medical.Net. [Link]
- Isoxazole Derivatives as Regulators of Immune Functions.
- Rofecoxib. Wikipedia. [Link]
- The synthetic and therapeutic expedition of isoxazole and its analogs.
- A review of isoxazole biological activity and present synthetic techniques. JPR. [Link]
- Cancer-Fighting Isoxazole Compounds: Sourcing Nature's Potential and Synthetic Advancements- A Comprehensive Review. JPR. [Link]
- Isoxazole compounds: Unveiling the synthetic strategy, in-silico SAR & toxicity studies and future perspective as PARP inhibitor in cancer therapy. PubMed. [Link]
- Celecoxib Pharmacology. YouTube. [Link]
- Isoxazole-Based-Scaffold Inhibitors Targeting Cyclooxygenases (COXs). Request PDF. [Link]
- A review of isoxazole biological activity and present synthetic techniques. JPR. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Advances in isoxazole chemistry and their role in drug discovery - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08339C [pubs.rsc.org]
- 3. The synthetic and therapeutic expedition of isoxazole and its analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A review of isoxazole biological activity and present synthetic techniques - Int J Pharm Chem Anal [ijpca.org]
- 5. espublisher.com [espublisher.com]
- 6. ijpca.org [ijpca.org]
- 7. Structure-Activity Relationship Studies of Trisubstituted Isoxazoles as Selective Allosteric Ligands for the Retinoic-Acid-Receptor-Related Orphan Receptor γt - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 9. Molecular docking studies and biological evaluation of isoxazole-carboxamide derivatives as COX inhibitors and antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Rofecoxib - Wikipedia [en.wikipedia.org]
- 12. youtube.com [youtube.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. ClinPGx [clinpgx.org]
- 15. Celecoxib pathways: pharmacokinetics and pharmacodynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 16. news-medical.net [news-medical.net]
- 17. research.aalto.fi [research.aalto.fi]
- 18. Isoxazole compounds: Unveiling the synthetic strategy, in-silico SAR & toxicity studies and future perspective as PARP inhibitor in cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 20. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 21. clyte.tech [clyte.tech]
- 22. broadpharm.com [broadpharm.com]
- 23. pdf.benchchem.com [pdf.benchchem.com]
- 24. pdf.benchchem.com [pdf.benchchem.com]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 1-ISOXAZOL-5-YL-ETHYLAMINE
This guide provides a detailed protocol for the safe and compliant disposal of 1-isoxazol-5-yl-ethylamine and its associated waste streams. As a heterocyclic amine, this compound requires careful handling not just during its use in pharmaceutical and agrochemical research, but through its entire lifecycle to the point of final disposal.[1][2] Adherence to these procedures is critical for ensuring laboratory safety, protecting environmental integrity, and maintaining regulatory compliance.
The foundation of this protocol is built upon the "cradle-to-grave" hazardous waste management system established by the Resource Conservation and Recovery Act (RCRA) and enforced by the U.S. Environmental Protection Agency (EPA).[3] This framework mandates that generators of hazardous waste are responsible for its proper management from generation to ultimate disposal.[4]
Part 1: Hazard Assessment and Waste Characterization
Before disposal, a thorough understanding of the chemical's hazards is paramount. While a specific Safety Data Sheet (SDS) for this compound was not located, analysis of structurally similar compounds like ethylamine solutions and other isoxazole derivatives reveals a consistent hazard profile.[5][6][7][8]
Expected Hazards:
-
Corrosivity: Amine compounds are typically basic and can cause severe skin burns and eye damage.[5][6]
-
Toxicity: May be harmful if swallowed and toxic in contact with skin.[5][6]
-
Flammability: While the solid form may not be flammable, solutions or vapors could be, especially if a flammable solvent is used.[5][6][7]
Under RCRA, a waste is hazardous if it is specifically listed by the EPA or if it exhibits one of four characteristics: Ignitability, Corrosivity, Reactivity, or Toxicity. Based on the expected properties of an amine, waste containing this compound should be presumed hazardous, likely due to Corrosivity (pH ≥12.5) and/or Toxicity .
| Parameter | Description & Rationale | Source |
| CAS Number | 1187930-08-0 (for hydrochloride salt) | [1] |
| Molecular Formula | C₅H₈N₂O (base) | [1] |
| Primary Hazard Class | Assumed: Class 8 (Corrosive), Class 6.1 (Toxic) | [5][6] |
| Incompatibilities | Strong oxidizing agents, acids, acid-reactive compounds (e.g., cyanides, sulfides).[8][9] | |
| Disposal Route | Licensed Hazardous Waste Treatment, Storage, and Disposal Facility (TSDF). | [10] |
Part 2: Step-by-Step Disposal Protocol
The following workflow is a self-validating system designed to ensure safety and compliance at every stage. It begins the moment a material is designated as waste.
Step 1: Segregation at the Point of Generation
Proper segregation is the most critical step in preventing dangerous chemical reactions.[11][12]
-
Action: Immediately upon generation, designate a specific, labeled waste container for this compound and materials contaminated with it.
-
Causality: Amines are basic and can react violently and exothermically with acids. Mixing this waste stream with acidic waste can cause pressure buildup, container failure, and release of toxic fumes. Segregation also prevents unintentional mixing with other incompatible materials like strong oxidizers.[9]
Step 2: Containerization
The choice and condition of the waste container are regulated to prevent leaks and spills.[12][13]
-
Action: Use a container made of compatible material (e.g., the original product container, or a high-density polyethylene (HDPE) container for basic solutions). Ensure the container is in good condition, free of leaks, and has a secure, screw-top lid.[13]
-
Causality: Using a chemically compatible container prevents the waste from degrading the container material, which could lead to a release.[11][13] A tightly sealed lid prevents the escape of vapors and protects the contents from reacting with atmospheric moisture or other contaminants.
Step 3: Waste Labeling
Accurate labeling is a strict regulatory requirement for tracking hazardous waste.[11]
-
Action: Affix a "Hazardous Waste" label to the container immediately. Fill it out completely with the following information:
-
The words "Hazardous Waste" .
-
Full Chemical Name: "Waste this compound" . List any solvents or other constituents.
-
Hazard Characteristics: Check the boxes for "Corrosive" and "Toxic".
-
Generator Information: Your name, lab, and contact information.
-
-
Causality: This label communicates the container's contents and associated dangers to all personnel and is essential for the manifest system that tracks the waste from your lab to its final disposal facility.[10]
Step 4: Accumulation and Storage in the Laboratory
Waste must be stored safely in a designated Satellite Accumulation Area (SAA) within the laboratory.
-
Action: Store the sealed and labeled waste container at or near the point of its generation and under the control of laboratory personnel.[12] Place the primary container within a larger, chemically compatible secondary containment bin to catch any potential leaks.[12]
-
Causality: Keeping the waste in a designated SAA minimizes the risk of it being mistaken for a usable chemical and ensures it is stored according to safety protocols (e.g., away from drains and incompatible materials). Secondary containment is a crucial safeguard against environmental release in the event of a primary container failure.[12]
Step 5: Arranging for Disposal
Hazardous waste must be disposed of through your institution's Environmental Health & Safety (EHS) office or a licensed hazardous waste contractor.
-
Action: Once the container is full, or within 180 days of the accumulation start date, contact your EHS office to schedule a pickup. Do not pour this chemical waste down the drain or place it in the regular trash.[12][14]
-
Causality: Sewer disposal is strictly prohibited for hazardous chemicals as it can damage plumbing, harm aquatic life, and disrupt wastewater treatment processes.[13] Disposal must be handled by a permitted Treatment, Storage, and Disposal Facility (TSDF) that can incinerate or chemically neutralize the waste in a controlled, compliant manner.[4][10]
Part 3: Emergency Procedures for Spills
Chemical spills must be cleaned up immediately by trained personnel.[13]
-
Evacuate and Alert: Alert personnel in the immediate area. If the spill is large or you are unsure how to proceed, evacuate and contact your institution's EHS emergency line.
-
Contain: If safe to do so, contain the spill using a chemical spill kit with appropriate absorbent material (e.g., vermiculite or a universal absorbent). Do not use combustible materials like paper towels for large spills.
-
Neutralize (if applicable): For small spills of this basic compound, a weak acid neutralizer (like citric acid) may be used cautiously by trained personnel.
-
Clean Up: Collect all contaminated absorbent materials and debris using spark-proof tools.[6]
-
Dispose: Place all cleanup materials into a designated hazardous waste container, label it appropriately, and dispose of it according to the protocol above. All materials used in the spill cleanup are considered hazardous waste.[13]
Part 4: Disposal Workflow Visualization
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound waste.
Caption: Decision workflow for compliant waste handling.
References
- How to Properly Manage Hazardous Waste Under EPA Regul
- Properly Managing Chemical Waste in Labor
- How to Ensure Safe Chemical Waste Disposal in Labor
- Labor
- Resource Conservation and Recovery Act (RCRA)
- Labor
- Laboratory Guide for Managing Chemical Waste. Vanderbilt University Medical Center.
- EPA Hazardous Waste Management.
- Steps in Complying with Regul
- Learn the Basics of Hazardous Waste. U.S. EPA.
- ISOXAZOL-5-YLMETHYL-METHYL-AMINE - Safety D
- SAFETY DATA SHEET - Ethylamine solution. Sigma-Aldrich.
- SAFETY DATA SHEET - Ethylamine, 70% aq. soln. Thermo Fisher Scientific.
- SAFETY DATA SHEET - Isoxazole. Fisher Scientific.
- SAFETY DATA SHEET - 5-(1,3-Oxazol-5-yl)-2-thiophenesulfonyl chloride. Fisher Scientific.
- This compound hydrochloride. Chem-Impex.
- This compound hydrochloride. J&K Scientific.
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. jk-sci.com [jk-sci.com]
- 3. axonator.com [axonator.com]
- 4. epa.gov [epa.gov]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. assets.thermofisher.com [assets.thermofisher.com]
- 7. fishersci.com [fishersci.com]
- 8. fishersci.com [fishersci.com]
- 9. pharmacy.kku.edu.sa [pharmacy.kku.edu.sa]
- 10. epa.gov [epa.gov]
- 11. acewaste.com.au [acewaste.com.au]
- 12. danielshealth.com [danielshealth.com]
- 13. vumc.org [vumc.org]
- 14. Laboratory Waste Guide 2025 [wastemanaged.co.uk]
A Comprehensive Guide to Personal Protective Equipment for Handling 1-ISOXAZOL-5-YL-ETHYLAMINE
Hazard Assessment and Triage
Given its chemical structure, 1-ISOXAZOL-5-YL-ETHYLAMINE should be handled as a potentially hazardous substance. Structurally related compounds, such as other isoxazole and ethylamine derivatives, exhibit a range of hazards including:
-
Skin and Eye Damage : Similar amine-containing compounds are known to cause severe skin burns and eye damage.[2][3][4]
-
Respiratory Irritation : Inhalation may cause respiratory irritation.[2][3]
-
Toxicity : Some ethylamine solutions are toxic if they come into contact with the skin.[2]
Therefore, a conservative approach to personal protective equipment (PPE) is warranted. All handling of this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to minimize inhalation exposure.[4][5]
Personal Protective Equipment (PPE) Protocol
The selection of appropriate PPE is the last line of defense against chemical exposure and must be tailored to the specific laboratory procedures being undertaken.
Eye and Face Protection
-
Chemical Splash Goggles : At a minimum, chemical splash goggles that comply with ANSI Z87.1 or equivalent standards are required to protect against splashes.
-
Face Shield : For procedures with a higher risk of splashing or energetic reactions, a full-face shield should be worn in addition to safety goggles.[6][7]
Skin and Body Protection
The choice of glove material is critical for preventing skin contact. Since specific breakthrough time data for this compound is unavailable, it is recommended to use gloves with broad chemical resistance. Nitrile gloves are a common choice for many laboratory chemicals and offer protection against oils, greases, acids, caustics, and alcohols.[8] However, for prolonged or high-risk procedures, consider double-gloving or using a more robust glove material like butyl rubber, which provides excellent protection against a wide variety of chemicals.[8]
Table 1: General Glove Selection Guide
| Glove Material | General Resistance | Considerations |
| Nitrile | Good resistance to oils, greases, acids, and bases. | Generally not recommended for strong oxidizing agents, aromatic solvents, ketones, and acetates.[8] |
| Butyl Rubber | Excellent resistance to ketones, esters, and highly corrosive acids. | Does not perform well with aliphatic and aromatic hydrocarbons.[8] |
| Neoprene | Good resistance to hydraulic fluids, gasoline, alcohols, and organic acids. | |
| Natural Rubber (Latex) | Good for most water solutions of acids, alkalis, and salts. | Can cause allergic reactions in some individuals.[8] |
Key Glove Practices:
-
Always inspect gloves for signs of degradation or punctures before use.[7]
-
Change gloves immediately if you suspect contamination.
-
Remove gloves before leaving the laboratory to prevent the spread of contamination.[7]
A laboratory coat should be worn to protect the skin and personal clothing from contamination.[5] For procedures involving larger quantities or a higher risk of splashes, a chemically resistant apron or coveralls should be considered.
Respiratory Protection
The primary method for controlling inhalation exposure is the use of engineering controls, such as a chemical fume hood.[4][5] If engineering controls are not feasible or during a large-scale spill, a NIOSH-approved respirator with an appropriate cartridge for organic vapors may be necessary.[4][5]
Operational Plan: Step-by-Step Handling
-
Preparation : Before handling the compound, ensure the chemical fume hood is functioning correctly. Don all required PPE as outlined above.
-
Weighing and Transfer : If handling a solid, conduct these operations in the fume hood to minimize inhalation of dust. Use appropriate tools to handle the material and avoid creating dust.
-
In-Solution Handling : When working with solutions of this compound, always handle them within the fume hood.
-
Post-Handling : After handling, decontaminate any surfaces that may have come into contact with the chemical. Remove and properly dispose of contaminated gloves and any other disposable PPE. Wash hands thoroughly with soap and water.[2]
Disposal Plan
Under no circumstances should this compound or its waste be disposed of down the drain or in regular trash.[5]
-
Waste Segregation : All materials contaminated with this compound, including gloves, paper towels, and pipette tips, should be treated as hazardous chemical waste.[5] Maintain separate waste streams for solid and liquid waste.[5]
-
Waste Collection :
-
Labeling : All waste containers must be clearly labeled with "Hazardous Waste" and the chemical name "this compound".
-
Storage : Store waste containers in a designated, well-ventilated area, away from incompatible materials.
-
Disposal : Arrange for the collection and disposal of the hazardous waste through a licensed and approved waste disposal facility, in accordance with local and institutional regulations.[5]
Visualizing the PPE Selection Workflow
The following diagram illustrates the decision-making process for selecting the appropriate level of PPE when handling this compound.
Caption: PPE Selection Workflow for this compound.
References
- Proper Disposal of Benzo[d]isoxazol-3-ol: A Guide for Laboratory Professionals - Benchchem.
- ISOXAZOL-5-YLMETHYL-METHYL-AMINE - Safety Data Sheet - ChemicalBook.
- SAFETY DATA SHEET - Fisher Scientific.
- SAFETY DATA SHEET - Fisher Scientific.
- Personal Protective Equipment | US EPA.
- Personal Protective Equipment (PPE) - CHEMM.
- CHEMICAL- RESISTANT GLOVES - Guide Gloves.
- SAFETY DATA SHEET - Sigma-Aldrich.
- Safety data sheet - CPAChem.
- Material Safety Data Sheet - (5-Methyl-3-isoxazolyl)methylamine, 95+% - Cole-Parmer.
- Chemical resistant gloves - Kerbl.
- SAFETY DATA SHEET - TCI Chemicals.
- OSHA Glove Selection Chart - Environmental Health and Safety.
- The following chemical resistance ratings are based on published research data. Microflex® gloves have not been individually te - Duke Safety.
- HEALTH AND SAFETY PROCEDURE 300 – Personal Protective Equipment.
- CHEMICAL GLOVE RESISTANCE GUIDE.
- Chapter 3 - Personal Protective Equipment - Cornell EHS.
- Chemical Safety Data Sheet MSDS / SDS - ISOXAZOL-5-YLMETHYL-METHYL-AMINE - ChemicalBook.
- Personal protective equipment for handling Ethyne-1,2-diamine - Benchchem.
- This compound hydrochloride - Chem-Impex.
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. fishersci.fi [fishersci.fi]
- 3. fishersci.com [fishersci.com]
- 4. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. epa.gov [epa.gov]
- 7. Chapter 3 - Personal Protective Equipment [ehs.cornell.edu]
- 8. safety.fsu.edu [safety.fsu.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
